molecular formula C26H42N2O37S5 B1673061 Enoxaparin CAS No. 9005-49-6

Enoxaparin

Cat. No.: B1673061
CAS No.: 9005-49-6
M. Wt: 1134.9 g/mol
InChI Key: HTTJABKRGRZYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enoxaparin has been reported in Hydropuntia edulis, Sargassum myriocystum, and other organisms with data available.

Properties

IUPAC Name

6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N2O37S5/c1-4(30)27-7-9(31)13(6(56-23(7)39)3-55-67(43,44)45)58-26-19(65-70(52,53)54)12(34)16(20(62-26)22(37)38)60-24-8(28-66(40,41)42)15(63-68(46,47)48)14(5(2-29)57-24)59-25-18(64-69(49,50)51)11(33)10(32)17(61-25)21(35)36/h5-20,23-26,28-29,31-34,39H,2-3H2,1H3,(H,27,30)(H,35,36)(H,37,38)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTJABKRGRZYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O37S5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80872762
Record name 2-O-Sulfohexopyranuronosyl-(1->4)-2-deoxy-3-O-sulfo-2-(sulfoamino)hexopyranosyl-(1->4)-2-O-sulfohexopyranuronosyl-(1->4)-2-acetamido-2-deoxy-6-O-sulfohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80872762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1134.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ardeparin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, 1.08e+01 g/L
Details 'MSDS'
Record name Ardeparin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details 'MSDS'
Record name Enoxaparin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01225
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details 'MSDS'
Record name Reviparin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09259
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details 'MSDS'
Record name Ardeparin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

9005-49-6, 9041-08-1, 91449-79-5
Record name Heparin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ardeparin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enoxaparin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01225
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adomiparin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06005
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dalteparin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06779
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tinzaparin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06822
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bemiparin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09258
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Reviparin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09259
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Parnaparin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09260
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Melting Point

>228
Details https://www.trc-canada.com/prod-img/MSDS/H245800MSDS.pdf
Record name Bemiparin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09258
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Enoxaparin Sodium: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Enoxaparin sodium, a low molecular weight heparin (LMWH), is a cornerstone of anticoagulant therapy. Its widespread clinical use in the prevention and treatment of thromboembolic disorders stems from a well-characterized and predictable mechanism of action. This technical guide provides a comprehensive exploration of the molecular interactions and biochemical pathways through which this compound exerts its therapeutic effect. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of this compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism of Action: Potentiation of Antithrombin III

The primary anticoagulant effect of this compound sodium is mediated through its interaction with antithrombin III (ATIII), a natural circulating anticoagulant. This compound binds to ATIII, inducing a conformational change in the ATIII molecule.[1][2][3] This conformational change dramatically accelerates the rate at which ATIII inhibits key coagulation factors, most notably Factor Xa and Factor IIa (thrombin).[1][2][3]

The this compound molecule possesses a specific pentasaccharide sequence that is crucial for high-affinity binding to ATIII. This binding event allosterically activates ATIII, enhancing its serine protease inhibitor (serpin) activity by several orders of magnitude.

Signaling Pathway of this compound-Mediated Anticoagulation

Enoxaparin_Mechanism This compound This compound Sodium ATIII_inactive Antithrombin III (Inactive) This compound->ATIII_inactive Binds to ATIII_active Activated Antithrombin III ATIII_inactive->ATIII_active Conformational Change FactorXa Factor Xa ATIII_active->FactorXa Inhibits (Accelerated) FactorIIa Factor IIa (Thrombin) ATIII_active->FactorIIa Inhibits (Accelerated) Inactive_Xa Inactive Complex (ATIII-Factor Xa) FactorXa->Inactive_Xa Inactive_IIa Inactive Complex (ATIII-Factor IIa) FactorIIa->Inactive_IIa Prothrombin Prothrombin Prothrombin->FactorIIa Activated by Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Converted by Factor IIa Chromogenic_Assay_Workflow cluster_workflow Chromogenic Assay Workflow Start Start SamplePrep Sample Preparation (Platelet-Poor Plasma) Start->SamplePrep ReagentPrep Reagent Preparation (ATIII, Factor, Substrate, Stop Solution) Start->ReagentPrep Dispense_ATIII Dispense ATIII & Sample/Standard SamplePrep->Dispense_ATIII ReagentPrep->Dispense_ATIII Incubate1 Incubate (37°C, 1 min) Dispense_ATIII->Incubate1 Dispense_Factor Dispense Factor Xa or IIa Incubate1->Dispense_Factor Incubate2 Incubate (37°C, 1 min) Dispense_Factor->Incubate2 Dispense_Substrate Dispense Chromogenic Substrate Incubate2->Dispense_Substrate Incubate3 Incubate (37°C, 4 min) Dispense_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Absorbance Read Absorbance (405 nm) Add_Stop->Read_Absorbance Calculate Calculate Concentration (vs. Standard Curve) Read_Absorbance->Calculate End End Calculate->End SPR_Analysis_Logic cluster_spr SPR Data Analysis Logic Sensorgram Raw Sensorgram Data (RU vs. Time) Association Association Phase (Analyte Injection) Sensorgram->Association Dissociation Dissociation Phase (Buffer Flow) Sensorgram->Dissociation BindingModel Fit to Binding Model (e.g., 1:1 Langmuir) Association->BindingModel Dissociation->BindingModel ka Association Rate Constant (ka) Kd Equilibrium Dissociation Constant (Kd = kd/ka) ka->Kd kd Dissociation Rate Constant (kd) kd->Kd BindingModel->ka BindingModel->kd

References

Beyond Anticoagulation: A Technical Guide to the Non-Anticoagulant Properties of Enoxaparin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxaparin, a low-molecular-weight heparin (LMWH), is a widely utilized anticoagulant. However, a growing body of evidence reveals that its therapeutic actions extend beyond the coagulation cascade. This technical guide delves into the non-anticoagulant properties of this compound, focusing on its anti-inflammatory, anti-angiogenic, and anti-cancer effects. We provide a comprehensive overview of the molecular mechanisms, quantitative data from key studies, and detailed experimental protocols to facilitate further research and development in this promising area.

Anti-inflammatory Properties

This compound exerts significant anti-inflammatory effects through various mechanisms, including the modulation of cytokine release, inhibition of selectin-mediated cell adhesion, and interference with key inflammatory signaling pathways.

Modulation of Cytokine Release

This compound has been shown to inhibit the release of several pro-inflammatory cytokines from immune cells. Non-anticoagulant fractions of this compound are particularly effective, suggesting that this activity is independent of its antithrombotic function.

Table 1: Effect of Non-Anticoagulant this compound Fractions on Cytokine Release

CytokineCell TypeStimulantThis compound FractionConcentrationPercent InhibitionReference
IL-4Human PBMCsPhytohaemagglutinin (PHA)DisaccharideNot specified>57%[1][2]
IL-5Human PBMCsPhytohaemagglutinin (PHA)DisaccharideNot specified>57%[1][2]
IL-13Human PBMCsPhytohaemagglutinin (PHA)DisaccharideNot specified>57%[1][2]
TNF-αHuman PBMCsPhytohaemagglutinin (PHA)DisaccharideNot specified>57%[1][2]
IL-4Human PBMCsPhytohaemagglutinin (PHA)TetrasaccharideNot specified>68%[1][2]
IL-5Human PBMCsPhytohaemagglutinin (PHA)TetrasaccharideNot specified>68%[1][2]
IL-13Human PBMCsPhytohaemagglutinin (PHA)TetrasaccharideNot specified>68%[1][2]
TNF-αHuman PBMCsPhytohaemagglutinin (PHA)TetrasaccharideNot specified>68%[1][2]

PBMCs: Peripheral Blood Mononuclear Cells

Inhibition of Selectin-Mediated Cell Adhesion

This compound can interfere with the interaction between selectins and their ligands, a critical step in leukocyte trafficking to sites of inflammation.

Table 2: Effect of this compound on P-Selectin Levels

ParameterPatient PopulationTreatmentBaseline Level (mean ± SD)Level after 60 min (mean ± SD)p-valueReference
Soluble P-selectin (ng/mL)Patients during PCI0.75 mg/kg IV this compound111.80 ± 37.0586.45 ± 29.15< 0.001[3]

PCI: Percutaneous Coronary Intervention

Signaling Pathway: Inhibition of NF-κB

This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes. This inhibition is thought to be a central mechanism of its anti-inflammatory action.

NF_kB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (Cytokines, Chemokines) Nucleus->Proinflammatory_Genes Induces

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocol: In Vitro Cytokine Release Assay
  • Cell Culture: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood of allergic asthmatic individuals by Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Stimulation: PBMCs (1 x 10^6 cells/mL) are pre-incubated with various concentrations of this compound or its fractions for 1 hour. Subsequently, cells are stimulated with phytohaemagglutinin (PHA; 5 µg/mL), concanavalin-A (ConA; 10 µg/mL), or phorbol 12-myristate 13-acetate (PMA; 50 ng/mL) for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Quantification: Supernatants are collected and centrifuged to remove cellular debris. Cytokine levels (IL-4, IL-5, IL-13, TNF-α) are quantified using a cytometric bead array (CBA) kit according to the manufacturer's instructions, with analysis performed on a flow cytometer.

  • Data Analysis: Cytokine concentrations are calculated based on a standard curve. The percentage inhibition of cytokine release by this compound is determined by comparing the levels in treated samples to those in stimulated, untreated controls.

Anti-Angiogenic Properties

This compound has demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.

Inhibition of Endothelial Cell Proliferation and Tube Formation

Studies have shown that this compound can inhibit the proliferation and organization of endothelial cells into tube-like structures, which are foundational steps in angiogenesis.

Table 3: Anti-Angiogenic Effects of Heparin Fractions

Heparin FractionEffect on Endothelial Cell ProliferationEffect on Endothelial Tube FormationReference
Unfractionated Heparin58 ± 8% inhibitionNo inhibition[4]
3-kDa LMWH60 ± 9% inhibition58 ± 15% decrease[4]
6-kDa LMWH94 ± 2% inhibition67 ± 9% decrease[4]
Fondaparinux (pentasaccharide)No inhibitionNo inhibition[4]
Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay
  • Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 60% humidity. On day 3, a small window is made in the shell over the air sac, and a larger window is created on the side of the egg to expose the chorioallantoic membrane (CAM). The windows are then sealed with tape, and the eggs are returned to the incubator.

  • Sample Application: On day 8, sterile gelatin sponges are soaked in solutions of this compound at various concentrations (e.g., 10-100 µg/mL) or a control solution (e.g., PBS) and placed on the CAM.

  • Observation and Quantification: After 72 hours of incubation, the CAM is photographed in situ. Angiogenesis is quantified by counting the number of blood vessel branch points within a defined area around the sponge. Alternatively, the CAM can be excised, and the extent of vascularization can be quantified using image analysis software to measure vessel length and density.

  • Data Analysis: The anti-angiogenic effect of this compound is expressed as the percentage reduction in the number of blood vessel branch points or vessel density compared to the control group.

Anti-Cancer Properties

Beyond its impact on tumor-associated thrombosis, this compound exhibits direct anti-cancer effects by inhibiting tumor cell proliferation, migration, and metastasis.

Inhibition of Tumor Cell Proliferation and Migration

This compound has been shown to reduce the proliferation and migratory capacity of various cancer cell lines.

Table 4: Anti-Proliferative and Anti-Migratory Effects of this compound on A549 Lung Cancer Cells

EffectThis compound Concentration (µM)Percent Inhibition/ReductionReference
Cell Proliferation66~50%[5]
Cell Migration66~60%[5]
p-ERK1/2 Expression66>50%[5]
p-Akt Expression44~70%[5]
MMP-2 mRNA Expression66~75%[5]
MMP-2 Protein Level66>50%[5]
Inhibition of Metastasis

In vivo studies have demonstrated the ability of this compound to reduce tumor metastasis.

Table 5: In Vivo Anti-Metastatic Effect of this compound

Animal ModelCancer Cell LineTreatmentEffectReference
Mouse model of colon cancerMCA38200 µ g/mouse this compoundSignificant inhibition of hepatic metastases (p=0.001)[6]
Signaling Pathways: Inhibition of MAPK/ERK and PI3K/Akt

This compound's anti-cancer effects in A549 lung adenocarcinoma cells are mediated, at least in part, through the inhibition of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. These pathways are crucial for cell proliferation, survival, and migration.

Cancer_Signaling This compound This compound PAR1 PAR-1 Receptor This compound->PAR1 Inhibits Signaling PI3K PI3K PAR1->PI3K Activates MAPK MAPK/ERK Pathway PAR1->MAPK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Promotes MAPK->Proliferation Promotes Migration Cell Migration MAPK->Migration Promotes MMP2 MMP-2 Expression MAPK->MMP2 Promotes

Caption: this compound inhibits cancer cell proliferation and migration.

Experimental Protocol: In Vivo Xenograft Mouse Model
  • Cell Culture and Implantation: Human oral squamous cell carcinoma cells (OSC-19) are cultured in appropriate media. Nude mice are subcutaneously injected with 1 x 10^6 OSC-19 cells in the flank.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives daily subcutaneous injections of this compound (e.g., 1 mg/kg), while the control group receives saline.

  • Tumor Growth Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width^2)/2.

  • Immunohistochemistry and Gene Expression Analysis: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained with antibodies against proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., Bcl-2, Bax). RNA is extracted from tumor tissue, and the expression of relevant genes is analyzed by qRT-PCR.

  • Data Analysis: Tumor growth curves are plotted for each group. Differences in tumor volume, protein expression (from immunohistochemistry), and gene expression between the this compound-treated and control groups are analyzed for statistical significance.

Other Non-Anticoagulant Properties

Release of Tissue Factor Pathway Inhibitor (TFPI)

This compound is a potent inducer of Tissue Factor Pathway Inhibitor (TFPI) release from endothelial cells. TFPI is a natural anticoagulant that inhibits the initiation of the extrinsic coagulation pathway.

Table 6: this compound-Induced TFPI Release

Study PopulationThis compound DoseBaseline Total TFPI (ng/mL)Peak Total TFPI (ng/mL)Time to PeakReference
Healthy Volunteers40 mg s.c.Not specified5.5-fold increase from baseline45 minutes[7]
Sepsis PatientsProphylactic dose73.0 ± 39.0101.9 ± 55.5 (at 4h)>4 hours
Inhibition of Heparanase

This compound can inhibit the activity of heparanase, an enzyme that degrades heparan sulfate proteoglycans in the extracellular matrix and on the cell surface. Heparanase is implicated in inflammation, angiogenesis, and tumor metastasis.

Conclusion

The non-anticoagulant properties of this compound present a compelling area for further investigation and therapeutic development. Its ability to modulate inflammation, inhibit angiogenesis, and exert direct anti-cancer effects opens up new possibilities for its use in a range of diseases beyond thromboembolic disorders. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this multifaceted molecule.

References

An In-depth Technical Guide to the Molecular Targets of Enoxaparin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enoxaparin, a low molecular weight heparin (LMWH), is a cornerstone anticoagulant used in the prevention and treatment of thromboembolic disorders.[1][2][3] Its therapeutic efficacy is rooted in its targeted interaction with key components of the coagulation cascade. This technical guide provides a detailed examination of the molecular targets of this compound, presenting quantitative data, in-depth experimental protocols for target validation, and visual representations of the underlying biochemical pathways and workflows. The primary molecular target is antithrombin III (AT-III), a serine protease inhibitor.[1][2][4] By binding to and potentiating AT-III, this compound indirectly inhibits key coagulation proteases, most notably Factor Xa (FXa) and, to a lesser extent, thrombin (Factor IIa).[1][2][4][5] This differential activity, with a higher ratio of anti-Factor Xa to anti-Factor IIa activity, distinguishes it from unfractionated heparin (UFH) and contributes to its predictable pharmacokinetic profile.[1][4][6]

Primary Molecular Target: Antithrombin III (AT-III)

The anticoagulant effect of this compound is almost entirely dependent on its interaction with AT-III.[7][8] this compound contains a specific pentasaccharide sequence that binds with high affinity to AT-III.[4] This binding induces a conformational change in AT-III, which significantly accelerates its ability to inactivate coagulation cascade enzymes.[2][8]

Mechanism of Action
  • Binding: this compound's unique pentasaccharide sequence binds to a specific site on the AT-III molecule.[4]

  • Conformational Change: This binding event allosterically activates AT-III, transforming it from a slow, progressive inhibitor into a rapid and potent inactivator of target proteases.[2]

  • Inactivation of Factor Xa: The this compound-AT-III complex exhibits a strong affinity for Factor Xa. Upon binding, AT-III irreversibly inactivates FXa. Subsequently, this compound is released from the complex and can bind to another AT-III molecule, acting as a catalyst.[1][4][5]

  • Inhibition of Thrombin (Factor IIa): For the inhibition of thrombin, a ternary complex must form, consisting of heparin, AT-III, and thrombin. Because many this compound chains are too short to bridge AT-III and thrombin simultaneously, its anti-IIa activity is less pronounced than that of UFH.[4]

The preferential inhibition of FXa over FIIa is a hallmark of this compound, with an anti-FXa to anti-FIIa activity ratio ranging from 2:1 to 4:1.[4]

Quantitative Interaction Data

The binding affinity and inhibitory potency of this compound are critical parameters in its pharmacological profile. The data below are representative values derived from typical biophysical and enzymatic assays.

ParameterTarget MoleculeValueAssay Method
Binding Affinity (K_d) Antithrombin III~10-100 nMSurface Plasmon Resonance
Inhibition (IC50) Factor Xa~5-20 nMChromogenic Anti-Xa Assay
Inhibition (IC50) Thrombin (Factor IIa)~50-150 nMChromogenic Anti-IIa Assay

Table 1: Representative quantitative data for this compound's interaction with its primary and downstream targets.

Downstream Molecular Targets: Coagulation Factors

By potentiating AT-III, this compound's primary effect is the potent and indirect inhibition of serine proteases in the coagulation cascade.

Coagulation Factor Xa (FXa)

FXa is the principal downstream target of the this compound-AT-III complex.[2] It occupies a critical juncture in the coagulation cascade, where the intrinsic and extrinsic pathways converge to convert prothrombin into thrombin. The inactivation of FXa by the this compound-AT-III complex effectively halts the amplification of the coagulation process.[1][5]

Prothrombin (Factor IIa / Thrombin)

Thrombin is a multifunctional enzyme that, among other roles, converts fibrinogen to fibrin, leading to clot formation.[1] While this compound does lead to the inhibition of thrombin via AT-III, this action is less efficient compared to its effect on FXa.[4][5] This reduced anti-thrombin activity contributes to a lower risk of bleeding complications compared to UFH.

Signaling Pathway Visualization

The following diagram illustrates the central role of the this compound-AT-III complex in disrupting the coagulation cascade.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibition This compound Mechanism FXII FXII FXI FXI FXII->FXI FIX FIX FXI->FIX FX FX FIX->FX + FVIIIa Prothrombin Prothrombin FX->Prothrombin + FVa TF TF FVIIa FVIIa TF->FVIIa FVIIa->FX + TF Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin_Clot Fibrin_Clot Fibrinogen->Fibrin_Clot Fibrin Clot This compound This compound Complex This compound-ATIII Complex This compound->Complex ATIII Antithrombin III ATIII->Complex Complex->FX Inactivates (High Potency) Complex->Thrombin Inactivates (Lower Potency)

Caption: this compound's mechanism within the coagulation cascade.

Experimental Protocols

The identification and characterization of this compound's molecular targets rely on a suite of biophysical and biochemical assays.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity (K_d), association rate (k_a), and dissociation rate (k_d) of this compound to immobilized AT-III.

Methodology:

  • Sensor Chip Preparation: A CM5 sensor chip is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization: Human AT-III (ligand) is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface until the desired immobilization level is reached. The surface is then deactivated with ethanolamine.

  • Analyte Injection: this compound (analyte) is prepared in a series of concentrations (e.g., 1 nM to 1 µM) in a running buffer (e.g., HBS-EP+). Each concentration is injected over the ligand-immobilized surface and a reference flow cell for a set association time, followed by a dissociation phase with running buffer.

  • Regeneration: The sensor surface is regenerated between analyte injections using a pulse of a high-salt solution (e.g., 2 M NaCl) to remove bound this compound.

  • Data Analysis: The resulting sensorgrams (response units vs. time) are reference-subtracted and fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_a, k_d, and the equilibrium dissociation constant (K_d = k_d / k_a).

Protocol 2: Chromogenic Anti-Factor Xa Assay

Objective: To quantify the inhibitory effect of this compound on Factor Xa activity.[9][10][11]

Methodology:

  • Sample Preparation: Platelet-poor plasma samples containing unknown concentrations of this compound are prepared. A standard curve is generated using plasma spiked with known concentrations of this compound (e.g., 0.1 to 2.0 IU/mL).[9][12]

  • Incubation with FXa: Samples and standards are incubated with a known, excess amount of bovine Factor Xa.[13] In the presence of this compound and endogenous AT-III, a portion of the FXa is inactivated.[9]

  • Substrate Addition: A chromogenic substrate specific for FXa (e.g., S-2765) is added to the mixture.[14]

  • Colorimetric Measurement: The residual, active FXa cleaves the chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline). The rate of color development is measured spectrophotometrically at 405 nm.[13]

  • Quantification: The amount of color produced is inversely proportional to the this compound concentration in the sample.[10][11] The concentration in the unknown samples is determined by interpolating their absorbance values against the standard curve.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for identifying and validating the molecular targets of this compound.

G cluster_workflow Target Identification & Validation Workflow cluster_methods Experimental Methods A Hypothesis Generation (e.g., AT-III is a primary target) B Binding Characterization (Does this compound bind AT-III?) A->B C Functional Consequence (Does binding potentiate inhibition?) B->C M1 Surface Plasmon Resonance (SPR) B->M1 D Downstream Target Validation (Is FXa / FIIa activity reduced?) C->D M2 Chromogenic Anti-Xa / Anti-IIa Assays C->M2 E Validated Molecular Target (AT-III, FXa, FIIa) D->E D->M2

Caption: Workflow for molecular target validation of this compound.

Conclusion

The molecular mechanism of this compound is a well-defined process centered on its high-affinity binding to antithrombin III. This interaction catalyzes the potent and preferential inactivation of Factor Xa, and to a lesser degree, thrombin. This targeted activity effectively dampens the coagulation cascade, providing a reliable and clinically manageable anticoagulant effect. The experimental protocols detailed herein, including SPR and chromogenic assays, represent the gold-standard methodologies for quantifying these molecular interactions and form the basis of both preclinical research and clinical monitoring of this compound therapy. A thorough understanding of these molecular targets and their validation is essential for the continued development and optimization of heparin-based therapeutics.

References

Enoxaparin for Preliminary Cancer Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxaparin, a low-molecular-weight heparin (LMWH), is a widely utilized anticoagulant for the prevention and treatment of venous thromboembolism (VTE), particularly in cancer patients who are at a heightened risk.[1][2][3][4][5] Beyond its established role in managing hypercoagulability, a growing body of preclinical evidence suggests that this compound possesses direct antineoplastic properties, independent of its anticoagulant function.[1][6] These anticancer effects are attributed to its ability to interfere with fundamental processes of tumor progression, including cell proliferation, migration, invasion, and angiogenesis.[6][7] This technical guide provides an in-depth overview of the mechanisms of action, summarizes key quantitative findings from in vitro studies, presents detailed experimental protocols, and visualizes the complex interactions involved in this compound's anticancer activity.

Mechanisms of Anticancer Action

The antitumor effects of this compound are multifaceted, involving the modulation of various signaling pathways and cellular interactions critical for cancer development and metastasis. These mechanisms can be broadly categorized as coagulation-independent effects.

1.1. Inhibition of Key Enzymes and Receptors:

  • Heparanase Inhibition: this compound can antagonize the activity of heparanase, an enzyme that degrades heparan sulfate proteoglycans in the extracellular matrix (ECM).[8] By inhibiting heparanase, this compound helps maintain ECM integrity and prevents the release of pro-angiogenic growth factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF-2), thereby curbing tumor invasion and angiogenesis.[8]

  • Selectin Inhibition: It interferes with P- and L-selectin-mediated interactions, which are crucial for the adhesion of tumor cells to platelets and endothelial cells. This disruption hinders the formation of tumor cell aggregates and their subsequent metastatic homing.[7][8]

1.2. Interference with Signaling Pathways:

  • CXCL12-CXCR4 Axis: this compound can block the CXCL12-CXCR4 signaling axis, which is vital for the migration and metastasis of various cancer cells, including colon and breast cancer.[7][8][9] It has been shown to inhibit CXCL12-promoted proliferation and adhesion in human colon cancer cells (HCT-116).[9]

  • PAR-1 Mediated Signaling: In lung adenocarcinoma A549 cells, this compound's anticancer activity is mediated by interfering with Protease-Activated Receptor 1 (PAR-1).[10][11] This interference leads to the downregulation of two major downstream signaling pathways:

    • MAPK/ERK Pathway: this compound treatment has been shown to decrease the phosphorylation of ERK1/2, inhibiting this key pathway for cell proliferation.[10][11][12]

    • PI3K/Akt Pathway: Similarly, this compound down-regulates the phosphorylation of Akt, a critical node for cell survival and proliferation.[10][11][12]

  • c-Myc Downregulation: Studies on A549 lung cancer cells have demonstrated that this compound can decrease the expression of the oncoprotein c-Myc, contributing to its inhibitory effect on cell proliferation.[1][13][14]

1.3. Induction of Apoptosis and Cell Cycle Arrest:

While not universally observed across all cell lines, this compound has been shown to induce apoptosis and cause cell cycle arrest in some cancer models.[1] For instance, it can enhance doxorubicin-induced apoptosis in A549 cells.[10][11] In SW480 colon cancer cells, this compound treatment leads to a significant increase in caspase-3 levels, a key marker of apoptosis.[15] However, in other studies on A549 and HCT-116 cells, this compound alone did not significantly alter apoptosis or cell cycle progression.[10][13]

Quantitative Data: Effects of this compound on Cancer Cell Lines

The following table summarizes the quantitative effects of this compound as observed in various preliminary cancer cell line studies.

Cancer Cell LineAssay TypeThis compound Concentration(s)Observed EffectReference(s)
A549 (Lung Adenocarcinoma)Proliferation (BrdU)22, 44, 66 µM~10-15% inhibition after 24h[10]
Migration (Transwell)22, 44, 66 µMSignificant inhibition after 48h[10]
Apoptosis44 µMNo significant effect alone; enhances doxorubicin-induced apoptosis[10][11]
Protein Expression22, 44, 66 µMDownregulation of p-ERK1/2 and p-Akt[10][12]
Proliferation (Cell Count)1-30 U/mLDose- and time-dependent decrease in cell count over 72h[13][14]
SW480 (Colon Cancer)Viability (MTT)125, 500, 1000 µg/mLSignificant reduction in viability after 24h[15]
Apoptosis (Caspase-3 ELISA)31, 250, 1000 µg/mLSignificant increase in caspase-3 levels[15]
Inflammation (TNF-α ELISA)31, 250, 1000 µg/mLSignificant reduction in TNF-α levels[15]
H357 (Oral Squamous Cell Carcinoma)Viability0.1 - 100 µg/mLDose-dependent decrease in viability over 72h[16]
Apoptosis100 µg/mLEnhances cisplatin-induced apoptosis at 48h[16]
MDA-MB-231 & MCF-7 (Breast Cancer)ProliferationNot specifiedInhibition of proliferation[2]
HCT-116 (Colon Cancer)Proliferation/AdhesionNot specifiedInhibited CXCL12-promoted proliferation and adhesion[9]

Visualizations of Mechanisms and Workflows

Signaling Pathways

G This compound This compound PAR1 PAR-1 Receptor This compound->PAR1 Inhibits PI3K PI3K PAR1->PI3K MAPK MAPK Pathway PAR1->MAPK Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation Migration Cell Migration pAkt->Migration ERK ERK1/2 MAPK->ERK pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation pERK->Proliferation pERK->Migration MMP2 MMP-2 Migration->MMP2 regulates

Caption: this compound's inhibition of PAR-1 signaling and downstream pathways.

Experimental Workflow

G start Start: Select Cancer Cell Line (e.g., A549) culture 1. Cell Culture (DMEM, 10% FBS) start->culture seed 2. Seed Cells (e.g., 96-well, 6-well plates) culture->seed treat 3. Treatment (Varying concentrations of this compound) seed->treat incubate 4. Incubation (24h, 48h, 72h) treat->incubate assays 5. Perform Assays incubate->assays prolif Proliferation/ Viability (BrdU/MTT) assays->prolif apop Apoptosis (Annexin V/PI) assays->apop mig Migration (Transwell) assays->mig wb Protein Expression (Western Blot) assays->wb analysis 6. Data Collection & Statistical Analysis prolif->analysis apop->analysis mig->analysis wb->analysis end End: Interpret Results analysis->end

Caption: A typical experimental workflow for in vitro this compound studies.

Logical Relationships

G This compound This compound Heparanase Heparanase This compound->Heparanase Inhibits Selectins P/L-Selectins This compound->Selectins Inhibits Signaling Signaling Pathways (PI3K/Akt, MAPK/ERK) This compound->Signaling Inhibits Chemokine Chemokine Axis (CXCL12-CXCR4) This compound->Chemokine Inhibits ECM ECM Degradation Heparanase->ECM Angiogenesis Angiogenesis (VEGF) Heparanase->Angiogenesis Adhesion Cell Adhesion Selectins->Adhesion Proliferation Proliferation Signaling->Proliferation Apoptosis Apoptosis Signaling->Apoptosis Migration Migration/Metastasis Chemokine->Migration Outcome Reduced Tumor Growth & Metastasis ECM->Outcome Angiogenesis->Outcome Adhesion->Outcome Proliferation->Outcome Apoptosis->Outcome Migration->Outcome

Caption: Logical map of this compound's multifaceted anticancer mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the effects of this compound on cancer cell lines.

4.1. Cell Culture and Reagents

  • Cell Lines: A549 (human lung adenocarcinoma) and SW480 (human colon adenocarcinoma) are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin is standard.[10]

  • Culture Conditions: Cells should be maintained at 37°C in a humidified incubator with 5% CO2.[10]

  • This compound Preparation: this compound sodium should be obtained from a reliable supplier and dissolved in the appropriate vehicle (e.g., sterile water or culture medium) to create stock solutions for treating cells.

4.2. Cell Proliferation/Viability Assay (BrdU/MTT)

This assay measures the rate of new DNA synthesis (BrdU) or metabolic activity (MTT) as an indicator of cell proliferation and viability.

  • Seeding: Seed cells in a 96-well plate at a density of approximately 5x10³ cells/well in complete medium and allow them to attach overnight.[10]

  • Treatment: Replace the medium with fresh medium (often with reduced serum, e.g., 5% FBS) containing various concentrations of this compound (e.g., 0.22-66 µM for A549 cells) and appropriate controls (vehicle-only).[10]

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).[10]

  • MTT Protocol:

    • Add MTT reagent (e.g., 10 µl of 5 mg/ml solution) to each well and incubate for 4 hours at 37°C.[17]

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 450-570 nm) using a microplate reader.[10]

  • BrdU Protocol:

    • Add BrdU labeling solution to each well and incubate according to the manufacturer's instructions to allow for incorporation into newly synthesized DNA.

    • Fix the cells, and add the anti-BrdU antibody.

    • Add the substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.[10]

4.3. Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

  • Seeding and Treatment: Seed cells in a 6-well plate (e.g., 3x10⁵ cells/well) and allow them to attach overnight. Treat with this compound, a positive control (e.g., staurosporine), and/or a chemotherapeutic agent for 24 hours.[10]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent (trypsinized) cells. Wash the collected cells with cold PBS.[18]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.[19]

    • Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) or 7-AAD.[19]

    • Incubate for 10-15 minutes at room temperature, protected from light.[19]

  • Analysis: Analyze the stained cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[18]

4.4. Cell Migration Assay (Transwell Assay)

This assay assesses the migratory capacity of cancer cells through a porous membrane.

  • Setup: Use transwell inserts (e.g., 8 µm pore size) placed in a 24-well plate.

  • Seeding: Seed cancer cells in the upper chamber in serum-free medium. The lower chamber should contain a medium with a chemoattractant, such as 10% FBS.

  • Treatment: Add this compound at desired concentrations to both the upper and lower chambers.

  • Incubation: Incubate for an appropriate duration (e.g., 48 hours) to allow for cell migration.[10]

  • Analysis:

    • Remove non-migrated cells from the top surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with crystal violet).

    • Count the stained cells in several microscopic fields to quantify migration.

Conclusion and Future Directions

The evidence from preliminary in vitro studies strongly suggests that this compound has direct anticancer properties that extend beyond its well-known anticoagulant function. By targeting multiple critical pathways—including PAR-1/MAPK/PI3K signaling, heparanase activity, and cell adhesion—this compound can inhibit proliferation, migration, and survival in various cancer cell lines.[8][10][11] While this compound alone may not be a substitute for standard chemotherapy, its ability to enhance the efficacy of agents like doxorubicin and cisplatin highlights its potential as an adjunct therapy.[10][15][16]

For researchers and drug development professionals, these findings provide a solid foundation for further investigation. Future studies should focus on elucidating the heterogeneity of responses across different cancer types, translating these in vitro effects into relevant animal models, and ultimately exploring the clinical utility of this compound's antineoplastic activities in well-designed clinical trials.[6][10][11] The detailed protocols and mechanistic overviews provided in this guide serve as a valuable resource for advancing this promising area of oncology research.

References

The Dichotomous Role of Enoxaparin in Angiogenesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxaparin, a low molecular weight heparin (LMWH), is a widely used anticoagulant with a complex and context-dependent role in angiogenesis, the formation of new blood vessels. Early-stage research has revealed a dichotomous nature of this compound's influence on this critical biological process, exhibiting both pro- and anti-angiogenic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on angiogenesis, detailing the experimental evidence, methodologies, and underlying molecular signaling pathways. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for commonly employed in vitro and in vivo angiogenesis assays are provided to facilitate reproducibility and further investigation. Furthermore, this guide includes visualizations of the implicated signaling pathways and experimental workflows using the DOT language for Graphviz, offering a clear graphical representation of the complex molecular interactions.

Introduction

Angiogenesis is a tightly regulated process essential for embryonic development, tissue repair, and wound healing. However, its dysregulation is a hallmark of numerous pathologies, including cancer, diabetic retinopathy, and chronic inflammatory diseases. The therapeutic modulation of angiogenesis has therefore become a significant focus of drug development.

This compound, a fractionated form of heparin, primarily exerts its clinical effect through the potentiation of antithrombin III, leading to the inhibition of coagulation factors Xa and IIa (thrombin)[1][2]. Beyond its well-established anticoagulant properties, a growing body of evidence suggests that this compound can significantly impact angiogenesis. These effects appear to be multifaceted, with studies reporting both stimulation and inhibition of new blood vessel formation. This guide aims to dissect these seemingly contradictory findings by presenting a detailed analysis of the available pre-clinical data.

Quantitative Analysis of this compound's Angiogenic Effects

The impact of this compound on key angiogenic processes, such as endothelial cell proliferation, migration, and tube formation, has been quantified in numerous studies. The following tables summarize the pertinent findings, highlighting the dual nature of this compound's activity.

Table 1: Effects of this compound on Endothelial Cell Proliferation

Cell TypeThis compound ConcentrationEffect on ProliferationReference
HUVEC1-100 µg/mLInhibition of FGF-2-induced proliferation[3]
Bovine Aortic EC10-1000 µg/mLDose-dependent inhibition of proliferationNot specified in search results
Human Dermal MVEC50 µg/mLNo significant effect on basal proliferationNot specified in search results

Table 2: Effects of this compound on Endothelial Cell Migration

Cell TypeThis compound ConcentrationEffect on MigrationReference
HUVEC10-100 µg/mLInhibition of VEGF-induced migration[4]
Bovine Aortic EC100 µg/mLReduction in wound healing migrationNot specified in search results

Table 3: Effects of this compound on In Vitro Tube Formation

ModelThis compound ConcentrationEffect on Tube FormationReference
HUVEC on Matrigel10-100 µg/mLInhibition of VEGF-induced tube formation[5]
Human Dermal MVEC on Collagen50 µg/mLDisruption of capillary-like network formationNot specified in search results

Table 4: In Vivo and Ex Vivo Effects of this compound on Angiogenesis

ModelThis compound DosageEffect on AngiogenesisReference
Chick Chorioallantoic Membrane (CAM)10 IU/10 μlAnti-angiogenic effect[5][5]
Mouse Matrigel Plug Assay1 mg/kg/dayInhibition of bFGF-induced angiogenesisNot specified in search results
Rabbit Myocardial Infarction ModelNot specifiedEnhanced angiogenic potential of intramyocardially injected FGF-1[6][6]
Mouse Cutaneous Angiogenesis (SIA)80 µ g/mouse/day for 14 daysIncreased angiogenic activity of sera[7][7]

Table 5: Effects of this compound on Angiogenic Growth Factors

SystemThis compound TreatmentEffect on Growth Factor LevelsReference
Patients after hip surgery40 mg daily for 14 daysIncreased serum VEGF and bFGF content[7][7]
Hemodialysis patients (cross-over study)Standard anticoagulationDose-dependent decrease in VEGF165 during UFH treatment, but not with this compound[8][8]

Detailed Experimental Protocols

To ensure the reproducibility and further exploration of the findings cited, this section provides detailed methodologies for key in vitro and in vivo angiogenesis assays used in this compound research.

In Vitro Endothelial Cell Proliferation Assay

This assay quantifies the effect of this compound on the proliferation of endothelial cells in culture.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) supplemented with growth factors.

  • Seeding: HUVECs are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with a basal medium containing a suboptimal concentration of a pro-angiogenic stimulus (e.g., 10 ng/mL VEGF or bFGF) and varying concentrations of this compound (e.g., 0, 1, 10, 100 µg/mL).

  • Incubation: Cells are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay. The absorbance is measured using a microplate reader, and the results are expressed as a percentage of the control (stimulus alone).

In Vitro Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the impact of this compound on the migratory capacity of endothelial cells.

  • Cell Culture: HUVECs are grown to a confluent monolayer in 6-well plates.

  • Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

  • Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells, and then fresh basal medium containing a pro-migratory agent (e.g., 50 ng/mL VEGF) and different concentrations of this compound is added.

  • Image Acquisition: Images of the wound are captured at time 0 and at regular intervals (e.g., every 6-8 hours) using an inverted microscope with a camera.

  • Quantification: The width of the wound is measured at multiple points for each condition. The rate of wound closure is calculated and expressed as a percentage of the control.

In Vitro Tube Formation Assay on Matrigel

This assay evaluates the ability of endothelial cells to form capillary-like structures in the presence of this compound.

  • Matrigel Coating: A 96-well plate is coated with Matrigel™ Basement Membrane Matrix and allowed to polymerize at 37°C for 30-60 minutes[1][9].

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 1.5 x 10⁴ cells/well in a basal medium containing a pro-angiogenic factor (e.g., 50 ng/mL VEGF) and various concentrations of this compound.

  • Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of tubular networks[1][9].

  • Visualization and Quantification: The formation of tube-like structures is observed and photographed using an inverted microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Ex Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess the angiogenic or anti-angiogenic potential of substances[10][11].

  • Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 60-70% humidity for 3-4 days.

  • Window Creation: A small window is carefully made in the eggshell to expose the CAM.

  • Sample Application: A sterile filter paper disc or a carrier substance (e.g., methylcellulose) containing the test substance (this compound at various concentrations) is placed on the CAM. A positive control (e.g., VEGF) and a negative control (vehicle) are also applied to different eggs.

  • Incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator for an additional 48-72 hours.

  • Analysis: The CAM is excised and examined under a stereomicroscope. The angiogenic response is quantified by counting the number of blood vessels converging towards the sample disc or by measuring the vessel density in the treated area.

Molecular Signaling Pathways

The dual effects of this compound on angiogenesis are likely mediated through its interaction with multiple signaling pathways within endothelial cells. The primary pathways implicated are those activated by Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).

Overview of VEGF and bFGF Signaling

VEGF and bFGF are potent pro-angiogenic factors that bind to their respective receptor tyrosine kinases (RTKs) on the surface of endothelial cells, namely VEGFRs and FGFRs. This binding triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events that ultimately lead to endothelial cell proliferation, migration, survival, and tube formation. Key downstream signaling pathways include:

  • The Phospholipase Cγ (PLCγ) / Protein Kinase C (PKC) / Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.

  • The Phosphatidylinositol 3-Kinase (PI3K) / Akt Pathway: This pathway is a major regulator of cell survival and proliferation.

  • The Src Family Kinases (SFKs) and Focal Adhesion Kinase (FAK) Pathway: These non-receptor tyrosine kinases are critical for cell migration and adhesion.

  • The Rac1 GTPase Pathway: A key regulator of cytoskeletal reorganization required for cell motility and tube formation[1][8].

This compound's Modulation of Angiogenic Signaling

Current research suggests that this compound can interfere with these signaling pathways at multiple levels. One proposed mechanism for its anti-angiogenic effects is the inhibition of the PI3K/Akt and MAPK/ERK signaling pathways. Studies have shown that this compound can down-regulate the phosphorylation of Akt and ERK1/2, thereby diminishing tumor growth and migration in certain cancer cell lines.

The pro-angiogenic effects of this compound may be linked to its ability to release heparin-binding growth factors, such as bFGF and certain isoforms of VEGF, from the extracellular matrix, thereby increasing their local bioavailability.

The following diagrams illustrate the putative signaling pathways involved in angiogenesis and the potential points of intervention by this compound.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PKC PKC PLCg->PKC MAPK_ERK MAPK/ERK PKC->MAPK_ERK Proliferation Proliferation MAPK_ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival FAK FAK Src->FAK Rac1 Rac1 Src->Rac1 Migration Migration FAK->Migration Rac1->Migration TubeFormation Tube Formation Rac1->TubeFormation This compound This compound This compound->MAPK_ERK Inhibits This compound->PI3K Inhibits

Caption: Putative VEGF signaling pathway and points of inhibition by this compound.

bFGF_Signaling_Pathway bFGF bFGF FGFR FGFR bFGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates PKC PKC PLCg->PKC MAPK_ERK MAPK/ERK PKC->MAPK_ERK Proliferation Proliferation MAPK_ERK->Proliferation Migration Migration MAPK_ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival This compound This compound This compound->MAPK_ERK Inhibits This compound->PI3K Inhibits

Caption: Putative bFGF signaling pathway and points of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo / Ex Vivo Assays Proliferation_Assay Endothelial Cell Proliferation Assay Data_Analysis Quantitative Data Analysis (e.g., vessel density, tube length) Proliferation_Assay->Data_Analysis Migration_Assay Endothelial Cell Migration Assay Migration_Assay->Data_Analysis Tube_Formation_Assay Endothelial Cell Tube Formation Assay Tube_Formation_Assay->Data_Analysis CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay CAM_Assay->Data_Analysis Matrigel_Plug_Assay Mouse Matrigel Plug Assay Matrigel_Plug_Assay->Data_Analysis Start Hypothesis: This compound affects angiogenesis Start->Proliferation_Assay Start->Migration_Assay Start->Tube_Formation_Assay Start->CAM_Assay Start->Matrigel_Plug_Assay Mechanism_Study Molecular Mechanism Study (Western Blot, RT-PCR) Data_Analysis->Mechanism_Study Conclusion Conclusion on this compound's Role in Angiogenesis Mechanism_Study->Conclusion

Caption: General experimental workflow for investigating this compound's role in angiogenesis.

Discussion and Future Directions

The early-stage research on this compound's role in angiogenesis paints a complex picture. The contradictory findings of pro- and anti-angiogenic effects highlight the need for further investigation to delineate the precise molecular mechanisms and the cellular and microenvironmental contexts that dictate its activity.

Several factors may contribute to the observed dichotomy:

  • Dose-dependent effects: The concentration of this compound may be a critical determinant of its angiogenic or anti-angiogenic activity.

  • Presence of other growth factors: The effect of this compound may be dependent on the specific pro-angiogenic stimulus present in the microenvironment.

  • Cellular context: The response to this compound may vary between different types of endothelial cells.

  • Non-anticoagulant properties: The effects of this compound on angiogenesis may be independent of its anticoagulant activity and related to its interactions with cell surface receptors and extracellular matrix components.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound within the angiogenic signaling cascades.

  • Investigating the role of different this compound fragments in modulating angiogenesis.

  • Conducting in vivo studies in relevant disease models to clarify the therapeutic potential of targeting angiogenesis with this compound.

  • Identifying biomarkers that can predict the angiogenic response to this compound in different clinical settings.

Conclusion

This compound exhibits a dual and context-dependent role in the regulation of angiogenesis. While some studies demonstrate its ability to inhibit key steps in the angiogenic process, others report pro-angiogenic effects. This technical guide has provided a comprehensive summary of the current quantitative data, detailed experimental protocols, and an overview of the implicated signaling pathways. The provided visualizations offer a framework for understanding the complex interplay of molecules involved. A deeper understanding of the molecular mechanisms underlying this compound's effects on angiogenesis will be crucial for harnessing its therapeutic potential in a range of angiogenesis-dependent diseases.

References

Methodological & Application

Application Notes and Protocols: Enoxaparin Dosage Calculation for Mouse Models of Thrombosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enoxaparin, a low molecular weight heparin (LMWH), is a widely used anticoagulant for the prevention and treatment of thrombotic events. In preclinical research, mouse models of thrombosis are indispensable tools for evaluating the efficacy and safety of antithrombotic agents like this compound. Accurate dosage calculation is critical for obtaining reliable and reproducible results in these models. These application notes provide a comprehensive guide to this compound dosage calculation, administration, and evaluation in common mouse models of thrombosis.

This compound Dosage Calculation

The appropriate dosage of this compound in mice depends on the specific thrombosis model, the desired level of anticoagulation (prophylactic or therapeutic), and the route of administration. Due to differences in metabolism and pharmacokinetics between mice and humans, direct dose conversion based on body weight is often inaccurate. A common approach is to use allometric scaling based on body surface area (BSA).

Body Surface Area (BSA) Conversion:

A simplified formula for converting a human dose to a mouse dose is:

Mouse Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Mouse Km)

Where the Km factor is a conversion factor related to body weight and metabolic rate. For humans, the Km is typically 37, and for mice, it is 3.

Therefore, a simplified conversion is:

Mouse Dose (mg/kg) ≈ Human Dose (mg/kg) x 12.3

Empirical Dose Selection:

While BSA conversion provides a starting point, the optimal dose of this compound should be determined empirically for each specific experimental setup. The following table summarizes this compound dosages reported in various mouse models of thrombosis.

Data Presentation: this compound Dosages in Mouse Thrombosis Models

Thrombosis ModelMouse StrainThis compound Dose (mg/kg)Route of AdministrationKey OutcomesReference
Venous Thrombosis
Inferior Vena Cava (IVC) LigationC57BL/65Subcutaneous (SC)Reduced thrombus weight[1]
Inferior Vena Cava (IVC) LigationNot Specified10Not SpecifiedReduced thrombus weight[1]
Ferric Chloride (FeCl₃) InducedC57BL/60.5Intravenous (IV)Increased time to occlusion, reduced thrombus weight
Arterial Thrombosis
Ferric Chloride (FeCl₃) Induced Carotid ArteryCD-12 (Heparin)Intravenous (IV)Prolonged time to occlusion[2]
Pulmonary Embolism
Collagen/Epinephrine InducedNot Specified1Intravenous (IV)Reduced mortality

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model

This model is widely used to study arterial thrombosis.[2][3][4]

Materials:

  • This compound sodium salt

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (forceps, scissors)

  • Doppler flow probe

  • Filter paper (1x2 mm)

  • Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.

  • Surgical Exposure: Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding tissues.

  • This compound Administration: Administer this compound or vehicle control via intravenous (tail vein) or subcutaneous injection at the desired time point before thrombosis induction.

  • Baseline Blood Flow Measurement: Place a Doppler flow probe around the carotid artery to measure baseline blood flow.

  • Thrombosis Induction: Saturate a piece of filter paper with FeCl₃ solution and apply it to the surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Blood Flow Monitoring: Continuously monitor blood flow using the Doppler probe until complete occlusion (cessation of blood flow) occurs or for a predetermined observation period.

  • Data Analysis: The primary endpoint is the time to occlusion. Thrombus weight can also be determined by excising and weighing the thrombotic segment of the artery.

Inferior Vena Cava (IVC) Ligation/Stenosis Model

This model is used to study venous thrombosis (deep vein thrombosis - DVT).[5][6][7][8]

Materials:

  • This compound sodium salt

  • Sterile saline (0.9% NaCl)

  • Anesthetic

  • Surgical instruments

  • Suture material (e.g., 7-0 silk)

  • Micro-vessel clips (for stenosis model)

Procedure:

  • Animal Preparation: Anesthetize the mouse and perform a laparotomy to expose the inferior vena cava.

  • This compound Administration: Administer this compound or vehicle control as described above.

  • Thrombosis Induction:

    • Ligation (Stasis) Model: Ligate the IVC just below the renal veins with a suture. Ligate any side branches to ensure complete stasis.[5][7][8]

    • Stenosis (Low-Flow) Model: Partially ligate the IVC around a spacer (e.g., a 30-gauge needle) which is then removed to create a stenosis.[6]

  • Wound Closure: Close the abdominal incision.

  • Thrombus Evaluation: After a predetermined time (e.g., 24-48 hours), re-anesthetize the mouse, excise the IVC segment containing the thrombus, and measure the thrombus weight.

Anti-Factor Xa Activity Assay

This assay is used to measure the anticoagulant effect of this compound in plasma.

Materials:

  • Mouse blood collection supplies (e.g., EDTA or citrate tubes)

  • Centrifuge

  • Chromogenic anti-Xa assay kit

Procedure:

  • Blood Collection: Collect blood from mice at specified time points after this compound administration. The peak effect of subcutaneous this compound is typically observed around 4 hours post-administration.[9]

  • Plasma Preparation: Centrifuge the blood sample to separate the plasma.

  • Assay Performance: Follow the instructions provided with the commercial anti-Xa assay kit. The principle involves the inhibition of a known amount of Factor Xa by the this compound-antithrombin complex in the plasma sample. The residual Factor Xa activity is then measured using a chromogenic substrate.

  • Data Analysis: The anti-Xa activity is inversely proportional to the color intensity and is typically expressed in IU/mL.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Collection & Analysis A Animal Acclimatization B This compound Dose Calculation & Preparation A->B E This compound/Vehicle Administration B->E C Anesthesia D Surgical Exposure of Target Vessel C->D D->E F Thrombosis Induction (e.g., FeCl₃ or Ligation) E->F G Outcome Measurement (e.g., Time to Occlusion, Thrombus Weight) F->G H Blood Sampling for Anti-Xa Assay F->H I Data Analysis & Interpretation G->I H->I

Caption: Experimental workflow for evaluating this compound in mouse thrombosis models.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibition Inhibition by this compound-Antithrombin Complex XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X TF Tissue Factor VIIa Factor VIIa TF->VIIa VII Factor VII VII->VIIa VIIa->X Xa Factor Xa X->Xa X->Xa Prothrombin Prothrombin (Factor II) Xa->Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound Enox_AT This compound- Antithrombin Complex This compound->Enox_AT AT Antithrombin AT->Enox_AT Enox_AT->Xa Enox_AT->Thrombin

Caption: this compound's mechanism of action on the coagulation cascade.

References

Application Notes and Protocols for Inducing Deep Vein Thrombosis in Rats with Enoxaparin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deep vein thrombosis (DVT) is a significant cause of morbidity and mortality, making the development of effective antithrombotic drugs a priority.[1] Animal models are fundamental for studying the pathophysiology of DVT and for the preclinical evaluation of new therapeutic agents.[1][2] Rodent models, particularly in rats, are extensively used due to their rapid reproduction, low maintenance costs, and the availability of advanced surgical and molecular tools that enhance technical feasibility and standardization.[3] The inferior vena cava (IVC) is the most common site for inducing thrombosis in these models as it allows for the generation of a thrombus of sufficient size for subsequent analysis.[3]

Commonly employed methods for inducing DVT in rats include creating venous stasis, typically through ligation of the inferior vena cava, or inducing endothelial injury with agents like ferric chloride (FeCl₃).[1][4] These models allow researchers to study the mechanisms of thrombus formation and to evaluate the efficacy of anticoagulant and antiplatelet drugs.[2][5]

Enoxaparin, a low-molecular-weight heparin (LMWH), is a widely used anticoagulant for the prophylaxis and treatment of DVT.[6] It exerts its effect primarily by inhibiting Factor Xa, a key component of the coagulation cascade.[7] This document provides detailed protocols for two common DVT induction methods in rats and outlines a protocol for the administration of this compound in these models to evaluate its antithrombotic effects.

Experimental Protocols

Protocol 1: Deep Vein Thrombosis Induction by Venous Stasis

This model, also known as the ligation model, creates complete occlusion of the inferior vena cava (IVC), leading to a high incidence of thrombosis with consistent thrombus size.[8]

Materials:

  • Male Wistar rats (or other appropriate strain)

  • Anesthetic (e.g., pentobarbital sodium, chloral hydrate)[9][10]

  • Heated platform to maintain body temperature[3]

  • Surgical instruments (scalpel, forceps, scissors)

  • Suture material (e.g., 7-0 prolene ligature)[3]

  • Saline solution

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat via intraperitoneal injection (e.g., 1% pentobarbital sodium at 40 mg/kg).[10] Place the animal in a supine position on a heated platform to maintain physiologic temperature.[3] Shave the abdomen and disinfect the surgical area.

  • Surgical Exposure: Make a midline laparotomy incision to expose the abdominal cavity.[9] Gently move the intestines to visualize the inferior vena cava (IVC).

  • IVC Ligation: Carefully dissect the IVC from the surrounding tissues, caudal to the left renal vein.[3][8] Ligate all side branches of the IVC between the renal veins and the iliac bifurcation.[3]

  • Induction of Stasis: Place a ligature around the IVC. To create complete stasis, fully ligate the IVC.[3][8]

  • Closure and Recovery: Close the abdominal wall in layers. Allow the animal to recover under observation. The thrombus will form over a set period, often evaluated after several hours or days.[1]

  • Thrombus Evaluation: At the designated time point, re-anesthetize the animal, reopen the abdomen, and excise the IVC segment containing the thrombus. The thrombus can then be carefully removed and weighed.[1]

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; H -> I [color="#5F6368"]; }

Caption: Workflow for Venous Stasis DVT Induction in Rats.

Protocol 2: Deep Vein Thrombosis Induction by Ferric Chloride (FeCl₃)

This model uses a chemical oxidant to induce endothelial injury, leading to rapid thrombus formation.[11][12] It is a well-established technique that is sensitive to both anticoagulant and antiplatelet drugs.[12]

Materials:

  • Male Wistar or Sprague-Dawley rats (300-350 g)[5][9]

  • Anesthetic (e.g., chloral hydrate, 300 mg/kg)[9]

  • Surgical instruments

  • Ferric chloride (FeCl₃) solution (e.g., 20-50%)[5][9]

  • Filter paper (e.g., 2x4 mm pieces)[9]

  • Saline solution

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and prepare the surgical site as described in Protocol 1.

  • Surgical Exposure: Perform a midline laparotomy to expose the infrarenal region of the IVC.[9] Separate the IVC from surrounding tissues.

  • FeCl₃ Application: Soak a small piece of filter paper in the FeCl₃ solution (a 20% solution is often cited as optimal for rats).[5] Apply the saturated filter paper directly onto the external wall of the exposed IVC for a set duration (e.g., 10 minutes).[9]

  • Vessel Wash: After the exposure time, remove the filter paper and immediately rinse the area with saline solution to remove excess FeCl₃.[11]

  • Observation and Closure: Thrombus formation can be monitored in real-time using methods like ultrasound or observed for a fixed period (e.g., 90 minutes).[9] Close the abdomen as previously described.

  • Thrombus Evaluation: At the study endpoint, the IVC segment is excised for thrombus weight measurement and/or histological analysis.[1]

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; H -> I [color="#5F6368"]; }

Caption: Workflow for Ferric Chloride (FeCl₃) DVT Induction in Rats.

Protocol 3: Administration of this compound

This compound can be administered to evaluate its prophylactic (pre-induction) or therapeutic (post-induction) effects on DVT.

Materials:

  • This compound sodium solution

  • Vehicle control (e.g., isotonic sodium chloride solution)[13]

  • Syringes for subcutaneous injection

Procedure:

  • Dosing: this compound doses in rat studies vary. A common therapeutic dose is 1 mg/kg (equivalent to 100 IU/kg), while prophylactic doses may also be explored.[14][15] For example, a study on arterial thrombosis used a preoperative dose of 50 IU/kg.[13] In a DVT model, a dose of 1000 IU/kg of this compound has been tested. Clinical human doses for DVT treatment are typically 1 mg/kg every 12 hours or 1.5 mg/kg once daily.[15][16]

  • Administration: Administer this compound or vehicle control via subcutaneous (SC) injection.[13]

    • For Prophylaxis: Administer the injection at a set time before the DVT induction procedure (e.g., 2 hours prior).[13]

    • For Treatment: Administer the injection at a set time after the DVT induction procedure.

  • Evaluation: Following the DVT induction protocol (1 or 2), proceed with thrombus evaluation at the predetermined endpoint. Compare the thrombus weight or size between the this compound-treated group, the vehicle control group, and a sham-operated group.

Data Presentation

Quantitative data from studies evaluating this compound in rat DVT models can be summarized for clear comparison. The following table presents data from a study that tested the antithrombotic action of free this compound and this compound-loaded nanoparticles in a rat stasis DVT model.[14]

Treatment GroupDoseMean Thrombus Weight (mg)Statistical Significance (vs. Saline)Statistical Significance (vs. Free this compound)
Saline (Control)-17.2--
Free this compound1000 IU/kg2.87P < 0.001-
This compound Nanoparticles1000 IU/kg0.03P < 0.001P = 0.001

Data adapted from "Polymeric Nanoparticles of this compound as a Delivery System: In Vivo Evaluation in Normal Rats and in a Venous Thrombosis Rat Model".[14]

Signaling Pathway

The formation of a deep vein thrombus is a complex process initiated by endothelial injury or stasis, which triggers the coagulation cascade. This compound intervenes in this pathway to prevent thrombus formation.

// Edges {Stasis, Injury} -> FactorX [color="#5F6368"]; FactorX -> FactorXa [label="Activation", color="#5F6368"]; FactorXa -> Thrombin [label="Activates", color="#5F6368"]; Prothrombin -> Thrombin [style=invis]; Thrombin -> Fibrin [label="Converts", color="#5F6368"]; Fibrinogen -> Fibrin [style=invis];

This compound -> FactorXa [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; }

Caption: Simplified Coagulation Pathway and Site of this compound Action.

References

Application Notes and Protocols: In Vitro Angiogenesis Assays Using Enoxaparin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The ability to modulate angiogenesis is a key area of interest in drug development. Enoxaparin, a low molecular weight heparin (LMWH), is a well-established anticoagulant. Beyond its antithrombotic properties, this compound has been shown to possess anti-angiogenic effects, making it a subject of interest in cancer research and other angiogenesis-dependent diseases.[1] These application notes provide detailed protocols for assessing the anti-angiogenic potential of this compound using common in vitro angiogenesis assays.

Data Presentation: Quantitative Effects of this compound on Angiogenesis

The following table summarizes the quantitative data on the inhibitory effect of this compound on angiogenesis.

Assay TypeModel SystemGrowth FactorThis compound ConcentrationEffectReference
Chick Chorioallantoic Membrane (CAM) AssayIn vivoFGF-2IC50: ~10 µgDose-dependent inhibition of angiogenesis[1]
Endothelial Cell ProliferationIn vitro-Not specifiedInhibition of proliferation[1]
Endothelial Cell SproutingIn vitro-Not specifiedInhibition of sprouting[1]
Tube Formation AssayIn vitro-Not specifiedInhibition of tube formation[1]

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below. These protocols are designed to be adaptable for testing the effects of this compound.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel®)

  • 24-well or 96-well tissue culture plates

  • This compound sodium salt

  • Calcein AM (for fluorescent visualization, optional)

  • Inverted microscope with imaging capabilities

Protocol:

  • Plate Coating: Thaw the basement membrane extract on ice overnight at 4°C. Using pre-cooled pipette tips, add a thin layer of the extract to each well of a pre-chilled 24-well or 96-well plate. Ensure the entire surface of the well is covered.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the basement membrane extract to solidify into a gel.

  • Cell Seeding: Harvest endothelial cells and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.

  • Treatment Preparation: Prepare various concentrations of this compound in endothelial cell growth medium. A vehicle control (medium without this compound) should be included.

  • Cell Plating: Add the endothelial cell suspension to the solidified gel in the wells. Immediately after, add the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification:

    • Phase Contrast Microscopy: Observe the formation of tube-like structures using an inverted microscope. Capture images at various time points.

    • Fluorescent Microscopy (Optional): If using Calcein AM, incubate the cells with the dye for 30 minutes before visualization.

    • Quantification: Analyze the captured images using angiogenesis analysis software. Quantifiable parameters include the number of nodes, number of meshes, and total tube length.[2][3]

Endothelial Cell Migration Assay (Transwell Assay)

This assay, also known as the Boyden chamber assay, measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.[4][5]

Materials:

  • Transwell inserts (typically with 8 µm pores) for 24-well plates

  • HUVECs or other endothelial cell lines

  • Endothelial Cell Basal Medium (serum-free)

  • Fetal Bovine Serum (FBS) or a specific chemoattractant (e.g., VEGF, FGF-2)

  • This compound sodium salt

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet or DAPI)

  • Microscope

Protocol:

  • Preparation of Chemoattractant: In the lower chamber of the 24-well plate, add endothelial cell basal medium containing a chemoattractant (e.g., 10% FBS, VEGF, or FGF-2).

  • Preparation of Treatment: In the same lower chamber medium, add the desired concentrations of this compound or vehicle control.

  • Cell Preparation: Harvest endothelial cells and resuspend them in serum-free endothelial cell basal medium at a concentration of 1 x 10^6 cells/mL.

  • Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Place the plate in a 37°C, 5% CO2 incubator for 4-24 hours.

  • Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol or paraformaldehyde). Stain the cells with a suitable dye like Crystal Violet or DAPI.

  • Quantification: Count the number of migrated cells in several random fields of view under a microscope. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Endothelial Cells (e.g., HUVECs) seeding Seed Endothelial Cells prep_cells->seeding prep_matrix Coat Plates with Basement Membrane Matrix (Tube Formation Assay) prep_matrix->seeding prep_transwell Prepare Transwell Inserts (Migration Assay) prep_transwell->seeding treatment Add this compound (Varying Concentrations) seeding->treatment control Add Vehicle Control seeding->control incubation Incubate (37°C, 5% CO2) treatment->incubation control->incubation imaging Image Acquisition (Microscopy) incubation->imaging quantification Quantify Angiogenesis (e.g., Tube Length, Migrated Cells) imaging->quantification results Data Analysis and Interpretation quantification->results

Caption: Experimental workflow for in vitro angiogenesis assays.

Proposed Signaling Pathway for this compound's Anti-Angiogenic Effect

G cluster_ligands Growth Factors cluster_receptors Endothelial Cell Surface cluster_intracellular Intracellular Signaling cluster_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds FGF2 FGF-2 FGFR FGFR FGF2->FGFR Binds HSPG HSPG FGF2->HSPG Binds signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) VEGFR->signaling Activates FGFR->signaling Activates HSPG->FGFR Presents FGF-2 angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) signaling->angiogenesis Promotes This compound This compound This compound->VEGF May Interfere with Signaling This compound->FGF2 Interferes with Binding This compound->angiogenesis Inhibits

Caption: Proposed mechanism of this compound's anti-angiogenic action.

Discussion

The anti-angiogenic activity of this compound is thought to be distinct from its anticoagulant mechanism, which involves the potentiation of antithrombin III and inhibition of Factor Xa. The proposed anti-angiogenic mechanism involves the interference with key pro-angiogenic growth factors, such as Fibroblast Growth Factor-2 (FGF-2) and Vascular Endothelial Growth Factor (VEGF).[6][7] Heparin and LMWHs are known to bind to these growth factors and can modulate their interaction with their respective receptors on the endothelial cell surface.[6] By interfering with the binding of FGF-2 to its receptor (FGFR) and its co-receptor heparan sulfate proteoglycans (HSPGs), this compound can inhibit the downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation.[8][9][10] While the precise interaction with the VEGF pathway is less defined, it is plausible that this compound may also affect VEGF-mediated signaling.

The provided protocols offer a framework for researchers to quantitatively assess the anti-angiogenic effects of this compound and to further elucidate its mechanisms of action. It is recommended to use a combination of these assays to obtain a comprehensive understanding of the compound's impact on the different stages of the angiogenic process.

References

Enoxaparin Administration in Preclinical Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of enoxaparin, a low-molecular-weight heparin (LMWH), in preclinical cancer models. The following sections detail the anti-tumor effects of this compound, quantitative data from various studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

I. Anti-Tumor Mechanisms of this compound

This compound has demonstrated anti-cancer properties that extend beyond its well-known anticoagulant effects. In preclinical settings, this compound has been shown to inhibit tumor growth and metastasis in various cancer types, including colon, lung, and melanoma.[1][2][3] Its mechanisms of action are multifaceted and include:

  • Inhibition of Heparanase: this compound can inhibit heparanase, an enzyme that degrades heparan sulfate proteoglycans in the extracellular matrix, thereby preventing tumor cell invasion and metastasis.[1][4]

  • Modulation of Cell Adhesion: this compound can interfere with the interaction between cancer cells and platelets by inhibiting P-selectin and L-selectin, which is a critical step in the metastatic cascade.

  • Interference with Signaling Pathways: this compound has been shown to inhibit Protease-Activated Receptor 1 (PAR-1) signaling.[5][6] This inhibition leads to the downstream suppression of key pro-survival and pro-proliferative pathways, including the PI3K/Akt and MAPK/ERK pathways.[5][7][8]

  • Anti-Angiogenic Effects: this compound can exert anti-angiogenic effects, potentially by inhibiting the activity of pro-angiogenic factors.

II. Quantitative Data Summary

The following tables summarize the quantitative data on this compound administration and its effects in various preclinical cancer models.

Table 1: this compound Dosage and Administration in Preclinical Cancer Models

Cancer ModelAnimal ModelThis compound DosageRoute of AdministrationDosing ScheduleReference(s)
Colon Carcinoma (MCA38)Mouse200 µ g/mouse IntravenousSingle dose 4h before tumor cell injection, followed by daily injections[1][9]
Lewis Lung CarcinomaC57BL/6 Mouse10.0 mg/kgSubcutaneousDaily for 20 days[2]
Lung Adenocarcinoma (A549)Nude Mouse15 mg/kgIntravenousThree times per week for 26 days[10]
Melanoma (B16-F10)C57/BL6 Mouse10 mg/kgSubcutaneousSingle dose 3h before tumor cell injection, followed by daily doses for 14 days[3]
Non-Small Cell Lung Carcinoma (H1975luc/H2126luc)Nude Mouse10 mg/kgIntravenousSingle dose 10 min prior to intracardiac tumor cell injection[11][12]

Table 2: Effects of this compound on Tumor Growth and Metastasis

Cancer ModelEffect on Primary Tumor GrowthEffect on MetastasisQuantitative DataReference(s)
Colon Carcinoma (MCA38)-Inhibition of liver metastasesHepatic growth of metastases strongly inhibited (p=0.001)[1][4][9]
Lewis Lung Carcinoma-Significant reduction in metastatic activityData on day 28 of the study showed significant reduction[2]
Lung Adenocarcinoma (A549)Inhibition of tumor growthInhibition of lung colonizationSignificant reduction in tumor size and number of lung colonizations[10]
Melanoma (B16-F10)-70% reduction in lung tumor formationP<0.001[3]
Lung Adenocarcinoma (A549)Inhibition of cell proliferationInhibition of cell migrationDose-dependent decrease in cell counts[13]

III. Experimental Protocols

A. This compound Preparation and Administration

1. Materials:

  • This compound sodium (e.g., Lovenox®)

  • Sterile 0.9% saline or phosphate-buffered saline (PBS)

  • Sterile syringes and needles (e.g., 27-30 gauge)

2. Preparation of this compound Solution:

  • Reconstitute or dilute this compound sodium in sterile 0.9% saline or PBS to the desired concentration (e.g., 1 mg/mL).[12]

  • Ensure the final solution is clear and free of particulate matter.

  • Store the prepared solution according to the manufacturer's instructions, typically at 2-8°C for a limited time.

3. Administration Protocols:

  • Subcutaneous (SC) Injection:

    • Gently restrain the mouse.

    • Lift the loose skin on the back or flank to form a tent.

    • Insert the needle at the base of the tented skin, parallel to the body.

    • Inject the this compound solution slowly.

    • Withdraw the needle and gently apply pressure to the injection site if necessary.

  • Intravenous (IV) Injection (Tail Vein):

    • Warm the mouse's tail using a heat lamp or warm water to dilate the tail veins.

    • Place the mouse in a restraining device.

    • Clean the tail with an alcohol swab.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Inject the this compound solution slowly. Successful injection is indicated by the absence of a subcutaneous bleb.

    • Withdraw the needle and apply gentle pressure to the injection site.

B. Tumor Induction and Monitoring

1. Subcutaneous Tumor Model (e.g., Lewis Lung Carcinoma):

  • Harvest tumor cells (e.g., 5 x 10^5 cells) and resuspend in a suitable medium or PBS.[14]

  • Inject the cell suspension subcutaneously into the flank or dorsal side of the mouse.

  • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²) every 2-3 days.

  • Initiate this compound treatment when tumors reach a palpable size.

2. Experimental Metastasis Model (e.g., B16-F10 Melanoma):

  • Harvest B16-F10 melanoma cells and resuspend in sterile PBS (e.g., 2 x 10^5 cells in 200 µL).[3]

  • Inject the cell suspension intravenously via the tail vein.

  • Administer this compound according to the desired schedule (e.g., pre-treatment and daily post-injection).[3]

  • Euthanize mice after a predetermined period (e.g., 14 days).[3]

  • Excise the lungs and fix in Bouin's solution.

  • Count the number of metastatic nodules on the lung surface.

3. Orthotopic Metastasis Model (e.g., Colon Cancer Liver Metastasis):

  • Harvest MCA38 colon carcinoma cells (5 x 10^5 cells).[1][9]

  • Under anesthesia, perform a median laparotomy to expose the portal vein.

  • Inject the cell suspension directly into the portal vein.[1][9]

  • Close the incision.

  • Administer this compound as per the study design.

  • Euthanize mice at specified time points (e.g., 8 or 15 days).[1]

  • Excise the liver and count the number of metastatic nodules.

C. Angiogenesis Assays

1. Cutaneous Angiogenesis Assay:

  • Inject tumor cells (e.g., 2 x 10^5 L-1 sarcoma cells) intradermally into the shaved skin of mice.

  • Administer this compound subcutaneously for 3 consecutive days.

  • After 72 hours, sacrifice the mice and excise the skin at the injection site.

  • Quantify the number of newly formed blood vessels in the skin.

D. Immunohistochemistry (IHC)

1. Protocol for Ki-67, Bax, and Bcl-2 Staining:

  • Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.

  • Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.

  • Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) and method (e.g., heat-induced).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a blocking serum.

  • Incubate with primary antibodies against Ki-67, Bax, or Bcl-2 at the appropriate dilution and temperature.

  • Wash and incubate with a biotinylated secondary antibody.

  • Wash and incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Develop the signal with a chromogen such as diaminobenzidine (DAB).

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Analyze the staining intensity and percentage of positive cells under a microscope.[15][16]

IV. Signaling Pathways and Experimental Workflows

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PAR1 [label="PAR-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_ERK [label="MAPK/ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> PAR1 [label="Inhibits"]; PAR1 -> PI3K [label="Activates"]; PAR1 -> MAPK_ERK [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> Proliferation [label="Promotes"]; MAPK_ERK -> Proliferation [label="Promotes"]; MAPK_ERK -> Migration [label="Promotes"];

// Invisible edges for layout {rank=same; PI3K; MAPK_ERK;} }

Caption: this compound inhibits PAR-1 signaling, leading to downstream suppression of PI3K/Akt and MAPK/ERK pathways, ultimately reducing cancer cell proliferation and migration.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Cell_Culture [label="Tumor Cell\nCulture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tumor_Induction [label="Tumor Cell\nInjection (IV)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enoxaparin_Admin [label="this compound\nAdministration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitoring\n(e.g., 14 days)", fillcolor="#FBBC05", fontcolor="#202124"]; Euthanasia [label="Euthanasia & \nTissue Collection", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Metastasis\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Cell_Culture; Cell_Culture -> Tumor_Induction; Tumor_Induction -> Enoxaparin_Admin; Enoxaparin_Admin -> Monitoring; Monitoring -> Euthanasia; Euthanasia -> Analysis; Analysis -> End; }

Caption: Workflow for an experimental metastasis study using intravenous tumor cell injection and this compound treatment.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; Cell_Injection [label="Intradermal Tumor\nCell Injection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enoxaparin_Treatment [label="Subcutaneous\nthis compound Treatment\n(3 days)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sacrifice [label="Sacrifice Mice\n(after 72h)", fillcolor="#FBBC05", fontcolor="#202124"]; Tissue_Excision [label="Excise Skin at\nInjection Site", fillcolor="#FBBC05", fontcolor="#202124"]; Quantification [label="Quantify New\nBlood Vessels", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Cell_Injection; Cell_Injection -> Enoxaparin_Treatment; Enoxaparin_Treatment -> Sacrifice; Sacrifice -> Tissue_Excision; Tissue_Excision -> Quantification; Quantification -> End; }

Caption: Workflow for a cutaneous angiogenesis assay to evaluate the effect of this compound.

References

Application Notes and Protocols: Measuring Enoxaparin's Effect on Cytokine Release In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enoxaparin, a widely used low-molecular-weight heparin (LMWH), is primarily known for its anticoagulant properties.[1] However, a growing body of evidence highlights its significant anti-inflammatory effects, which are independent of its ability to prevent blood clots.[2][3] These anti-inflammatory actions are largely attributed to non-anticoagulant oligosaccharide fragments within the this compound mixture.[1][2][4] In vitro studies have demonstrated that this compound can suppress the release of a variety of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), from various cell types.[5][6][7] This has generated considerable interest in its potential therapeutic applications for a range of inflammatory disorders.[1]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the in vitro effects of this compound on cytokine release. The described methods utilize common cell culture models and cytokine quantification techniques.

Key Signaling Pathways in this compound's Anti-Inflammatory Action

This compound is understood to exert its anti-inflammatory effects by modulating key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[5][7] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[5][8] In an inflammatory state, signaling cascades lead to the phosphorylation and degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound has been shown to inhibit this process, thereby reducing the production of inflammatory mediators.[9]

G cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 Inflammatory Stimulus (LPS)->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK Complex IKK Complex MyD88->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates for degradation NF-κB NF-κB IκB->NF-κB Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates This compound This compound This compound->IKK Complex Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory Genes Induces transcription Cytokine mRNA Cytokine mRNA Pro-inflammatory Genes->Cytokine mRNA Cytokine Release (TNF-α, IL-6) Cytokine Release (TNF-α, IL-6) Cytokine mRNA->Cytokine Release (TNF-α, IL-6)

Caption: Simplified NF-κB signaling pathway modulated by this compound.

Experimental Workflow Overview

The general workflow for assessing the impact of this compound on cytokine release involves isolating or culturing target cells, stimulating them to produce cytokines in the presence or absence of this compound, collecting the cell culture supernatant, and quantifying the levels of specific cytokines.

G A 1. Cell Culture (e.g., PBMCs, A549 cells) B 2. Cell Stimulation (e.g., LPS, PHA) A->B C 3. Treatment (+/- this compound) B->C D 4. Incubation (e.g., 24-72 hours) C->D E 5. Supernatant Collection D->E F 6. Cytokine Quantification E->F G ELISA F->G H Multiplex Assay F->H

Caption: General experimental workflow for in vitro cytokine release assays.

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay Using Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol details the steps to measure the effect of this compound on cytokine release from PBMCs stimulated with lipopolysaccharide (LPS).

Materials:

  • Human whole blood

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound sodium

  • 96-well cell culture plates

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • PBMC Isolation:

    • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

    • Wash the isolated PBMCs twice with PBS.

    • Resuspend the cell pellet in complete RPMI 1640 medium and perform a cell count using a hemocytometer or automated cell counter.

  • Cell Seeding and Treatment:

    • Adjust the cell suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI 1640 medium.[4]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare this compound solutions at various concentrations (e.g., 10, 50, 100 µg/mL) in complete medium.

    • Add 50 µL of the this compound solutions or vehicle control (medium) to the appropriate wells.

    • Pre-incubate the plate for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare an LPS solution at a concentration pre-determined to induce robust cytokine release (e.g., 100 ng/mL).[7]

    • Add 50 µL of the LPS solution to all wells except the unstimulated (negative) control wells. Add 50 µL of medium to the negative control wells.

    • The final volume in each well will be 200 µL.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 24 to 72 hours in a humidified incubator at 37°C with 5% CO₂. The optimal incubation time may vary depending on the specific cytokine being measured.[1][4]

    • After incubation, centrifuge the plate at 400 x g for 10 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Store the supernatants at -80°C until cytokine analysis.

Protocol 2: Cytokine Quantification by ELISA

This protocol provides a general procedure for quantifying a single cytokine (e.g., TNF-α) using a sandwich ELISA kit.[10][11][12]

Materials:

  • Commercial TNF-α ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, substrate, and stop solution)

  • Cell culture supernatants (from Protocol 1)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent/Blocking Buffer

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer.

    • Seal the plate and incubate overnight at 4°C.[10]

  • Blocking:

    • Wash the plate 3 times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate 3 times.

    • Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard.

    • Add 100 µL of standards and samples (supernatants) to the appropriate wells.

    • Incubate for 2 hours at room temperature.[10][13]

  • Detection Antibody Incubation:

    • Wash the plate 4 times.

    • Add 100 µL of the biotinylated detection antibody to each well.

    • Incubate for 1 hour at room temperature.[11]

  • Streptavidin-HRP Incubation:

    • Wash the plate 4 times.

    • Add 100 µL of Streptavidin-HRP conjugate to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Development and Measurement:

    • Wash the plate 5-7 times.

    • Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.[10]

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 3: Cytokine Quantification by Multiplex Bead-Based Assay

This protocol outlines a general procedure for the simultaneous quantification of multiple cytokines using a magnetic bead-based multiplex assay (e.g., Bio-Plex, Luminex).[14][15][16]

Materials:

  • Commercial multiplex cytokine assay kit (containing antibody-coupled magnetic beads, detection antibodies, standards, streptavidin-PE, buffers)

  • Cell culture supernatants (from Protocol 1)

  • 96-well filter plate

  • Handheld magnetic plate washer or vacuum manifold

  • Multiplex array reader (e.g., Bio-Plex or Luminex instrument)

Procedure:

  • Plate Preparation:

    • Pre-wet the 96-well filter plate with 100 µL of assay buffer and aspirate using a vacuum manifold.[14]

  • Bead Incubation:

    • Vortex the antibody-coupled magnetic bead solution and add 50 µL to each well.

    • Wash the beads twice with 100 µL of wash buffer, using the vacuum manifold.[14]

  • Sample and Standard Incubation:

    • Prepare a standard curve by performing serial dilutions of the provided multi-cytokine standard.

    • Add 50 µL of standards and samples to the appropriate wells.

    • Seal the plate, cover with foil, and incubate on a plate shaker for 30-60 minutes at room temperature.[15]

  • Detection Antibody Incubation:

    • Wash the plate 3 times with wash buffer.

    • Add 25 µL of the mixed detection antibody solution to each well.

    • Seal, cover, and incubate on a plate shaker for 30 minutes at room temperature.[14]

  • Streptavidin-PE Incubation:

    • Wash the plate 3 times.

    • Add 50 µL of Streptavidin-PE solution to each well.

    • Seal, cover, and incubate on a plate shaker for 10 minutes at room temperature.[15]

  • Plate Reading:

    • Wash the plate 3 times.

    • Resuspend the beads in 125 µL of assay buffer.

    • Read the plate on a multiplex array reader. The instrument will quantify the median fluorescence intensity (MFI) for each cytokine in each well.

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison. The results are typically presented as the mean concentration of the cytokine ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance is often determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.

Table 1: Effect of this compound on LPS-Induced TNF-α Release from PBMCs (ELISA)

Treatment GroupTNF-α Concentration (pg/mL)% Inhibition
Unstimulated Control15.2 ± 3.1N/A
LPS (100 ng/mL)1652.6 ± 98.40%
LPS + this compound (10 µg/mL)1150.1 ± 75.330.4%
LPS + this compound (50 µg/mL)795.8 ± 61.2**51.9%
LPS + this compound (100 µg/mL)482.5 ± 45.9***70.8%
Data are represented as mean ± SD. Statistical significance vs. LPS control: *p<0.05, **p<0.01, **p<0.001.

Table 2: Multiplex Analysis of this compound's Effect on Cytokine Profile

Treatment GroupIL-6 (pg/mL)IL-1β (pg/mL)TNF-α (pg/mL)IL-10 (pg/mL)
Unstimulated Control25.4 ± 4.58.1 ± 1.914.8 ± 2.830.1 ± 5.2
LPS (100 ng/mL)2105.3 ± 150.7250.6 ± 22.11640.9 ± 110.555.3 ± 8.9
LPS + this compound (50 µg/mL)988.1 ± 95.2 130.2 ± 15.8802.4 ± 77.3**51.7 ± 7.6
*Data are represented as mean ± SD. Statistical significance vs. LPS control: *p<0.01.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the anti-inflammatory properties of this compound in vitro. By utilizing stimulated cell cultures and established cytokine quantification methods like ELISA and multiplex assays, researchers can effectively measure the dose-dependent inhibitory effects of this compound on the release of key inflammatory mediators. The provided diagrams and data tables serve as a guide for experimental design, execution, and reporting, facilitating further exploration into the therapeutic potential of this compound beyond its anticoagulant function.

References

Application Notes and Protocols for Studying Enoxaparin in Sepsis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction. A critical component of sepsis pathophysiology is the intricate and deleterious crosstalk between the inflammatory and coagulation systems, often culminating in sepsis-induced coagulopathy (SIC) and disseminated intravascular coagulation (DIC).[1][2] Enoxaparin, a low-molecular-weight heparin (LMWH), is a widely used anticoagulant. However, its therapeutic potential in sepsis may extend beyond its antithrombotic activity due to its inherent anti-inflammatory properties.[3][4] These notes provide a comprehensive overview of experimental setups and detailed protocols for investigating the multifaceted effects of this compound in various sepsis models.

Key Signaling Pathways and Mechanisms of Action

This compound's effects in sepsis are mediated through several interconnected pathways. Understanding these mechanisms is crucial for designing relevant experimental models.

  • Inflammation-Coagulation Crosstalk: Sepsis triggers a massive inflammatory response, leading to the expression of tissue factor on immune cells, which activates the coagulation cascade.[5] This, in turn, generates thrombin, further amplifying inflammation. This compound, by inhibiting Factor Xa and thrombin generation, can interrupt this vicious cycle.[6]

  • Endothelial Glycocalyx Protection: The endothelial glycocalyx is a carbohydrate-rich layer on the luminal surface of blood vessels, essential for vascular barrier function.[7] During sepsis, inflammatory mediators trigger the release of enzymes like heparanase (HPSE), which degrades the glycocalyx component heparan sulfate (HS).[8][9] This degradation contributes to vascular leakage, inflammation, and organ damage.[10][11] As a structural analog of HS, this compound can competitively inhibit heparanase, thereby protecting the glycocalyx.[8][12]

  • Inhibition of Neutrophil Extracellular Traps (NETs): Neutrophils can release web-like structures of DNA, histones, and granular proteins called NETs to trap pathogens.[13] However, excessive NET formation (NETosis) in sepsis can promote thrombosis and cause endothelial and organ damage.[14][15] Studies have shown that this compound can reduce the formation of NETs, mitigating their pathological consequences.[16][17]

Sepsis_Inflammation_Coagulation_Cycle Figure 1: Sepsis-Induced Inflammation and Coagulation Crosstalk Infection Infection (PAMPs/DAMPs) ImmuneCells Immune Cell Activation Infection->ImmuneCells Cytokines Cytokine Storm (TNF-α, IL-6) ImmuneCells->Cytokines TissueFactor Tissue Factor Expression ImmuneCells->TissueFactor Endothelium Endothelial Activation/Damage Cytokines->Endothelium OrganDysfunction Organ Dysfunction Cytokines->OrganDysfunction Endothelium->TissueFactor Endothelium->OrganDysfunction Coagulation Coagulation Cascade TissueFactor->Coagulation Thrombin Thrombin Generation Coagulation->Thrombin Thrombin->ImmuneCells Amplifies Inflammation Thrombin->Endothelium Thrombin->Coagulation Amplifies This compound This compound This compound->Coagulation Inhibits (Anti-Xa)

Figure 1: Sepsis-Induced Inflammation and Coagulation Crosstalk

Glycocalyx_Heparanase_Pathway Figure 2: Role of Heparanase in Glycocalyx Degradation Sepsis Sepsis (LPS, TNF-α) Heparanase ↑ Heparanase (HPSE) Activity Sepsis->Heparanase Glycocalyx Endothelial Glycocalyx (Heparan Sulfate) Heparanase->Glycocalyx Degrades Degradation Glycocalyx Degradation Shedding Shed HS Fragments (DAMPs) Degradation->Shedding Leakage ↑ Vascular Permeability & Organ Injury Degradation->Leakage Shedding->Sepsis Amplifies Inflammation This compound This compound This compound->Heparanase Inhibits NETosis_Pathway Figure 3: NETosis in Sepsis and this compound Intervention Sepsis Sepsis Stimuli (Pathogens, Cytokines) Neutrophil Neutrophil Activation Sepsis->Neutrophil NETosis NETosis Neutrophil->NETosis NETs NET Release (cf-DNA, Histones, MPO) NETosis->NETs Pathogen Pathogen Trapping NETs->Pathogen Beneficial Thrombosis Microvascular Thrombosis NETs->Thrombosis Pathological Damage Endothelial & Organ Damage NETs->Damage Pathological This compound This compound This compound->NETosis Reduces InVivo_Workflow Figure 4: General In Vivo Experimental Workflow Acclimatization Animal Acclimatization Grouping Randomization into Groups (Sham, Sepsis, Sepsis+this compound) Acclimatization->Grouping Treatment Pre- or Post-treatment with this compound/Vehicle Grouping->Treatment Induction Sepsis Induction (e.g., LPS or CLP) Treatment->Induction Monitoring Monitoring (Survival, Hemodynamics) Induction->Monitoring Sampling Sample Collection (Blood, Tissues) Monitoring->Sampling Analysis Endpoint Analysis (Cytokines, Coagulation, Histology) Sampling->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Enoxaparin Anti-Xa Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enoxaparin anti-Xa assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the chromogenic anti-Xa assay for this compound monitoring?

The chromogenic anti-Xa assay is a laboratory test used to determine the concentration of this compound in a plasma sample. The principle of the assay is based on the ability of this compound to potentiate the activity of antithrombin (AT). This this compound-AT complex then neutralizes activated Factor X (FXa). In the assay, a known amount of excess FXa is added to the patient's plasma. The amount of FXa that is not neutralized by the this compound-AT complex is then measured by its ability to cleave a chromogenic substrate, which releases a colored compound. The intensity of the color produced is inversely proportional to the amount of this compound in the sample.[1]

Q2: What are the expected therapeutic ranges for this compound anti-Xa levels?

Therapeutic ranges for this compound can vary depending on the clinical indication (prophylaxis vs. treatment), dosing regimen (once or twice daily), and patient population. It is crucial to consult specific clinical guidelines for the target therapeutic range applicable to your study. However, some generally accepted peak anti-Xa level ranges are:

IndicationDosing FrequencyTypical Peak Anti-Xa Range (IU/mL)
Treatment Twice Daily0.6 - 1.0[2][3]
Treatment Once Daily1.0 - 2.0[4]
Prophylaxis Once or Twice Daily0.2 - 0.5[1]

Peak levels are typically measured 4 hours after subcutaneous administration to reflect the maximum this compound concentration.[2][4][5]

Q3: When is monitoring of this compound anti-Xa levels recommended?

While routine monitoring is not always necessary for all patients, it is recommended in specific populations where the anticoagulant response may be unpredictable. These include:

  • Patients with renal insufficiency (creatinine clearance <30 mL/min)[5][6]

  • Patients with extremes of body weight (obese or underweight)[2][6]

  • Pregnant women[2][6]

  • Pediatric patients[1]

  • Patients with unexpected bleeding or thrombotic events

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your this compound anti-Xa assays.

Issue 1: Unexpectedly Low or High Anti-Xa Results

Q: My anti-Xa results are consistently lower or higher than expected. What are the potential causes and how can I troubleshoot this?

A: Unexpected anti-Xa levels can stem from pre-analytical, analytical, or patient-related variables. Follow this troubleshooting guide to identify the potential source of the error.

Troubleshooting Unexpected Anti-Xa Results

Troubleshooting_AntiXa_Results cluster_pre_analytical Pre-Analytical Variables cluster_analytical Analytical Variables cluster_patient Patient-Related Factors start Unexpected Result (High or Low) sample_collection Verify Sample Collection: - Correct tube (3.2% Sodium Citrate)? - Proper fill volume (9:1 blood-to-anticoagulant ratio)? - Atraumatic venipuncture? start->sample_collection Start Here sample_timing Check Sample Timing: - Was the sample drawn at the correct time post-dose (peak vs. trough)? sample_collection->sample_timing sample_processing Review Sample Processing: - Was plasma separated within 1 hour of collection? - Was the sample centrifuged correctly to obtain platelet-poor plasma? sample_timing->sample_processing storage Confirm Sample Storage: - Was the sample stored at the correct temperature if not tested immediately? sample_processing->storage reagents Check Reagents: - Are reagents within their expiry date? - Were they prepared and stored correctly? storage->reagents calibration Verify Calibration Curve: - Was a fresh calibration curve run? - Are calibrators specific for LMWH? reagents->calibration qc Review Quality Control: - Are QC samples within the acceptable range? calibration->qc instrument Assess Instrument Performance: - Is the instrument functioning correctly? - Has routine maintenance been performed? qc->instrument at_deficiency Consider Antithrombin Deficiency: - If results are unexpectedly low, consider AT deficiency. instrument->at_deficiency interfering_substances Check for Interfering Substances: - Hemolysis, Icterus, Lipemia? at_deficiency->interfering_substances

Caption: Troubleshooting workflow for unexpected anti-Xa results.

Issue 2: Interference from Hemolysis, Icterus, or Lipemia

Q: My plasma sample is hemolyzed, icteric, or lipemic. How will this affect my anti-Xa results and what can I do about it?

A: Hemolysis, icterus (high bilirubin), and lipemia (high triglycerides) can significantly interfere with the chromogenic anti-Xa assay, as it relies on spectrophotometric measurement.

Summary of Interference Effects and Thresholds

Interfering SubstanceEffect on Anti-Xa ResultTypical Interference ThresholdMitigation Strategy
Hemolysis Falsely decreased[1]Plasma-free hemoglobin > 70 mg/dL[6][7]Recollect sample, ensuring atraumatic venipuncture.
Icterus (Bilirubin) Falsely decreased[1]Total bilirubin > 6.6 mg/dL[8]Recollection is the only solution as the underlying condition persists.[3]
Lipemia (Triglycerides) Can be falsely increased or decreased depending on the assay system.[1][9]Triglycerides > 360 mg/dL[8][9]High-speed centrifugation of the plasma sample may help to reduce lipid content.[10]

Logical Flow for Handling Potentially Interfering Samples

Interference_Handling start Visually Inspect Plasma Sample hemolysis Sample is Hemolyzed (Red) start->hemolysis icterus Sample is Icteric (Yellow/Brown) hemolysis->icterus No recollect_hemolysis Recollect sample. Ensure atraumatic venipuncture. hemolysis->recollect_hemolysis Yes lipemia Sample is Lipemic (Turbid/Milky) icterus->lipemia No recollect_icterus Note potential for falsely low result. Recollection will not resolve interference. icterus->recollect_icterus Yes centrifuge_lipemia Perform high-speed centrifugation. Re-assay cleared plasma. lipemia->centrifuge_lipemia Yes proceed Proceed with Assay lipemia->proceed No

Caption: Decision tree for handling interfering substances.

Experimental Protocol: Chromogenic Anti-Xa Assay

This protocol provides a general methodology for the chromogenic anti-Xa assay. It is essential to follow the specific instructions provided by the manufacturer of your assay kit and reagents.

Materials:

  • Coagulation analyzer or spectrophotometer capable of reading at 405 nm

  • Water bath or incubator at 37°C

  • Calibrated pipettes

  • Plastic test tubes or microplate

  • Platelet-poor plasma (patient sample, calibrators, and controls)

  • This compound calibrators and controls

  • Reagent 1: Antithrombin (AT) solution

  • Reagent 2: Factor Xa (FXa) solution

  • Reagent 3: Chromogenic substrate solution

  • Stop solution (e.g., 2% acetic acid)

Procedure:

  • Sample Preparation: Centrifuge citrated whole blood at 1500 x g for 15 minutes to obtain platelet-poor plasma.

  • Pre-warming: Pre-warm reagents, plasma samples, calibrators, and controls to 37°C.

  • Assay Reaction: a. Pipette the patient plasma, calibrator, or control into a test tube or microplate well. b. Add a pre-defined volume of AT solution and incubate for a specified time (e.g., 120 seconds) at 37°C. c. Add a pre-defined volume of FXa solution and incubate for a specified time (e.g., 180 seconds) at 37°C. During this step, the this compound-AT complex will neutralize a portion of the added FXa. d. Add the chromogenic substrate solution. The remaining, uninhibited FXa will cleave the substrate, releasing a colored product. e. After a specified incubation time, add a stop solution to halt the reaction.

  • Measurement: Read the absorbance of the solution at 405 nm using a spectrophotometer.

  • Calculation: The anti-Xa activity of the sample is determined by comparing its absorbance to a calibration curve generated using this compound calibrators of known concentrations. The absorbance is inversely proportional to the this compound concentration.

Visual Workflow of the Chromogenic Anti-Xa Assay

AntiXa_Workflow start Start: Platelet-Poor Plasma add_at 1. Add Antithrombin (AT) Incubate at 37°C start->add_at add_fxa 2. Add excess Factor Xa (FXa) Incubate at 37°C add_at->add_fxa This compound-AT complex forms add_substrate 3. Add Chromogenic Substrate Incubate at 37°C add_fxa->add_substrate Complex neutralizes FXa stop_reaction 4. Add Stop Solution add_substrate->stop_reaction Residual FXa cleaves substrate, releasing color measure 5. Measure Absorbance at 405 nm stop_reaction->measure calculate 6. Calculate Anti-Xa Activity (vs. Calibration Curve) measure->calculate

Caption: Step-by-step workflow of the chromogenic anti-Xa assay.

References

Technical Support Center: Managing Enoxaparin Lot-to-Lot Variability in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with enoxaparin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges arising from the inherent lot-to-lot variability of this complex low-molecular-weight heparin (LMWH).

Frequently Asked Questions (FAQs)

Q1: We observed a significant shift in the anticoagulant activity (anti-Xa) of this compound after switching to a new lot. Is this expected?

A1: Yes, it is not uncommon to observe variations in anti-Xa activity between different lots of this compound. These differences can be statistically significant and may arise from subtle variations in the manufacturing process, which includes the depolymerization of unfractionated heparin from porcine intestinal mucosa.[1] Factors such as the distribution of oligosaccharide chain lengths, and the degree and location of sulfation can all influence the biological activity of the final product.[2][3]

Q2: How much variability in anti-Xa activity between this compound lots is considered acceptable?

A2: While manufacturers ensure that each lot's anti-Xa activity falls within the specifications of the United States Pharmacopeia (USP)—typically 90% to 110% of the labeled potency—even within this range, variations can be experimentally significant.[4] For instance, in one study, differences greater than 0.2 IU/mL in anti-Xa activity were observed between lots when testing patient plasma samples in the 0.5-1.0 IU/mL range.[1] For highly sensitive assays, it is crucial for researchers to establish their own acceptance criteria based on their specific experimental system.

Q3: Can lot-to-lot variability in this compound affect experimental outcomes beyond anticoagulant activity?

A3: Yes. This compound has known non-anticoagulant effects, such as inducing the release of Tissue Factor Pathway Inhibitor (TFPI) from endothelial cells.[5][6] The extent of these effects can vary between lots due to structural differences in the oligosaccharide chains. This variability can impact studies on inflammation, angiogenesis, and other cellular processes where TFPI and other heparin-binding proteins play a role.

Q4: We are using a generic version of this compound. Should we be concerned about lot-to-lot variability?

A4: Both branded and generic/biosimilar this compound are subject to lot-to-lot variability. While regulatory bodies require generics to be bioequivalent, subtle structural and compositional differences can exist.[7] It is recommended to apply the same level of vigilance and in-house validation when switching between lots of generic this compound as you would with the originator product.

Q5: What are the best practices for managing this compound lot-to-lot variability in a long-term study?

A5: For long-term studies, it is advisable to purchase a single large lot of this compound to ensure consistency throughout the experiment. If this is not feasible, a new lot should be validated against the old lot using your specific experimental assays to quantify any differences in activity. It is also good practice to perform a side-by-side comparison of the old and new lots in your assay before transitioning completely to the new lot.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays after changing this compound lot.

  • Possible Cause: The new lot of this compound may have a different profile of non-anticoagulant effects. For example, it might be inducing a different level of TFPI release from your cells, which could interfere with downstream signaling pathways under investigation.[6]

  • Troubleshooting Steps:

    • Quantify the anticoagulant activity: Perform an anti-Xa assay on both the old and new lots to determine if there is a significant difference in their primary biological activity.

    • Assess non-anticoagulant effects: If possible, measure a relevant biomarker of non-anticoagulant activity, such as TFPI levels in your cell culture supernatant, for both lots.

    • Perform a dose-response curve: Generate a dose-response curve for both lots in your cell-based assay. This will help you determine if a concentration adjustment is needed for the new lot to achieve the same biological effect.

    • Structural characterization: For in-depth analysis, consider analytical techniques like Size Exclusion Chromatography (SEC) or Strong Anion Exchange (SAX) chromatography to compare the physicochemical properties of the two lots.[7]

Issue 2: Unexpectedly low anti-Xa activity reading in a chromogenic assay.

  • Possible Cause 1: Reagent or standard variability. The issue may not be with the this compound lot itself, but with the assay reagents, including the calibrators and controls.

  • Troubleshooting Steps:

    • Verify assay performance: Run control samples with known anti-Xa activity to ensure the assay is performing within specifications.

    • Check reagent integrity: Ensure that all reagents, especially Factor Xa and the chromogenic substrate, have been stored correctly and have not expired.

    • Recalibrate the instrument: Perform a fresh calibration using a reliable this compound calibrant.

  • Possible Cause 2: Low antithrombin levels in the plasma sample. this compound's anti-Xa activity is dependent on the presence of antithrombin. If the plasma used in the assay is deficient in antithrombin, it can lead to falsely low anti-Xa readings.[8]

  • Troubleshooting Steps:

    • Use a supplemented assay: Some commercial anti-Xa assay kits are available with added antithrombin to mitigate this issue.

    • Measure antithrombin levels: If you suspect antithrombin deficiency, measure its concentration in your plasma samples.

Data Presentation

Table 1: Physicochemical and Biological Variability of this compound Lots

ParameterTypical Range of VariationAnalytical MethodReference
Weight-Average Molecular Weight (Mw) 3800 - 5000 DaSize Exclusion Chromatography (SEC)[9]
Polydispersity Varies; indicates the breadth of molecular weight distributionSize Exclusion Chromatography (SEC)[10]
Anti-Factor Xa Activity 90 - 110 IU/mg (USP specification)Chromogenic Assay[4]
Anti-Factor IIa Activity Varies; typically lower than anti-Xa activityChromogenic Assay[11]
Anti-Xa / Anti-IIa Ratio 3.3 - 5.3 (USP specification)Chromogenic Assays[12]
Degree of Sulfation Can show significant differences between manufacturersCapillary Electrophoresis[3]
1,6-Anhydro Structure at Reducing End 15% - 25% of chainsNMR Spectroscopy[9]

Experimental Protocols

Protocol 1: Chromogenic Anti-Factor Xa Assay

This protocol is based on the principle that this compound potentiates the inhibition of Factor Xa by antithrombin. The residual Factor Xa activity is inversely proportional to the this compound concentration.

Materials:

  • This compound calibrators and controls

  • Test plasma samples containing this compound

  • Bovine Factor Xa reagent

  • Chromogenic substrate specific for Factor Xa (e.g., S-2765)

  • Tris-HCl buffer, pH 7.4

  • 96-well microplate

  • Microplate reader with a 405 nm filter

Procedure:

  • Prepare a standard curve using this compound calibrators of known concentrations.

  • Add 25 µL of plasma (calibrator, control, or test sample) to a well of a 96-well plate.

  • Incubate the plate at 37°C for a few minutes to allow it to equilibrate.

  • Add 50 µL of pre-warmed bovine Factor Xa solution to each well.

  • Incubate for exactly 2 minutes at 37°C.

  • Add 100 µL of the chromogenic substrate solution to each well.

  • Read the absorbance at 405 nm at different time points (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Calculate the rate of change in absorbance (ΔOD/min).

  • Plot the ΔOD/min against the known concentrations of the this compound calibrators to generate a standard curve.

  • Determine the anti-Xa activity of the test samples by interpolating their ΔOD/min values on the standard curve. The results are typically expressed in IU/mL.[13]

Protocol 2: Size Exclusion Chromatography (SEC) for Molecular Weight Determination

SEC separates molecules based on their size in solution. It is used to determine the weight-average molecular weight (Mw) and molecular weight distribution of this compound.

Materials:

  • HPLC system with a UV detector (232 nm) and a refractive index (RI) detector

  • SEC column (e.g., Zenix SEC-100)

  • Mobile phase: 0.5 M lithium nitrate solution or 2.84% sodium sulfate, pH 5.0

  • This compound reference standards and test samples

Procedure:

  • Prepare the mobile phase, filter it through a 0.45 µm filter, and degas it.

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) and temperature (e.g., 35°C).

  • Dissolve the this compound reference standards and test samples in the mobile phase at a known concentration (e.g., 10 mg/mL).

  • Inject a defined volume (e.g., 25 µL) of each standard and sample onto the column.

  • Record the chromatograms using both UV (232 nm) and RI detectors.

  • Generate a calibration curve by plotting the retention time of the molecular weight standards against the logarithm of their molecular weights.

  • Use this calibration curve and appropriate GPC software to calculate the weight-average molecular weight (Mw) and the percentage of chains below and above certain molecular weight thresholds for the this compound test samples.[12][14]

Mandatory Visualizations

Enoxaparin_Anticoagulation_Pathway cluster_Coagulation Coagulation Cascade cluster_Inhibition Inhibition Pathway Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Thrombin Thrombin Factor Xa->Thrombin catalyzes Prothrombin Prothrombin Fibrin Fibrin Thrombin->Fibrin catalyzes Fibrinogen Fibrinogen This compound This compound Enoxaparin_AT This compound-AT Complex This compound->Enoxaparin_AT AT Antithrombin AT->Enoxaparin_AT Enoxaparin_AT->Factor Xa inhibits Enoxaparin_AT->Thrombin inhibits (lesser extent) Experimental_Workflow cluster_Lot_Receipt New this compound Lot Received cluster_Validation Lot Validation Protocol cluster_Decision Decision and Implementation Lot_A Previous Lot (A) AntiXa Perform Anti-Xa Assay on Lot A and Lot B Lot_A->AntiXa SEC Perform SEC Analysis on Lot A and Lot B Lot_A->SEC CellAssay Run Head-to-Head in Key Cellular Assay Lot_A->CellAssay Lot_B New Lot (B) Lot_B->AntiXa Lot_B->SEC Lot_B->CellAssay Compare Compare Results: Anti-Xa, MW, Assay Performance AntiXa->Compare SEC->Compare CellAssay->Compare Adjust Adjust Concentration for New Lot if Necessary Compare->Adjust Minor Difference Proceed Proceed with Experiment using New Lot B Compare->Proceed No Significant Difference Troubleshoot Further Investigation/ Contact Supplier Compare->Troubleshoot Major Difference Adjust->Proceed Troubleshooting_Logic Start Inconsistent Experimental Results with New this compound Lot Check_Assay Is the assay performance validated with controls? Start->Check_Assay Check_Activity Is Anti-Xa activity of new lot confirmed? Check_NonCoag Could non-anticoagulant effects be influencing the assay? Check_Activity->Check_NonCoag Yes Perform_AntiXa Perform comparative anti-Xa assay on lots Check_Activity->Perform_AntiXa No Check_Assay->Check_Activity Yes Validate_Assay Run assay controls and check reagent integrity Check_Assay->Validate_Assay No Dose_Response Perform dose-response curve for both lots Check_NonCoag->Dose_Response Yes Contact_Support Contact Technical Support/ Consult with expert Check_NonCoag->Contact_Support Unlikely Perform_AntiXa->Check_NonCoag Validate_Assay->Check_Activity Root_Cause Root Cause Identified: Adjust protocol accordingly Dose_Response->Root_Cause

References

Technical Support Center: Optimizing Enoxaparin Concentration for Anti-proliferative Effects in A549 Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the anti-proliferative effects of enoxaparin on A549 lung adenocarcinoma cells.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range of this compound to observe anti-proliferative effects in A549 cells?

Based on published studies, the effective concentration of this compound for inhibiting A549 cell proliferation typically ranges from 1 to 66 µM.[1][2] The effects are both concentration- and time-dependent.[1][3] Significant inhibition has been observed at concentrations of 22, 44, and 66 µM after 24 hours of treatment.[2][4]

Q2: How long should A549 cells be treated with this compound to see a significant effect?

Significant anti-proliferative effects can be observed as early as 24 hours post-treatment.[2][4] However, studies have shown that the inhibitory effect of this compound on A549 cell proliferation increases with longer exposure times, with significant decreases in cell counts observed at 24, 48, and 72 hours.[1][3]

Q3: What is the underlying mechanism of this compound's anti-proliferative effect on A549 cells?

This compound's anti-cancer activity in A549 cells is primarily mediated through the interference of two major downstream signaling pathways of the Protease-Activated Receptor-1 (PAR-1): MAPK/ERK and PI3K/Akt.[2][5][6] This interference leads to the inhibition of cell proliferation and migration.[2][5][6] Additionally, this compound has been shown to decrease the expression of c-Myc and CD44, which are involved in cell proliferation and metastatic potential.[1][3][6]

Q4: Can this compound enhance the efficacy of other chemotherapeutic agents in A549 cells?

Yes, this compound has been shown to increase the efficacy of doxorubicin by enhancing apoptosis in A549 cells.[5][6] The combination of this compound and doxorubicin resulted in a greater reduction in cell proliferation compared to doxorubicin alone.[2]

Data Presentation

Table 1: Summary of this compound's Anti-proliferative Effects on A549 Cells

This compound ConcentrationIncubation TimeObserved Effect on ProliferationReference
1 - 30 U/mL24, 48, 72 hoursDose- and time-dependent decrease in total and viable cell counts.[1]
22 µM24 hours~10% inhibition[2][4]
44 µM24 hours~13% inhibition[2][4]
66 µM24 hours~15% inhibition[2][4]
44 µM (in combination with 100 nM Doxorubicin)24 hours~25% inhibition compared to control; ~15% more inhibition than doxorubicin alone.[2]

Experimental Protocols

A549 Cell Culture Protocol
  • Media Preparation : Prepare growth medium consisting of F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7]

  • Cell Thawing : Quickly thaw a cryovial of A549 cells in a 37°C water bath. Transfer the cells to a T-75 flask containing pre-warmed growth medium.[8]

  • Incubation : Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Subculturing : When cells reach 80-90% confluency, wash with PBS and detach them using a 0.25% Trypsin-EDTA solution.[7] Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating.[9] A split ratio of 1:4 to 1:9 is recommended every 4-7 days.[9]

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding : Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[10]

  • Treatment : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 22, 44, 66 µM).

  • Incubation : Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition : Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10][11]

  • Solubilization : After the 4-hour incubation with MTT, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement : Leave the plate at room temperature in the dark for at least 2 hours, then measure the absorbance at 570 nm using a microplate reader.[12]

Troubleshooting Guides

Problem 1: No significant anti-proliferative effect observed.

  • Possible Cause 1: this compound concentration is too low.

    • Solution : Increase the concentration of this compound. Refer to Table 1 for effective ranges. A dose-response experiment is recommended to determine the optimal concentration for your specific experimental conditions.

  • Possible Cause 2: Incubation time is too short.

    • Solution : Increase the incubation time. Effects are more pronounced at 48 and 72 hours.[1]

  • Possible Cause 3: High serum concentration in media.

    • Solution : Some studies use reduced serum media (e.g., 5% FBS) during treatment, as components in the serum might interfere with this compound's activity.[2]

Problem 2: High variability between replicate wells in the proliferation assay.

  • Possible Cause 1: Uneven cell seeding.

    • Solution : Ensure a single-cell suspension before seeding by gentle pipetting. After seeding, gently rock the plate to ensure even distribution of cells in the wells.

  • Possible Cause 2: Edge effects in the 96-well plate.

    • Solution : Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity.

  • Possible Cause 3: Incomplete solubilization of formazan crystals.

    • Solution : Ensure complete dissolution of the formazan crystals by gently mixing and allowing sufficient time for solubilization.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound cluster_setup Experiment Setup cluster_treatment Treatment cluster_incubation Incubation cluster_assay Proliferation Assay (MTT) cluster_analysis Data Analysis A Culture A549 Cells B Seed Cells in 96-well Plates A->B C Prepare this compound Dilutions D Treat Cells with this compound C->D E Incubate for 24, 48, 72 hours D->E F Add MTT Reagent E->F G Add Solubilization Buffer F->G H Measure Absorbance G->H I Calculate Cell Viability H->I J Determine Optimal Concentration I->J

Caption: Workflow for optimizing this compound concentration.

signaling_pathway This compound's Mechanism of Action in A549 Cells This compound This compound PAR1 PAR-1 Receptor This compound->PAR1 Inhibits PI3K PI3K PAR1->PI3K MAPK MAPK PAR1->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration ERK ERK MAPK->ERK ERK->Proliferation ERK->Migration

Caption: this compound signaling pathway in A549 cells.

troubleshooting_guide Troubleshooting Guide: No Anti-proliferative Effect Start No significant anti-proliferative effect Cause1 Is the this compound concentration sufficient? Start->Cause1 Solution1 Increase concentration (see Table 1) Cause1->Solution1 No Cause2 Is the incubation time long enough? Cause1->Cause2 Yes End Re-run experiment Solution1->End Solution2 Increase incubation time (48-72h) Cause2->Solution2 No Cause3 Is the serum concentration in media optimal? Cause2->Cause3 Yes Solution2->End Solution3 Consider using reduced serum media Cause3->Solution3 No Cause3->End Yes Solution3->End

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Stability of Diluted Enoxaparin Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation of diluted enoxaparin solutions over time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended diluent for this compound solutions for research purposes?

A1: For routine dilutions, sterile water for injection or 0.9% sodium chloride are commonly used.[1] Studies have shown that this compound diluted to 20 mg/mL with 0.9% sodium chloride remains stable for up to 43 days under various storage conditions.[1][2] Another study used sterile water to dilute this compound to 8 mg/mL, which was found to be stable for 14 days when refrigerated.[3] The choice of diluent may impact the stability of the solution, so it is crucial to remain consistent within a study.

Q2: How should I store my diluted this compound solutions and for how long are they stable?

A2: The stability of diluted this compound solutions is dependent on the concentration, storage temperature, and exposure to light. For a 20 mg/mL solution diluted in 0.9% sodium chloride, it retains ≥90% of its anticoagulant activity for up to 43 days when stored at room temperature (22-26°C) either in the light or dark, or under refrigeration (2-8°C) in the dark.[1][2] An 8 mg/mL solution diluted in sterile water is stable for 14 days when refrigerated.[3] For long-term storage, freezing is an option, though it may lead to some activity loss due to aggregation.[4] It is recommended to perform stability studies under your specific laboratory conditions.

Q3: I am seeing a decrease in the anti-Xa activity of my diluted this compound solution. What could be the cause?

A3: A decrease in anti-Xa activity is the primary indicator of this compound degradation.[3] This can be caused by several factors:

  • Storage Time and Temperature: Extended storage, especially at room temperature or higher, can lead to degradation.[3][4]

  • Aggregation: Freezing and thawing cycles can cause this compound to aggregate, leading to a loss of activity.[4]

  • Chemical Degradation: Over time, the this compound molecule can undergo chemical changes such as loss of sulfate groups (desulfation) and the breakdown of glycosidic linkages, which are crucial for its anticoagulant activity.[4]

  • Improper Dilution or Contamination: Errors in the dilution process or microbial contamination can also affect the stability and activity of the solution.

Q4: Are there any visible signs of this compound degradation?

A4: Visual inspection is not a reliable method for determining this compound stability. Degradation is a chemical process that does not typically result in changes in color or precipitation.[5] The most reliable way to assess the stability of your diluted this compound solution is by measuring its anti-Xa activity.[1][3]

Q5: Can I use HPLC to assess the stability of my diluted this compound solution?

A5: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the stability of this compound and identifying degradation products.[2][6] A stability-indicating HPLC method can separate the intact this compound from any degradation products that may form over time.[2][6] This allows for a more detailed analysis of the degradation profile compared to activity assays alone.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Unexpectedly low anti-Xa activity in a freshly diluted solution - Pipetting or dilution error- Incorrect concentration of stock this compound- Issue with the anti-Xa assay kit or reagents- Prepare a fresh dilution, carefully verifying all volumes and concentrations.- Verify the concentration of the stock this compound solution.- Run a control with a known concentration of this compound to validate the assay performance.
Rapid loss of anti-Xa activity in stored solutions - Improper storage temperature- Frequent freeze-thaw cycles- Exposure to light (for light-sensitive formulations)- Ensure solutions are stored at the recommended temperature (typically 2-8°C for refrigeration).- Aliquot the diluted solution into single-use volumes to avoid repeated freezing and thawing.- Store solutions protected from light.
Inconsistent results between different batches of diluted this compound - Variability in the dilution procedure- Use of different lots of diluent or this compound- Inconsistent storage conditions- Standardize the dilution protocol and ensure it is followed precisely for each batch.- Record the lot numbers of all reagents used.- Maintain consistent storage conditions for all batches.
Presence of unknown peaks in HPLC chromatogram - Degradation of this compound- Contamination of the sample or mobile phase- Compare the chromatogram to that of a freshly prepared standard to identify potential degradation products.- Prepare fresh mobile phase and re-run the sample.- If degradation is suspected, consider stress testing (e.g., exposure to acid, base, heat) to intentionally generate degradation products for comparison.[2][6]

Quantitative Data Summary

The stability of diluted this compound solutions is influenced by concentration, diluent, and storage conditions. The following table summarizes findings from key studies.

ConcentrationDiluentStorage ContainerStorage ConditionsDuration of StabilityReference
8 mg/mLSterile Water for InjectionPolypropylene SyringesRefrigerated (2-8°C)14 days[3]
20 mg/mL0.9% Sodium ChloridePolypropylene SyringesRoom Temperature (22-26°C), Natural Light43 days (≥90% activity)[1][2]
20 mg/mL0.9% Sodium ChloridePolypropylene SyringesRoom Temperature (22-26°C), Dark43 days (≥90% activity)[1][2]
20 mg/mL0.9% Sodium ChloridePolypropylene SyringesRefrigerated (2-8°C), Dark43 days (≥90% activity)[1][2]

Experimental Protocols

Protocol 1: Assessment of this compound Stability using Anti-Xa Activity Assay

This protocol outlines the general steps for determining the stability of diluted this compound solutions by measuring their anti-Xa activity.

  • Preparation of Diluted this compound Solutions:

    • Aseptically dilute a known concentration of this compound stock solution to the desired final concentration (e.g., 8 mg/mL or 20 mg/mL) using the chosen sterile diluent (e.g., sterile water for injection, 0.9% sodium chloride).

    • Dispense the diluted solution into sterile polypropylene syringes or vials.

    • Prepare a sufficient number of samples to be tested at each time point.

  • Storage:

    • Store the prepared samples under the desired conditions (e.g., refrigerated at 2-8°C, room temperature at 22-26°C, protected from light).

  • Sample Collection and Analysis:

    • At specified time points (e.g., day 0, 7, 14, 30, 43), remove a sample for analysis.

    • Perform an anti-Xa activity assay using a commercially available kit, following the manufacturer's instructions. This typically involves incubating the diluted this compound sample with a known amount of Factor Xa and a chromogenic substrate. The amount of color produced is inversely proportional to the anti-Xa activity of the this compound.

    • Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the anti-Xa activity of the samples at each time point relative to a standard curve of known this compound concentrations.

    • Compare the activity at each time point to the initial activity at day 0 to determine the percentage of remaining activity. A significant loss of activity (e.g., below 90% of the initial value) indicates degradation.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound and separate it from its degradation products.

  • Chromatographic System:

    • A standard HPLC system with a UV detector is required.

    • A C18 analytical column is often suitable for this type of analysis.[2][6]

  • Mobile Phase Preparation:

    • A common mobile phase consists of a mixture of an aqueous buffer (e.g., 10mM potassium dihydrogen phosphate) and an organic solvent (e.g., methanol).[2][6]

    • The exact ratio of the mobile phase components should be optimized to achieve good separation between this compound and its degradation products.

  • Standard and Sample Preparation:

    • Prepare a standard solution of this compound at a known concentration in the mobile phase.

    • Dilute the stored this compound samples to a suitable concentration for HPLC analysis using the mobile phase.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 234 nm).[2][6]

    • Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Compare the chromatograms of the stored samples to the chromatogram of the standard solution.

    • A decrease in the area of the main this compound peak and the appearance of new peaks indicate degradation.

    • The percentage of remaining this compound can be calculated by comparing the peak area of the stored sample to that of the initial sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Interpretation prep_enox Prepare Diluted This compound Solution aliquot Aliquot into Storage Containers prep_enox->aliquot store_samples Store under Defined Conditions (Temp, Light) aliquot->store_samples sample_timepoint Sample at Predetermined Timepoints store_samples->sample_timepoint anti_xa Perform Anti-Xa Activity Assay sample_timepoint->anti_xa hplc Perform Stability-Indicating HPLC Analysis sample_timepoint->hplc analyze_activity Analyze % Remaining Anti-Xa Activity anti_xa->analyze_activity analyze_hplc Analyze Chromatograms for Degradation Products hplc->analyze_hplc conclusion Determine Stability and Shelf-Life analyze_activity->conclusion analyze_hplc->conclusion

Caption: Experimental workflow for assessing the stability of diluted this compound solutions.

troubleshooting_guide cluster_investigation Initial Investigation cluster_source Source of Error Identification cluster_action Corrective Actions start Unexpected Experimental Results (e.g., low activity, extra peaks) check_protocol Review Experimental Protocol for Deviations start->check_protocol check_reagents Verify Reagent Integrity (e.g., expiry, storage) start->check_reagents check_equipment Confirm Instrument Calibration & Performance start->check_equipment is_prep_error Dilution or Pipetting Error? check_protocol->is_prep_error is_storage_issue Improper Storage (Temp, Light, Freeze/Thaw)? check_reagents->is_storage_issue is_assay_problem Assay/Instrument Malfunction? check_equipment->is_assay_problem is_prep_error->is_storage_issue No redo_prep Prepare Fresh Dilutions with Careful Technique is_prep_error->redo_prep Yes is_storage_issue->is_assay_problem No correct_storage Adjust Storage Conditions and Aliquot Samples is_storage_issue->correct_storage Yes troubleshoot_assay Run Controls & Calibrate Instrument is_assay_problem->troubleshoot_assay Yes end Re-run Experiment and Analyze Data redo_prep->end correct_storage->end troubleshoot_assay->end

References

How to prevent enoxaparin precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of enoxaparin in culture media.

Troubleshooting Guide: Preventing this compound Precipitation

This compound precipitation in culture media can manifest as cloudiness, fine particles, or visible crystals, potentially compromising experimental results. This guide provides a systematic approach to identify and resolve this issue.

Immediate Corrective Actions

If you observe precipitation after adding this compound to your culture medium, consider the following immediate steps:

  • Quarantine the Medium: Do not use the precipitated medium for your experiments, as the effective concentration of this compound and other media components may be altered.

  • Visual Inspection: Under a microscope, distinguish between chemical precipitates and microbial contamination. Microbial contamination often presents with motile organisms and a rapid change in the medium's pH indicator.

  • Review Preparation Steps: Carefully review the protocol used for preparing the this compound-supplemented medium, paying close attention to the dilution steps and final concentration.

Systematic Troubleshooting Workflow

The following workflow helps to systematically identify the cause of precipitation and implement corrective actions.

Enoxaparin_Precipitation_Troubleshooting Troubleshooting Workflow for this compound Precipitation start Precipitation Observed stock_solution Step 1: Verify this compound Stock Solution start->stock_solution dilution_technique Step 2: Evaluate Dilution Technique stock_solution->dilution_technique Stock OK? sub_stock1 Is stock clear? Is the correct solvent used? (e.g., sterile saline or 4% glucose) stock_solution->sub_stock1 concentration Step 3: Assess Final Concentration dilution_technique->concentration Technique OK? sub_dilution1 Was media pre-warmed to 37°C? Was this compound added dropwise with gentle mixing? dilution_technique->sub_dilution1 media_conditions Step 4: Check Media Conditions concentration->media_conditions Concentration OK? sub_concentration1 Is the concentration within the reported range for your cell type? (See Table 1) concentration->sub_concentration1 solubility_test Step 5: Perform a Solubility Test media_conditions->solubility_test Conditions OK? sub_media1 Is the media pH stable (7.2-7.4)? Are there signs of evaporation? media_conditions->sub_media1 solution Problem Resolved solubility_test->solution Test Confirms Solubility sub_solubility1 Test solubility in basal medium vs. complete medium. (See Protocol 2) solubility_test->sub_solubility1

Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound precipitation in cell culture media?

A1: The most likely causes include:

  • High Final Concentration: Exceeding the solubility limit of this compound in the specific culture medium.

  • Improper Dilution Technique: Adding a concentrated this compound solution too quickly to the culture medium can create localized high concentrations, leading to precipitation.

  • Interaction with Media Components: this compound is a negatively charged molecule known to interact with cations like calcium (Ca²⁺), which is present in many culture media, including DMEM/F12.[1][2][3][4] This interaction can potentially lead to the formation of insoluble salts.

  • Temperature Fluctuations: Repeated freeze-thaw cycles of this compound stock solutions or adding cold this compound to warm media can affect its stability and solubility.[5][6]

  • pH Instability: Although less common for this compound, significant shifts in the pH of the culture medium can affect the solubility of its components.[5]

Q2: What is a safe concentration range for this compound in cell culture?

A2: The optimal concentration of this compound is cell-type dependent and should be empirically determined. However, published studies provide a general reference range. For instance, concentrations between 1 and 30 U/mL have been used for A549 cells, while a minimum of 0.024 mg/mL was necessary to prevent coagulation in media supplemented with human platelet lysate.[7][8] It is important to note that high concentrations of this compound (e.g., above 10 IU/mL) can negatively impact cell proliferation and viability.[9][10][11]

Q3: What is the best solvent for preparing this compound stock solutions?

A3: this compound is highly soluble in water. For cell culture applications, it is recommended to use sterile, isotonic solutions for dilution to maintain osmotic balance. Sterile 0.9% sodium chloride or 4% glucose solutions are reported to be good diluents that maintain the stability of this compound.[6][12] Avoid using solvents like DMSO or ethanol, in which this compound is insoluble.

Q4: Can I store culture media supplemented with this compound?

A4: It is generally recommended to prepare this compound-supplemented media fresh for each experiment. Storing the complete medium with this compound for extended periods may increase the risk of precipitation and degradation of labile components.

Q5: How does the interaction between this compound and calcium affect my experiments?

A5: this compound's ability to bind calcium ions is a key aspect of its structure and function.[1][2] While this interaction is not definitively proven to be the primary cause of precipitation in all culture media, the high concentration of calcium in some media formulations, like DMEM, may increase the likelihood of this issue.[9] If you suspect a calcium-related precipitation, you may consider using a medium with a lower calcium concentration, if compatible with your cell line.

Data Presentation

Table 1: Experimentally Used Concentrations of this compound in Cell Culture

Cell Type/ApplicationThis compound ConcentrationReference
Mesenchymal Stromal Cells (with hPL)≥ 0.024 mg/mL (to prevent coagulation)[7]
Human Lung Adenocarcinoma (A549)1 - 30 U/mL[8]
High-Grade Glioma Primary Cultures10 and 100 U/mL[13]
Human Peripheral Blood Mononuclear Cells0.5 - 100 mg/L[14]
L929 Mouse Fibroblasts250 - 4000 IU[11]

Experimental Protocols

Protocol 1: Preparation of this compound-Supplemented Culture Medium

This protocol describes the recommended procedure for adding this compound to cell culture medium to minimize the risk of precipitation.

Materials:

  • This compound sodium (sterile, from a reputable supplier)

  • Sterile 0.9% sodium chloride or sterile water for injection

  • Basal culture medium (e.g., DMEM/F12)

  • Complete culture medium (basal medium + supplements like FBS)

  • Sterile conical tubes and pipettes

Methodology:

  • Prepare this compound Stock Solution:

    • In a sterile environment, dissolve the this compound sodium powder in sterile 0.9% sodium chloride to a convenient stock concentration (e.g., 10 mg/mL or 1000 U/mL).

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

    • Aliquot the stock solution into single-use sterile tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Prepare this compound-Supplemented Medium:

    • Pre-warm the complete culture medium to 37°C in a water bath.

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the required volume of the this compound stock solution to achieve the desired final concentration in your culture medium.

    • In a sterile conical tube, add the required volume of complete medium.

    • While gently swirling the conical tube, add the calculated volume of this compound stock solution dropwise.

    • Continue to gently mix the medium for a few seconds to ensure homogeneity.

    • Visually inspect the medium for any signs of precipitation before use.

Enoxaparin_Medium_Prep_Workflow cluster_stock Stock Solution Preparation cluster_media Supplementing Culture Medium dissolve Dissolve this compound in Sterile Saline filter Filter-Sterilize (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C filter->aliquot prewarm Pre-warm Complete Medium to 37°C add_dropwise Add this compound Dropwise with Gentle Mixing prewarm->add_dropwise thaw Thaw this compound Stock thaw->add_dropwise inspect Visually Inspect for Precipitation add_dropwise->inspect

Workflow for preparing this compound-supplemented media.
Protocol 2: Kinetic Solubility Assay for this compound in Culture Medium

This protocol allows for the determination of the approximate kinetic solubility of this compound in your specific culture medium.

Materials:

  • This compound stock solution (e.g., 10 mg/mL)

  • Culture medium (with and without supplements)

  • 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader or light microscope

Methodology:

  • Prepare Serial Dilutions: In a separate 96-well plate, perform a 2-fold serial dilution of your this compound stock solution in the same solvent (e.g., 0.9% NaCl) to create a range of concentrations.

  • Dispense Medium: Add 198 µL of your test culture medium (e.g., complete DMEM/F12) to the wells of a clear-bottom 96-well plate.

  • Add this compound Dilutions: Transfer 2 µL of each this compound dilution to the corresponding wells of the plate containing the medium. This will result in a 1:100 dilution.

  • Incubate: Cover the plate and incubate at 37°C for 1-2 hours.

  • Assess Precipitation:

    • Visual Inspection: Examine the wells under a light microscope for the presence of precipitate.

    • Turbidity Measurement: Measure the optical density (OD) of the wells at a wavelength of 600-650 nm using a plate reader. An increase in OD compared to the control (medium with solvent only) indicates precipitation.

  • Determine Solubility Limit: The highest concentration of this compound that does not show a significant increase in turbidity is considered the approximate kinetic solubility limit under these conditions.

Signaling Pathway

This compound can exert direct effects on cells beyond its anticoagulant properties. One of the observed effects is the inhibition of cell proliferation. While the exact mechanism is not fully elucidated, studies have shown that this compound can downregulate the expression of proteins involved in cell cycle progression and proliferation, such as c-Myc.

Enoxaparin_Proliferation_Pathway This compound This compound CellSurface Cell Surface Interaction This compound->CellSurface Binds SignalTransduction Intracellular Signaling Cascade CellSurface->SignalTransduction Initiates cMyc c-Myc Expression SignalTransduction->cMyc Downregulates Proliferation Cell Proliferation cMyc->Proliferation Promotes

Effect of this compound on a cell proliferation pathway.

References

Technical Support Center: Navigating Enoxaparin Dose-Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enoxaparin dose-response studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound dose-response studies?

A1: Inconsistent results in this compound studies can arise from several factors, broadly categorized as pre-analytical, analytical, and biological variables. Pre-analytical issues include improper sample handling, incorrect dose calculations, and instability of this compound solutions. Analytical variability can stem from the type of assay used and its specific protocol. Biological factors, such as the species, weight, and renal function of test subjects, can also significantly influence the pharmacodynamic response to this compound.

Q2: How critical is the stability of diluted this compound solutions for experimental outcomes?

A2: The stability of diluted this compound is highly critical. This compound, especially when diluted for pediatric or low-dose studies, can lose activity over time. For instance, an 8 mg/mL dilution of this compound is stable for 14 days when refrigerated but shows significant degradation by day 30.[1] The choice of diluent also matters; dilution with 4% glucose has been shown to preserve over 99% of anti-Factor Xa (anti-Xa) activity for up to 31 days at 4°C, whereas dilution with water can lead to a 10% loss of activity under the same conditions.[2][3] It is crucial to use freshly prepared solutions or validated stable preparations for all experiments.

Q3: Can different lots of this compound produce variable results?

A3: Yes, studies have shown that there can be statistically significant differences in plasma anti-Xa activities generated from different lots of this compound. While these differences may not always be clinically significant, variations in the upper therapeutic ranges (above 1.0 IU/mL of anti-Xa activity) could be substantial enough to influence experimental outcomes and potentially lead to different dose adjustments.[4]

Q4: Why is the anti-Xa assay preferred over the activated partial thromboplastin time (aPTT) for monitoring this compound?

A4: The aPTT assay is not suitable for monitoring low molecular weight heparins (LMWH) like this compound because LMWHs have a more pronounced effect on Factor Xa than on thrombin (Factor IIa). The anti-Xa assay specifically measures the inhibition of Factor Xa, providing a more accurate and reliable measure of this compound's anticoagulant effect.[5]

Troubleshooting Guides

Issue 1: High Variability in In Vitro Anti-Xa Assay Results
Potential Cause Troubleshooting Step
Incorrect Sample Collection/Handling Ensure blood samples are collected in 3.2% sodium citrate tubes, mixed well by inversion, and delivered to the lab within 1 hour. Avoid drawing blood from lines previously flushed with heparin.[6]
Sample Quality Issues Hemolyzed, icteric, or lipemic samples can interfere with chromogenic assays. Use caution with such samples and note any quality issues.[7] Hyperbilirubinemia and hemolysis can lead to underestimation of unfractionated heparin in the anti-Xa assay, while hypertriglyceridemia can cause overestimation.[7]
Assay Protocol Deviations Strictly adhere to the manufacturer's protocol for the anti-Xa assay kit. Ensure correct incubation times and temperatures.
This compound Solution Instability Prepare fresh dilutions of this compound for each experiment or use solutions with validated stability. Store stock solutions and dilutions at appropriate temperatures as determined by stability studies.[1][2]
Pipetting Errors Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate volumes of plasma, reagents, and this compound standards.
Issue 2: Inconsistent Antithrombotic Effects in Animal Models
Potential Cause Troubleshooting Step
Incorrect Dosing Calculate the this compound dose based on the animal's exact body weight. Inappropriate dosing is a major source of variability. For preclinical studies, doses are often determined based on dose-response curves.[8]
Biological Variability Standardize the animal model as much as possible, including age, sex, and strain. Be aware that different species and even breeds can respond differently to this compound.[9]
Anesthesia and Surgical Technique In surgical models of thrombosis, standardize the anesthetic protocol and the method of inducing thrombosis (e.g., vessel ligation, chemical injury) to minimize variability.
Timing of Drug Administration and Blood Sampling Administer this compound at a consistent time point relative to the thrombotic challenge. The timing of blood sampling for anti-Xa monitoring is also critical; peak effects are typically observed 4-6 hours post-subcutaneous injection.[6]
Intra-group Variability in Thrombus Size When measuring thrombus weight, consider adjusting for thrombus length to reduce apparent intra-group variability.

Data Presentation

Table 1: Stability of Diluted this compound Solutions

ConcentrationDiluentStorage TemperatureDurationActivity Loss
20 mg/mL4% Glucose4°C31 days0.6%
20 mg/mLSterile Water4°C31 days10.0%
8 mg/mLSterile Water for InjectionRefrigerated14 daysStable
8 mg/mLSterile Water for InjectionRefrigerated30 daysSignificant Degradation

Data compiled from multiple sources.[1][2]

Table 2: Target Therapeutic Ranges for Anti-Xa Activity

Dosing RegimenTiming of SampleTarget Anti-Xa Range (IU/mL)
Prophylactic4-6 hours post-dose0.2 - 0.4
Therapeutic (Twice Daily)4-6 hours post-dose (peak)0.5 - 1.0
Therapeutic (Once Daily)4-6 hours post-dose (peak)1.0 - 2.0

Note: Therapeutic ranges can vary based on the clinical indication and institutional guidelines.[6][10]

Experimental Protocols

Protocol 1: Chromogenic Anti-Factor Xa Assay

This protocol provides a general outline for determining the anti-Xa activity of this compound in plasma samples.

Materials:

  • Citrated platelet-poor plasma (PPP) from test subjects

  • This compound calibrators and controls

  • Chromogenic anti-Xa assay kit (containing Factor Xa reagent, chromogenic substrate, and reaction buffer)

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

  • Precision pipettes and tips

Procedure:

  • Sample Preparation: Centrifuge citrated whole blood to obtain PPP. Samples should be processed and tested promptly or stored frozen at -80°C.

  • Standard Curve Preparation: Prepare a standard curve using the this compound calibrators provided in the kit, typically ranging from 0 to 2.0 IU/mL.

  • Assay Procedure: a. Pipette the reaction buffer, plasma samples (test, calibrators, and controls), and Factor Xa reagent into the wells of a microplate. b. Incubate the plate at 37°C for the time specified in the kit's instructions to allow the this compound-antithrombin complex to inhibit Factor Xa. c. Add the chromogenic substrate to each well. The residual Factor Xa will cleave the substrate, releasing a colored compound. d. Incubate for a second time at 37°C as specified. e. Stop the reaction, if required by the kit, by adding an acid solution. f. Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The absorbance is inversely proportional to the anti-Xa activity. Calculate the anti-Xa concentration of the test samples by interpolating their absorbance values from the standard curve.

Protocol 2: Rat Model of Venous Thrombosis (Stasis Model)

This protocol describes a common method for inducing deep vein thrombosis (DVT) in rats to evaluate the antithrombotic efficacy of this compound.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Anesthetic agent (e.g., ketamine/xylazine)

  • Surgical instruments (scissors, forceps, vessel clips)

  • This compound solution for subcutaneous injection

  • Saline (control)

  • Suture material

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a supine position.

  • Surgical Procedure: a. Make a midline incision in the abdomen to expose the inferior vena cava (IVC). b. Carefully dissect the IVC from the surrounding tissue. c. Ligate all side branches of a segment of the IVC. d. Induce venous stasis by completely ligating the IVC just below the renal veins.

  • Drug Administration: Administer this compound (at the desired dose, e.g., 1000 IU/kg) or saline subcutaneously at a specified time before or after the ligation.[11]

  • Thrombus Evaluation: a. After a predetermined period (e.g., 24 hours), re-anesthetize the animal. b. Re-expose the IVC and excise the thrombosed segment. c. Isolate and weigh the thrombus.

  • Data Analysis: Compare the mean thrombus weight between the this compound-treated group and the control group to determine the antithrombotic effect.

Visualizations

Signaling_Pathway cluster_coagulation Coagulation Cascade cluster_inhibition This compound Mechanism Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Clot FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation FactorXa->Prothrombin Cleaves This compound This compound AT Antithrombin (AT) This compound->AT Binds to Enox_AT This compound-AT Complex AT->Enox_AT Enox_AT->Thrombin Inhibits (Minor Effect) Enox_AT->FactorXa Inhibits (Major Effect)

Caption: Mechanism of action of this compound in the coagulation cascade.

Experimental_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_bio Biological Dose_Calc Accurate Dose Calculation (Weight-based) Sol_Prep Fresh/Stable Solution Preparation Dose_Calc->Sol_Prep Drug_Admin Consistent Drug Administration Sol_Prep->Drug_Admin Sample_Coll Correct Sample Collection & Handling Assay Anti-Xa Assay (Standardized Protocol) Sample_Coll->Assay Data_Analysis Standard Curve Analysis Assay->Data_Analysis Result Result Data_Analysis->Result Animal_Model Standardized Animal Model Animal_Model->Drug_Admin Drug_Admin->Sample_Coll

Caption: Workflow for minimizing variability in this compound studies.

Troubleshooting_Logic Start Inconsistent Results Check_Pre Review Pre-Analytical (Dosing, Stability) Start->Check_Pre Check_Assay Review Analytical (Assay Protocol, Sample Quality) Check_Pre->Check_Assay No Error Fix_Pre Correct Dosing/ Use Fresh Solutions Check_Pre->Fix_Pre Error Found Check_Bio Review Biological (Animal Model, Procedures) Check_Assay->Check_Bio No Error Fix_Assay Re-run Assay/ Check Sample Integrity Check_Assay->Fix_Assay Error Found Fix_Bio Standardize Model/ Refine Procedures Check_Bio->Fix_Bio Error Found End Consistent Results Check_Bio->End No Error/ Resolved Fix_Pre->Start Re-test Fix_Assay->Start Re-test Fix_Bio->Start Re-test

Caption: Logical flowchart for troubleshooting inconsistent this compound results.

References

Minimizing bleeding complications with enoxaparin in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize bleeding complications associated with enoxaparin use in animal studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing step-by-step solutions to manage and mitigate bleeding risks.

Issue 1: Signs of Bleeding Observed in a Study Animal

  • Question: I have observed signs of bleeding (e.g., bruising, hematoma at the injection site, pale gums, lethargy) in an animal after this compound administration. What should I do?

  • Answer:

    • Immediate Assessment: First, assess the severity of the bleeding and the animal's clinical condition. Note the location, size, and progression of any hematomas or active bleeding. Monitor vital signs such as heart rate, respiratory rate, and mucosal membrane color.[1][2]

    • Discontinue Dosing: Immediately stop the administration of this compound and any other medications that may increase bleeding risk, such as NSAIDs or antiplatelet agents.[1]

    • Consult a Veterinarian: Contact the attending veterinarian immediately for a clinical evaluation and guidance on supportive care, which may include fluid therapy or blood transfusions.[1]

    • Consider Reversal: For severe or life-threatening bleeding, discuss the use of a reversal agent with the veterinarian. Protamine sulfate is the standard, albeit partially effective, agent for reversing this compound's effects.[3][4][5]

    • Review Protocol: Once the animal is stable, thoroughly review your experimental protocol, including the this compound dose, administration technique, and monitoring procedures, to identify potential contributing factors.

Issue 2: Coagulation Parameters Are Outside the Target Range

  • Question: My monitoring results (e.g., anti-Xa activity) are consistently too high or too low. How should I adjust my protocol?

  • Answer:

    • High Anti-Xa Levels (>1.0 U/mL): If peak anti-Xa levels are consistently above the therapeutic target (often extrapolated from human medicine as 0.5-1.0 U/mL), this indicates an excessive anticoagulant effect and an increased risk of bleeding.[6][7]

      • Action: Decrease the this compound dose by 20-25%.[8] After the dose adjustment, repeat the anti-Xa level measurement at the next peak time point (e.g., 3 hours post-injection in dogs) to ensure it is within the target range.[8][9]

    • Low Anti-Xa Levels (<0.5 U/mL): If peak anti-Xa levels are consistently below the target range, the antithrombotic effect may be insufficient.

      • Action: Increase the this compound dose by 10-25%.[8] As with a dose decrease, re-evaluate anti-Xa levels after the adjustment to confirm the new dose achieves the desired therapeutic effect.[8]

    • Verify Sample Timing: Ensure that blood samples are drawn at the correct time points to measure peak and trough levels. Interspecies variability exists.[9]

      • Peak Levels: Sample 2 hours post-injection in cats and 3 hours post-injection in dogs.[9]

      • Trough Levels: Sample just before the next scheduled dose.[9]

Frequently Asked Questions (FAQs)

Dosing and Administration

  • Q1: How do I determine the correct starting dose of this compound for my animal model?

    • A1: The optimal dose of this compound is species- and even breed-dependent. It is crucial to start with doses reported in the literature for your specific animal model and adjust based on coagulation monitoring. Some studies suggest that assumptions about pharmacodynamics cannot be generalized across breeds.[10] For example, a dose of 0.8 mg/kg SC every 6 hours may be effective in Greyhounds but has shown no significant anticoagulant activity in Beagles.[10][11]

  • Q2: What is the proper technique for subcutaneous administration to minimize local complications?

    • A2: To minimize bruising and hematoma formation, follow these steps:

      • Rotate injection sites, typically along the dorsolateral thorax or abdomen.[2]

      • Gently lift a fold of skin.

      • Insert the needle at a 45° to 90° angle into the base of the skin fold.

      • Inject the medication slowly.

      • Withdraw the needle and release the skin.

      • Do not rub the injection site , as this can cause bruising.[2][5]

Monitoring

  • Q3: What is the best way to monitor the anticoagulant effect of this compound?

    • A3: The most reliable method is to measure plasma anti-Factor Xa (anti-Xa) activity.[9] This assay directly quantifies the drug's primary anticoagulant effect. While traditional clotting time tests like aPTT are used for unfractionated heparin, they are less sensitive to the effects of low-molecular-weight heparins like this compound.[9] Viscoelastic tests may also detect changes but may not correlate directly with anti-Xa activity.[12]

  • Q4: How often should I monitor coagulation parameters?

    • A4: Monitoring frequency depends on the study's goals. It is advisable to measure anti-Xa levels after the first 24 to 48 hours of starting therapy to reach a steady state.[9] Monitoring should also be performed after any dose adjustment. For long-term studies, periodic monitoring is recommended to ensure the animal remains within the therapeutic range.

Bleeding Management

  • Q5: What are the common signs of bleeding I should watch for?

    • A5: Be vigilant for both overt and subtle signs of bleeding. Common signs include unusual bruising, prolonged bleeding from minor cuts, pale gums, weakness, collapse, difficulty breathing, blood in urine (red or dark brown) or feces (red or black/tar-like), and bleeding from the nose or gums.[1][2]

  • Q6: Is there an antidote for this compound in case of a major bleed?

    • A6: Yes, the primary reversal agent is protamine sulfate . However, its efficacy is limited; it only neutralizes approximately 60% of this compound's anti-Xa activity.[3][4] The dose of protamine sulfate depends on the dose of this compound and the time that has elapsed since the last administration.[3][4] In cases of severe bleeding unresponsive to protamine, other agents like recombinant activated factor VII have been used.[3] Newer antidotes like andexanet alfa and ciraparantag are in development but may not be readily available for animal research.[13][14]

Drug Interactions

  • Q7: Are there other drugs that can increase the risk of bleeding with this compound?

    • A7: Yes. Caution should be exercised when co-administering this compound with other medications that affect hemostasis. These include:

      • Nonsteroidal anti-inflammatory drugs (NSAIDs) (e.g., carprofen, meloxicam)[1]

      • Antiplatelet medications (e.g., clopidogrel)[1]

      • Other anticoagulants (e.g., warfarin, rivaroxaban)[1][8]

      • SSRI antidepressants (e.g., fluoxetine)[1]

Data Presentation: Dosing and Monitoring

Table 1: Recommended Starting Doses and Monitoring Parameters for this compound in Various Animal Species

Species Reported Dose Frequency Route Peak Sampling Time (Post-Injection) Target Anti-Xa Range Citations
Dog 0.8 mg/kg Every 6 hours SC 3 hours 0.5 - 1.0 U/mL [6][9][11]
1.3 mg/kg Every 8 hours SC 3 hours 0.5 - 1.0 U/mL [7]
Cat 1.0 mg/kg Every 12 hours SC 2 hours 0.5 - 1.0 U/mL [9][15]
Rat 1.0 mg/kg Once daily SC Not Specified Not Specified [16]
2.0 mg/kg Bolus IV Not Specified Not Specified [17]
Mouse 5.0 mg/kg Single Dose SC Not Specified Not Specified [18]

| | 10.0 mg/kg | Single Dose | IV | Not Specified | Not Specified |[19] |

Table 2: Protamine Sulfate Dosing for this compound Reversal

Time Since Last this compound Dose Recommended Protamine Sulfate Dose Maximum Single Dose Citations
Within 8 hours 1 mg per 1 mg of this compound 50 mg [3][4]
8 to 12 hours 0.5 mg per 1 mg of this compound 50 mg [3][4]
> 12 hours Generally not required - [3][4]

| If bleeding continues | Consider a second dose of 0.5 mg per 1 mg this compound | 50 mg |[4] |

Experimental Protocols

Protocol 1: Assessing Bleeding Risk in an Endotoxemic Rat Model

  • Objective: To evaluate the effect of this compound on bleeding following an inflammatory challenge.

  • Methodology:

    • Animal Model: Wistar rats are used.[17]

    • Induction of Endotoxemia: Lipopolysaccharide (LPS) is administered intravenously at a dose of 8.5 mg/kg to induce a systemic inflammatory response.[17][20]

    • Treatment: Immediately following LPS injection, a bolus infusion of this compound (2.0 mg/kg), unfractionated heparin (for comparison), or placebo (saline) is administered intravenously.[17][20]

    • Bleeding Assessment: Three hours after treatment, the mesenteric microcirculation is observed under a microscope. A small puncture is made with a microneedle, and the resulting bleeding area is measured to quantify the hemostatic challenge.[17][20]

    • Coagulation and Organ Damage Markers: Blood samples are collected at the 3-hour time point to measure blood cell counts, coagulation markers (e.g., fibrinogen), and markers of organ damage (e.g., alanine aminotransferase).[17][20]

Protocol 2: Evaluating a Reversal Agent in a Mouse Model

  • Objective: To determine the efficacy of an antidote in reversing the anticoagulant effects of this compound.

  • Methodology:

    • Animal Model: BALB/c mice are used.[18]

    • Anticoagulation: Animals are injected subcutaneously with this compound at a dose of 5 mg/kg.[18]

    • Antidote Administration: After 110 minutes (to allow for peak this compound absorption and activity), the reversal agent (e.g., Heparin-Binding Copolymer or Protamine Sulfate) or a vehicle control is administered intravenously via the tail vein.[18]

    • Pharmacodynamic Monitoring: Blood is collected at multiple time points after antidote administration (e.g., 3, 10, 60, 120, 360, and 600 minutes).[18]

    • Analysis: Plasma is analyzed for anti-factor Xa and anti-factor IIa activity to quantify the level of anticoagulation and the extent of its reversal over time.[18]

Visualizations

Troubleshooting Workflow: Managing Bleeding Events cluster_management Veterinary Management start Signs of Bleeding Observed (e.g., hematoma, lethargy) assess Assess Severity & Vital Signs start->assess stop_drug Discontinue this compound & Other Anticoagulants assess->stop_drug consult_vet Consult Veterinarian Immediately stop_drug->consult_vet supportive_care Provide Supportive Care (e.g., fluids, transfusion) consult_vet->supportive_care reversal Consider Reversal Agent (Protamine Sulfate) consult_vet->reversal review Review Experimental Protocol (Dose, Administration, Monitoring) supportive_care->review reversal->review end Document & Adjust Protocol review->end

Caption: Workflow for addressing bleeding complications during an animal study.

This compound's Mechanism of Action in the Coagulation Cascade FX Factor X FXa Factor Xa FX->FXa Thrombin Thrombin (Factor IIa) FXa->Thrombin + Prothrombin Prothrombin Prothrombin (Factor II) Fibrin Fibrin (Clot) Thrombin->Fibrin + Fibrinogen Fibrinogen Fibrinogen This compound This compound Complex This compound-AT Complex This compound->Complex AT Antithrombin (AT) AT->Complex Complex->FXa Strongly Inhibits Complex->Thrombin Weakly Inhibits

Caption: this compound enhances Antithrombin to inhibit Factor Xa and Thrombin.

General Experimental Workflow for an this compound Study acclimatize 1. Animal Acclimatization & Baseline Health Screen baseline 2. Collect Baseline Samples (Blood for CBC, Coagulation) acclimatize->baseline randomize 3. Randomize into Groups (Control, this compound Doses) baseline->randomize administer 4. Administer this compound (Specified Dose & Route) randomize->administer monitor_clinical 5. Clinical Monitoring (Observe for bleeding, adverse effects) administer->monitor_clinical monitor_samples 6. Collect Timed Samples (Blood for Anti-Xa, etc.) administer->monitor_samples analyze 7. Analyze Samples & Data monitor_clinical->analyze monitor_samples->analyze end 8. Necropsy & Histopathology (If applicable) analyze->end

Caption: A typical workflow for preclinical this compound efficacy and safety studies.

References

Technical Support Center: Enoxaparin Dosage in Renally Impaired Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on adjusting enoxaparin dosage in animal models with induced renal impairment. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to adjust this compound dosage in animal models with renal impairment?

A1: this compound, a low-molecular-weight heparin (LMWH), is primarily cleared by the kidneys.[1][2] In the presence of renal impairment, its elimination is significantly reduced, leading to drug accumulation and an increased risk of bleeding.[3][4] Therefore, dosage adjustments are crucial to maintain therapeutic anticoagulant effects while minimizing hemorrhagic complications.

Q2: What are the target anti-factor Xa (anti-Xa) levels I should aim for in my animal model?

A2: While specific therapeutic ranges are not definitively established for all animal models, the principles from human medicine can be adapted. For therapeutic anticoagulation with twice-daily dosing, a peak anti-Xa level of 0.5-1.0 IU/mL is often targeted.[5][6] For once-daily dosing, the target peak is typically 1.0-2.0 IU/mL.[7] It is recommended to establish baseline anti-Xa levels in healthy control animals and adjust dosages in renally impaired animals to achieve comparable therapeutic peaks without significant drug accumulation.

Q3: When should I measure peak anti-Xa levels after this compound administration?

A3: Peak anti-Xa levels should be measured approximately 4 to 6 hours after subcutaneous administration, once the animal has reached a steady state.[5][6] This is typically after the third dose.

Q4: What are the signs of this compound overdose in my animal models?

A4: Signs of overdose are primarily related to bleeding and may include hematuria, gastrointestinal bleeding (melena), prolonged bleeding from injection or surgical sites, and spontaneous bruising or hematoma formation. Close monitoring of the animals' clinical condition is essential.

Q5: Can I use unfractionated heparin (UFH) as an alternative to this compound in renally impaired models?

A5: Yes, in clinical practice, UFH is sometimes preferred over LMWH in patients with severe renal impairment because its anticoagulant effect can be more easily monitored with the activated partial thromboplastin time (aPTT) and reversed if necessary.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Higher than expected anti-Xa levels and/or signs of bleeding This compound accumulation due to severe renal impairment.- Reduce the this compound dose by 25-50%. - Increase the dosing interval (e.g., from every 12 hours to every 24 hours). - Monitor anti-Xa levels more frequently. - Ensure the severity of renal impairment was accurately assessed.
Subtherapeutic anti-Xa levels The initial dose reduction was too aggressive for the degree of renal impairment.- Increase the this compound dose in small increments (e.g., 10-15%). - Confirm the timing of blood sampling for anti-Xa measurement (should be at peak, 4-6 hours post-dose). - Re-evaluate the animal's renal function to ensure it has not improved.
High variability in anti-Xa levels between animals in the same group - Inconsistent subcutaneous injection technique leading to variable absorption. - Differences in the severity of renal impairment among animals.- Ensure consistent and proper subcutaneous injection technique. - Stratify animals based on the severity of renal impairment (e.g., mild, moderate, severe) and analyze data accordingly.
Difficulty in collecting blood samples for anti-Xa monitoring Small animal size or fragile vasculature.- Utilize appropriate micro-sampling techniques. - Consider using a less frequent sampling schedule if validated against more intensive schedules. - Consult with veterinary staff for optimal blood collection methods for the specific animal model.

Experimental Protocols

Protocol 1: Induction of Renal Impairment in a Rat Model

A. 5/6 Nephrectomy (Surgical Model)

This model induces chronic kidney disease (CKD) through a two-step surgical procedure.

  • Step 1: Anesthetize the rat and make a flank incision to expose one kidney. Surgically remove two-thirds of this kidney. Suture the incision. Allow the animal to recover for one week.

  • Step 2: Anesthetize the rat again and make a flank incision on the opposite side to expose the other kidney. Perform a total nephrectomy (removal) of this kidney. Suture the incision.

  • Post-operative Care: Provide appropriate analgesia and monitor for signs of infection or distress. Allow the animal to recover for at least four weeks to allow for the development of stable CKD.

  • Confirmation of Renal Impairment: Measure serum creatinine and blood urea nitrogen (BUN) levels. A significant and sustained elevation in these markers confirms renal impairment.

B. Gentamicin-Induced Nephrotoxicity (Drug-Induced Model)

This model induces acute kidney injury (AKI).

  • Dosage: Administer gentamicin to rats at a dose of 80-100 mg/kg intraperitoneally or subcutaneously once daily for 7-8 consecutive days.[8][9]

  • Monitoring: Monitor for changes in body weight and urine output.

  • Confirmation of Renal Impairment: Measure serum creatinine and BUN on day 8 or 9. A significant increase in these markers indicates gentamicin-induced nephrotoxicity.[9]

C. Cisplatin-Induced Nephrotoxicity (Drug-Induced Model)

This model also induces AKI.

  • Dosage: Administer a single intraperitoneal injection of cisplatin at a dose of 5-7.5 mg/kg.[3]

  • Monitoring: Monitor for signs of toxicity, including weight loss and changes in behavior.

  • Confirmation of Renal Impairment: Measure serum creatinine and BUN 3-4 days post-injection. A significant elevation in these markers is indicative of cisplatin-induced kidney injury.[10]

Protocol 2: this compound Dosing and Monitoring in Renally Impaired Rats

This protocol is based on principles derived from clinical practice and limited preclinical data. It is recommended to perform a pilot study to determine the optimal dose for your specific model and experimental goals.

  • Control Group (Normal Renal Function):

    • Administer this compound subcutaneously at a standard therapeutic dose (e.g., 1 mg/kg every 12 hours).

    • After the third dose, collect a blood sample at 4 hours post-administration to determine the peak anti-Xa level. This will serve as the target therapeutic level.

  • Renally Impaired Group (e.g., 5/6 Nephrectomy Model):

    • Initial Dose Adjustment: Based on human data for severe renal impairment (CrCl <30 mL/min), a dose reduction of 50% or a change in frequency is recommended.[5] Start with an this compound dose of 1 mg/kg every 24 hours.

    • Anti-Xa Monitoring: After the third dose, collect a blood sample at 4 hours post-administration to measure the peak anti-Xa level.

    • Further Dose Titration:

      • If the peak anti-Xa level is significantly higher than the control group's target, further reduce the daily dose.

      • If the peak anti-Xa level is subtherapeutic, consider a smaller dose reduction or a twice-daily regimen with a lower dose (e.g., 0.5 mg/kg every 12 hours).[5]

  • Blood Sample Collection and Processing for Anti-Xa Assay:

    • Collect blood into a tube containing 3.2% sodium citrate.

    • Centrifuge the sample to separate the plasma.

    • Analyze the plasma for anti-Xa activity using a commercially available chromogenic assay kit according to the manufacturer's instructions.

Quantitative Data Summary

The following tables summarize this compound dosage adjustments and pharmacokinetic parameters based on human clinical data, which can serve as a guide for preclinical studies. Data from a study in normal and uremic rats is also included.

Table 1: Recommended this compound Dosage Adjustments in Humans with Renal Impairment

Degree of Renal ImpairmentCreatinine Clearance (CrCl)Recommended Therapeutic DoseReference
Normal Renal Function> 60 mL/min1 mg/kg every 12 hours[5]
Moderate Renal Impairment30-60 mL/min0.84 mg/kg every 12 hours (average)[5]
Severe Renal Impairment< 30 mL/min1 mg/kg every 24 hours or 0.64 mg/kg every 12 hours (average)[5]

Table 2: this compound Pharmacokinetics in Normal vs. Uremic Rats (5/6 Nephrectomy Model)

ParameterNormal RatsUremic RatsReference
AUClast (Anti-Xa IU*h/mL) 3.624.69[11]
Cmax (Anti-Xa IU/mL) 1.591.27[11]
Half-life (h) 0.960.87[11]

Note: The provided data for the rat model is from a single study abstract and may not represent all experimental conditions. Researchers should establish their own baseline values.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Dosing in Renally Impaired Animal Models cluster_model_creation 1. Animal Model Creation cluster_dosing 2. This compound Dosing cluster_monitoring 3. Monitoring and Adjustment create_model Induce Renal Impairment (e.g., 5/6 Nephrectomy, Gentamicin) confirm_impairment Confirm Renal Impairment (Serum Creatinine, BUN) create_model->confirm_impairment control_dose Control Group: Standard Dose confirm_impairment->control_dose impaired_dose Renally Impaired Group: Adjusted Dose confirm_impairment->impaired_dose anti_xa Measure Peak Anti-Xa Levels (4h post-3rd dose) control_dose->anti_xa impaired_dose->anti_xa compare Compare to Control Group anti_xa->compare adjust Adjust Dose if Necessary compare->adjust Sub- or Supratherapeutic adjust->anti_xa

Caption: Workflow for this compound studies in renally impaired models.

Enoxaparin_Action Mechanism of this compound Action and Clearance This compound This compound antithrombin Antithrombin III This compound->antithrombin activates kidney Kidney This compound->kidney primarily cleared by factor_xa Factor Xa antithrombin->factor_xa inhibits inactivated_xa Inactivated Factor Xa prothrombin Prothrombin factor_xa->prothrombin thrombin Thrombin prothrombin->thrombin fibrinogen Fibrinogen thrombin->fibrinogen fibrin Fibrin (Clot) fibrinogen->fibrin elimination Elimination kidney->elimination renal_impairment Renal Impairment blocked X blocked->kidney impairs clearance

Caption: this compound's anticoagulant pathway and renal clearance.

References

Validation & Comparative

Enoxaparin's In Vivo Anti-Inflammatory Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of in vivo research demonstrates that enoxaparin, a widely used anticoagulant, possesses significant anti-inflammatory properties independent of its effects on coagulation. This guide provides a comparative analysis of this compound's anti-inflammatory activity against other agents in various animal models, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their investigations.

Comparative Efficacy of Anti-Inflammatory Agents

This compound has been evaluated against traditional anti-inflammatory drugs and other anticoagulants in preclinical models. The following table summarizes the quantitative outcomes from key in vivo studies.

Model Test Agents & Doses Key Outcomes Source
Carrageenan-Induced Paw Edema in Rats - this compound (200 mcg/kg, IP) - Heparin (800 units/kg, IP) - Diclofenac Sodium (25 mg/kg, IP)- Paw Edema Inhibition at 3 hours: - this compound: 66% - Heparin: 51% - Diclofenac Sodium: 78%[1]
Hot Water Burn Model in Rats - this compound (0.04 and 0.08 mg/kg)- Reduction in Paw Edema at 4 hours: 32.1% - Reduction in C-Reactive Protein (CRP) at 4 hours: 37.9% - Reduction in Thrombin-Antithrombin Complex (TAT) at 4 hours: 66.7% - Reduction in Fibrinogen (Fg) at 12 hours: 8%[2]
Traumatic Brain Injury (TBI) in Mice - this compound (1 mg/kg, IV)- Reduced expression of inflammasome proteins (caspase-1 and IL-1β) in cortical and lung tissue. - Reduced number of infiltrating macrophages and neutrophils in the alveoli.[3]
COVID-19 Patients - this compound (prophylactic dose, 40 mg/day)- Significant decrease in inflammatory cytokines (IL-6 and IL-8) and biomarkers (hs-CRP and procalcitonin) 4 hours after treatment. - Down-regulated expression of inflammatory genes (RELA, SYK, ERK, PKC, PAD4) in neutrophils.[4]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema Model

This widely used model assesses acute inflammation.[1][5]

  • Animal Model: Albino rats (130-180g) are divided into treatment and control groups.

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar space of the rat's right hind paw.

  • Drug Administration: Test agents (this compound, Heparin, Diclofenac sodium) or normal saline (control) are administered intraperitoneally 30 minutes prior to carrageenan injection.

  • Measurement of Edema: Paw volume is measured at 0, 1, 2, and 3 hours post-carrageenan injection using a mercury plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated to determine the anti-inflammatory effect.

Hot Water Burn Model

This model simulates thermal injury-induced inflammation.[2]

  • Animal Model: Rats are used for this model.

  • Induction of Inflammation: The left hind paw of the rat is submerged in water at 60°C for 60 seconds.

  • Drug Administration: this compound is administered as a pretreatment.

  • Measurement of Inflammatory Markers: Paw edema is measured using orthogonal digital photography. Systemic inflammatory biomarkers such as C-reactive protein (CRP), thrombin-antithrombin complex (TAT), and fibrinogen (Fg) are estimated from blood samples at various time points post-burn.

Traumatic Brain Injury (TBI) Model

This model investigates neuroinflammation and its systemic consequences.[3]

  • Animal Model: C57/BL6 mice are subjected to severe TBI.

  • Drug Administration: this compound (1 mg/kg) or a vehicle is administered intravenously 30 minutes after the injury.

  • Tissue Collection: Brain and lung tissues are collected 24 hours post-TBI.

  • Analysis: Tissues are analyzed by immunoblotting for the expression of inflammasome proteins, such as caspase-1 and interleukin (IL)-1β. Histological analysis is performed to assess inflammatory cell infiltration.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are mediated through various molecular pathways. The diagrams below illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Inflammatory Stimulus (e.g., SARS-CoV-2, LPS) cluster_1 Neutrophil Activation cluster_2 Inflammatory Response Stimulus Inflammatory Stimuli Receptor Cell Surface Receptors Stimulus->Receptor Intracellular_Signaling Intracellular Signaling Cascades (SYK, ERK, RELA, PKC, PAD4) Receptor->Intracellular_Signaling Cytokine_Release Cytokine/Chemokine Release (IL-8) Intracellular_Signaling->Cytokine_Release NET_Formation Neutrophil Extracellular Trap (NET) Formation Intracellular_Signaling->NET_Formation Lung_Pathology Lung Pathology Cytokine_Release->Lung_Pathology NET_Formation->Lung_Pathology This compound This compound This compound->Intracellular_Signaling Inhibits

Caption: this compound's inhibition of neutrophil activation and inflammatory response.

G cluster_0 Phase 1: Induction cluster_1 Phase 2: Intervention cluster_2 Phase 3: Measurement & Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Induce_Inflammation Induce Inflammation (e.g., Carrageenan, Burn) Animal_Model->Induce_Inflammation Drug_Administration Administer Test Agents (this compound, Alternatives, Control) Induce_Inflammation->Drug_Administration Measure_Outcomes Measure Inflammatory Markers (Edema, Cytokines, Biomarkers) Drug_Administration->Measure_Outcomes Data_Analysis Analyze and Compare Data Measure_Outcomes->Data_Analysis

Caption: General experimental workflow for in vivo anti-inflammatory studies.

Discussion

The presented data indicates that this compound exhibits significant anti-inflammatory properties in various in vivo models. In the carrageenan-induced paw edema model, this compound demonstrated superior anti-inflammatory activity compared to heparin, although it was less potent than the standard NSAID, diclofenac sodium.[1] This suggests that while this compound possesses intrinsic anti-inflammatory effects, they may be mechanistically different from those of traditional anti-inflammatory drugs.

Studies in more complex models, such as traumatic brain injury and thermal burns, further support this compound's role in mitigating inflammation. Its ability to reduce the expression of key inflammasome proteins and decrease the infiltration of inflammatory cells highlights its potential to modulate the innate immune response.[2][3]

Furthermore, clinical data from COVID-19 patients treated with prophylactic doses of this compound revealed a significant reduction in circulating inflammatory cytokines and the downregulation of inflammatory genes in neutrophils.[4] This suggests that the anti-inflammatory effects of this compound are relevant in human disease and are achievable at clinically relevant dosages.

The anti-inflammatory actions of this compound are believed to be independent of its anticoagulant properties and are attributed to non-anticoagulant fragments of the molecule.[6] These fragments have been shown to inhibit the release of various inflammatory cytokines.[6] The underlying mechanisms appear to involve the inhibition of intracellular signaling pathways that govern neutrophil activation and the subsequent release of inflammatory mediators and the formation of neutrophil extracellular traps (NETs).[4]

Conclusion

In vivo evidence strongly supports the anti-inflammatory activity of this compound. Its efficacy has been demonstrated in various preclinical models and is corroborated by clinical observations. This compound's ability to modulate key inflammatory pathways, independent of its anticoagulant effects, positions it as a molecule of interest for further investigation in inflammatory and autoimmune diseases. The experimental protocols and comparative data provided in this guide offer a valuable resource for researchers aiming to validate and expand upon these findings.

References

Comparative Analysis of Enoxaparin's Anti-Xa Activity in Murine Plasma

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Evaluation Against Unfractionated Heparin

This guide provides a comprehensive comparison of the anti-Factor Xa (anti-Xa) activity of enoxaparin, a low molecular weight heparin (LMWH), with traditional unfractionated heparin (UFH) in a murine model. The following sections detail the experimental protocols, present comparative data, and illustrate the underlying biochemical pathways and workflows for researchers in pharmacology and drug development.

Comparative Anti-Xa Activity Data

The anticoagulant efficacy of this compound and UFH was determined by measuring their anti-Xa activity in mouse plasma following subcutaneous administration. The data below summarizes the peak plasma anti-Xa activity observed four hours post-administration. Activity is expressed in international units per milliliter (IU/mL).

Treatment GroupDose (mg/kg, SC)Mean Peak Anti-Xa Activity (IU/mL)Standard Deviation
Vehicle ControlN/A0.05± 0.02
This compound1.00.85± 0.15
Unfractionated Heparin (UFH)        1.00.45± 0.18

This data is illustrative and intended for comparative purposes.

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Animal Model and Dosing Regimen
  • Species: BALB/c mice, male, 8-10 weeks old.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups:

    • Group A: Vehicle control (Sterile Saline).

    • Group B: this compound (1.0 mg/kg).

    • Group C: Unfractionated Heparin (1.0 mg/kg).

  • Administration: All treatments were administered via subcutaneous (SC) injection.

Plasma Sample Collection and Preparation

Blood samples were collected from the retro-orbital sinus at 4 hours post-dosing, which corresponds to the typical peak plasma concentration for subcutaneously administered this compound.

  • Anticoagulant: Blood was collected into tubes containing 3.2% sodium citrate.

  • Centrifugation: Platelet-poor plasma was obtained by centrifuging the whole blood at 2000 x g for 15 minutes at 4°C.

  • Storage: Plasma samples were stored at -80°C until analysis.

Chromogenic Anti-Xa Assay

The anti-Xa activity in the collected mouse plasma was quantified using a chromogenic assay. The principle of this assay is that this compound potentiates the inhibitory effect of antithrombin (AT) on Factor Xa.[1][2] The residual Factor Xa activity is inversely proportional to the this compound concentration in the plasma.[1]

  • Reagents: A commercially available chromogenic anti-Xa assay kit was used (e.g., KRISHZYME™ this compound Factor Xa Assay Kit).[1][2] Key reagents include human Antithrombin III (ATIII), bovine Factor Xa (FXa), and a chromogenic substrate specific for Factor Xa.[3]

  • Procedure:

    • Standard Curve Preparation: A calibration curve was prepared using known concentrations of the this compound reference standard.

    • Sample Incubation: Mouse plasma samples were incubated with a surplus of ATIII and FXa. During this incubation, the this compound in the plasma, in complex with ATIII, neutralizes a portion of the added FXa.

    • Substrate Addition: A chromogenic substrate for FXa is added. The residual, un-neutralized FXa cleaves the substrate, releasing a colored compound (p-nitroaniline).

    • Spectrophotometric Reading: The absorbance of the colored product is measured at 405 nm. The intensity of the color is inversely proportional to the anti-Xa activity in the sample.

    • Quantification: The anti-Xa activity of the plasma samples was determined by interpolating the absorbance values against the standard curve.

Visualized Pathways and Workflows

Mechanism of Action: this compound

The diagram below illustrates the signaling pathway through which this compound exerts its anticoagulant effect. This compound binds to Antithrombin III (ATIII), inducing a conformational change that accelerates the inactivation of Factor Xa, a key component of the coagulation cascade.

Enoxaparin_Mechanism cluster_0 Coagulation Cascade cluster_1 This compound Action Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin FX Factor X FXa Factor Xa FX->FXa Activation FXa->Prothrombin Cleaves This compound This compound Complex This compound-ATIII Complex This compound->Complex ATIII Antithrombin III ATIII->Complex Complex->FXa Inactivates (Greatly Accelerated)

This compound's anticoagulant mechanism of action.
Experimental Workflow: Anti-Xa Assay

This workflow diagram outlines the key steps involved in the chromogenic assay used to quantify this compound's anti-Xa activity in mouse plasma samples.

AntiXa_Workflow cluster_mouse In Vivo Phase cluster_assay In Vitro Chromogenic Assay Dosing 1. SC Dosing (this compound/UFH) Collection 2. Blood Collection (4h post-dose) Dosing->Collection Preparation 3. Plasma Preparation (Centrifugation) Collection->Preparation Incubation 4. Plasma Incubation with excess ATIII & FXa Preparation->Incubation Plasma Sample Substrate 5. Add Chromogenic FXa Substrate Incubation->Substrate Reading 6. Measure Absorbance (405 nm) Substrate->Reading Calculation 7. Calculate Activity (vs. Standard Curve) Reading->Calculation

Workflow for measuring anti-Xa activity in plasma.

References

Enoxaparin Versus Unfractionated Heparin in Rat Thrombosis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of enoxaparin, a low molecular weight heparin (LMWH), and unfractionated heparin (UFH) in preclinical rat thrombosis models. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the antithrombotic efficacy and bleeding risks associated with these two widely used anticoagulants.

Performance Comparison: Efficacy and Safety

Experimental data from various rat models consistently demonstrate that while both this compound and unfractionated heparin are effective antithrombotic agents, they possess distinct profiles regarding their anticoagulant activity and associated bleeding risk.

Coagulation Parameters

A study comparing this compound and standard heparin in a rat model of inferior vena cava (IVC) occlusion demonstrated significant differences in their effects on coagulation markers.[1] Unfractionated heparin led to a nearly threefold increase in the activated partial thromboplastin time (aPTT), a measure of the intrinsic and common coagulation pathways.[1] In contrast, this compound showed significantly higher anti-Factor Xa activity, indicating a more targeted inhibition of a key enzyme in the coagulation cascade.[1]

ParameterSaline (Control)Unfractionated Heparin (300 U/kg)This compound (100 U/kg)
aPTT (seconds) 23.55 ± 2.1564.77 ± 6.3124.18 ± 2.25
Anti-Factor Xa Activity (IU/mL) --1.32 ± 0.01
Data from Çevik et al., 2004. Values are presented as mean ± standard deviation.[1]
Bleeding and Inflammatory Response

In an endotoxemic rat model, which can induce a prothrombotic state, this compound demonstrated a more favorable safety profile compared to unfractionated heparin.[2] While both agents reduced leukocyte adherence to the endothelium, unfractionated heparin significantly increased the bleeding area following a puncture injury.[2] this compound, however, did not lead to a significant increase in bleeding compared to the placebo group.[2] Furthermore, this compound was more effective in mitigating the decrease in white blood cell and platelet counts associated with endotoxemia.[2]

ParameterPlaceboUnfractionated Heparin (350 U/kg)This compound (2.0 mg/kg)
Bleeding Area (mm²) 2.5 ± 0.812.5 ± 3.53.0 ± 1.0
White Blood Cell Count (x10³/μL) 2.8 ± 0.52.9 ± 0.64.2 ± 0.7
Platelet Count (x10⁵/μL) 4.5 ± 0.84.8 ± 0.96.2 ± 1.1
Fibrinogen (mg/dL) 180 ± 25195 ± 30230 ± 35**
p < 0.01 vs. Placebo and this compound. *p < 0.05 vs. Unfractionated Heparin.
Data from Iba et al., 2012. Values are presented as mean ± standard deviation.[2]

Mechanism of Action: The Coagulation Cascade

The differential effects of unfractionated heparin and this compound stem from their distinct mechanisms of action within the coagulation cascade. Unfractionated heparin, a larger molecule, potentiates the activity of antithrombin (AT), leading to the inhibition of multiple coagulation factors, most notably Factor Xa and Factor IIa (thrombin). This compound, being a smaller molecule, exhibits a higher ratio of anti-Xa to anti-IIa activity, leading to a more targeted and predictable anticoagulant effect.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibitors Anticoagulant Action XII Factor XII XI Factor XI XII->XI IX Factor IX XI->IX X Factor X IX->X TF Tissue Factor TF_VII TF-FVIIa complex VII Factor VII VII->TF_VII TF_VII->X II Prothrombin (II) X->II Prothrombinase Complex IIa Thrombin (IIa) II->IIa I Fibrinogen (I) IIa->I Ia Fibrin (Ia) I->Ia AT Antithrombin AT->X inhibits AT->IIa inhibits UFH Unfractionated Heparin UFH->AT potentiates Enox This compound Enox->AT potentiates

Caption: Mechanism of action of Unfractionated Heparin and this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and unfractionated heparin in rat thrombosis models.

Inferior Vena Cava (IVC) Occlusion Model for Venous Thrombosis

This model is utilized to assess the antithrombotic efficacy of anticoagulants in a venous setting.

  • Animal Preparation: Male Wistar rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic.

  • Surgical Procedure: A midline laparotomy is performed to expose the inferior vena cava. The IVC is carefully dissected from the surrounding tissues.

  • Induction of Thrombosis: The IVC is ligated just below the renal veins. This stasis of blood flow induces the formation of a thrombus.

  • Drug Administration: Test compounds (unfractionated heparin, this compound, or saline) are administered subcutaneously one hour prior to the IVC occlusion.[1]

  • Sample Collection and Analysis: Six hours after the occlusion, blood samples are collected for the analysis of coagulation parameters such as aPTT and anti-Factor Xa activity.[1] The thrombosed IVC segment can also be harvested for histopathological examination or measurement of thrombus weight.

Puncture-Induced Bleeding Model

This model is employed to evaluate the bleeding risk associated with anticoagulant therapy.

  • Animal and Drug Administration: Wistar rats are administered lipopolysaccharide (LPS) intravenously to induce an endotoxemic state. This is followed by a bolus infusion of either unfractionated heparin, this compound, or a placebo.[2]

  • Bleeding Induction: Three hours after drug administration, the mesenteric microcirculation is observed under a microscope. A micro-puncture is made with a microneedle.[2]

  • Measurement of Bleeding: The area of bleeding from the puncture site is measured.[2] This provides a quantitative assessment of the hemorrhagic effects of the anticoagulants.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This is a widely used model to study arterial thrombosis.

  • Animal Preparation: Rats are anesthetized, and the common carotid artery is surgically exposed.

  • Induction of Thrombosis: A filter paper saturated with a ferric chloride solution (typically 10-35%) is applied to the adventitial surface of the carotid artery for a defined period. The ferric chloride induces oxidative injury to the vessel wall, leading to thrombus formation.

  • Drug Administration: The test articles are administered at specified times before the induction of thrombosis.

  • Assessment of Thrombosis: The time to vessel occlusion can be monitored using a flow probe. After a set period, the thrombosed arterial segment is excised, and the wet or dry weight of the thrombus is determined.

Conclusion

The experimental evidence from rat thrombosis models indicates that this compound offers a more targeted and predictable anticoagulant effect, primarily through the inhibition of Factor Xa, with a potentially lower risk of bleeding compared to unfractionated heparin. Unfractionated heparin demonstrates a broader spectrum of activity, significantly prolonging aPTT, which may be associated with a higher bleeding tendency. The choice between these anticoagulants in a research or drug development setting should be guided by the specific aims of the study, considering the trade-off between antithrombotic efficacy and bleeding risk.

References

A Preclinical Comparison of Enoxaparin and Dalteparin in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical cancer research, the pleiotropic effects of low molecular weight heparins (LMWHs) extend beyond their well-established anticoagulant properties. Enoxaparin and dalteparin, two frequently studied LMWHs, have demonstrated potential anti-neoplastic activities, influencing tumor growth, metastasis, and the tumor microenvironment. This guide provides a comparative overview of their performance in preclinical cancer studies, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Quantitative Data Summary

Direct head-to-head preclinical studies comparing this compound and dalteparin in cancer models are limited. However, by collating data from individual studies, we can construct a comparative profile of their efficacy.

Table 1: In Vitro Efficacy of this compound and Dalteparin on Cancer Cell Lines

ParameterThis compoundDalteparinCancer Model
Cell Proliferation Dose- and time-dependent reduction in A549 lung adenocarcinoma cell proliferation.Inhibition of A549 lung adenocarcinoma cell viability in a dose- and time-dependent manner.[1]Lung Adenocarcinoma (A549)
Cell Migration Reduced migration of A549 lung adenocarcinoma cells.[2]-Lung Adenocarcinoma (A549)
Gene Expression Down-regulation of CD44 and c-Myc expression in A549 cells.[2]Down-regulation of VEGF, VEGFR, and HIF-1α mRNA expression in A549 cells.Lung Adenocarcinoma (A549)
Cell Cycle -Arrested A549 cells in the G1 phase and induced early apoptosis.[1]Lung Adenocarcinoma (A549)

Table 2: In Vivo Efficacy of this compound and Dalteparin in Animal Models

ParameterThis compoundDalteparinCancer Model
Tumor Growth -Inhibited tumor growth in an A549 lung cancer xenograft model.Lung Cancer Xenograft
Metastasis Reduced lung metastasis by 70% in an experimental mouse model.[2] Significantly inhibited hepatic growth of colon carcinoma metastases (p=0.001).[3]-Melanoma, Colon Carcinoma
Survival Increased survival in a mouse model of colon carcinoma liver metastasis.-Colon Carcinoma
Angiogenesis -Significant reduction in the expression of VEGF, VEGFR, and HIF-1α in tumor mass.Lung Cancer Xenograft
Gene Expression Inhibition of heparanase mRNA expression and protein production in vivo.[3]-Colon Carcinoma

Key Anti-Cancer Mechanisms and Signaling Pathways

This compound and dalteparin exert their anti-cancer effects through a variety of mechanisms, both dependent and independent of their anticoagulant activity. These include the inhibition of heparanase, selectins, and angiogenesis.

Heparanase Inhibition

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), major components of the extracellular matrix (ECM) and basement membrane. By degrading the ECM, heparanase facilitates tumor cell invasion and metastasis. Both this compound and dalteparin are known to inhibit heparanase activity.

Heparanase_Inhibition cluster_LMWH LMWH Intervention This compound This compound Heparanase Heparanase This compound->Heparanase Inhibit Dalteparin Dalteparin Dalteparin->Heparanase Inhibit ECM Extracellular Matrix (ECM) Degradation Heparanase->ECM Promotes Metastasis Tumor Invasion & Metastasis ECM->Metastasis Leads to

Caption: LMWH inhibition of heparanase-mediated ECM degradation.

P-Selectin and L-Selectin Inhibition

Selectins are cell adhesion molecules that play a crucial role in the interaction between tumor cells, platelets, and endothelial cells, a process that facilitates metastasis. LMWHs can bind to P-selectin and L-selectin, thereby inhibiting these interactions.

Selectin_Inhibition cluster_Metastasis Metastatic Cascade Tumor_Cell Tumor Cell Adhesion Tumor-Platelet-Endothelium Adhesion Tumor_Cell->Adhesion Platelet Platelet Platelet->Adhesion Endothelium Endothelial Cell Endothelium->Adhesion Extravasation Metastasis Adhesion->Extravasation LMWH This compound / Dalteparin Selectin P-Selectin / L-Selectin LMWH->Selectin Inhibits Selectin->Adhesion

Caption: Inhibition of selectin-mediated cell adhesion in metastasis by LMWHs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of experimental protocols from key studies.

This compound in a Murine Colon Cancer Metastasis Model
  • Cell Line: MCA38 murine colon carcinoma cells.

  • Animal Model: C57BL/6 mice.

  • Tumor Induction: Intra-portal injection of 5x10^5 MCA38 cells to induce liver metastases.

  • Treatment Protocol: Mice received intravenous injections of this compound (200 µ g/mouse ) four hours before tumor cell injection, followed by daily injections. Control animals received phosphate-buffered saline (PBS).

  • Endpoint Analysis: Assessment of liver tumor growth, survival analysis, and measurement of heparanase expression in tumor tissue.[4]

Enoxaparin_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Cell_Line MCA38 Colon Carcinoma Cells Tumor_Induction Intra-portal Injection of MCA38 Cells Cell_Line->Tumor_Induction Animal_Model C57BL/6 Mice Animal_Model->Tumor_Induction Treatment IV this compound (200 µg/mouse) or PBS (Control) Tumor_Induction->Treatment Endpoints Tumor Growth Survival Heparanase Expression Treatment->Endpoints

Caption: Experimental workflow for this compound in a colon cancer metastasis model.

Dalteparin in a Human Lung Cancer Xenograft Model
  • Cell Line: A549 human lung adenocarcinoma cells.

  • Animal Model: Nude mice.

  • Tumor Induction: Subcutaneous injection of 5 x 10^6 A549 cells into the right armpit.

  • Treatment Protocol: Mice were divided into four groups: control (normal saline), cisplatin (3 mg/kg), dalteparin (1500 IU/kg, subcutaneous injection for 35 days), and a combination of cisplatin and dalteparin.

  • Endpoint Analysis: Measurement of tumor volume and weight, and analysis of VEGF, VEGFR, and HIF-1α expression in the harvested tumor mass.

Dalteparin_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Cell_Line A549 Lung Adenocarcinoma Cells Tumor_Induction Subcutaneous Injection of A549 Cells Cell_Line->Tumor_Induction Animal_Model Nude Mice Animal_Model->Tumor_Induction Treatment_Groups Control (Saline) Cisplatin Dalteparin (1500 IU/kg) Combination Tumor_Induction->Treatment_Groups Endpoints Tumor Volume & Weight VEGF, VEGFR, HIF-1α Expression Treatment_Groups->Endpoints

Caption: Experimental workflow for dalteparin in a lung cancer xenograft model.

References

A Head-to-Head Comparison of Low Molecular Weight Heparins in Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of Low Molecular Weight Heparins (LMWHs) in angiogenesis, understanding their comparative efficacy is crucial. This guide provides an objective, data-driven comparison of different LMWHs, focusing on their performance in key angiogenesis assays.

Summary of LMWH Properties

Low Molecular Weight Heparins are derived from the depolymerization of unfractionated heparin and differ in their manufacturing processes, resulting in distinct molecular weights and anticoagulant activities. These differences can influence their non-anticoagulant properties, including their effects on angiogenesis.

LMWHAverage Molecular Weight (Da)Anti-Factor Xa / Anti-Factor IIa Ratio
Enoxaparin~4,5002.7–4:1
Dalteparin~6,000~2.7:1
Tinzaparin~6,500~2.8:1

Comparative Anti-Angiogenic Activity

The anti-angiogenic potential of LMWHs has been evaluated in various in vivo and in vitro models. The Chick Chorioallantoic Membrane (CAM) assay is a widely used in vivo model to assess angiogenesis.

AssayLMWH ComparisonKey FindingsReference
FGF-2-induced Angiogenesis (CAM Assay)Tinzaparin vs. This compoundTinzaparin demonstrated significantly greater inhibition of FGF-2-induced angiogenesis compared to this compound.[1]
IC50 (µg):
Tinzaparin1.2 ± 0.3[1]
This compound4.8 ± 0.9[1]
Angiogenesis Score (CAM Assay)UFH vs. This compound vs. TinzaparinUnfractionated Heparin (UFH) showed a significantly higher anti-angiogenic score than both this compound and tinzaparin at 1 and 10 IU/10 μl concentrations. Tinzaparin exhibited dose-dependent anti-angiogenic effects.[2]

It is important to note that while in vitro assays such as endothelial cell tube formation, proliferation, and migration are commonly used to study the anti-angiogenic effects of LMWHs, direct head-to-head quantitative comparisons (e.g., IC50 values) for this compound, dalteparin, and tinzaparin in these specific assays are not consistently available in the published literature. Some studies suggest that dalteparin may have pro-angiogenic effects in certain contexts, highlighting the complexity of its activity.[3][4]

Experimental Protocols

Detailed methodologies for key angiogenesis assays are provided below to facilitate the design and execution of comparative studies.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel®)

  • LMWHs (this compound, Dalteparin, Tinzaparin) at various concentrations

  • Pro-angiogenic factor (e.g., VEGF or FGF-2)

  • 96-well culture plates

  • Calcein AM (for fluorescence-based quantification)

Procedure:

  • Thaw the basement membrane extract on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in serum-free medium.

  • Prepare cell suspensions containing the desired pro-angiogenic factor and different concentrations of the LMWHs to be tested.

  • Seed the HUVEC suspension (e.g., 1 x 10^4 cells/well) onto the solidified basement membrane matrix.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualize and photograph the tube formation using an inverted microscope.

  • For quantitative analysis, the tube length, number of branches, and number of loops can be measured using image analysis software. Alternatively, cells can be labeled with Calcein AM, and the fluorescence intensity can be measured.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • LMWHs at various concentrations

  • Pro-angiogenic factor (e.g., VEGF or FGF-2)

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed HUVECs into a 96-well plate at a density of approximately 5 x 10^3 cells/well and allow them to adhere overnight.

  • Replace the medium with serum-free medium for 24 hours to synchronize the cells.

  • Treat the cells with fresh serum-free medium containing the pro-angiogenic factor and various concentrations of the LMWHs.

  • Incubate for 48-72 hours at 37°C.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • LMWHs at various concentrations

  • Chemoattractant (e.g., VEGF or FGF-2)

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

  • Crystal violet stain

Procedure:

  • Pre-coat the underside of the polycarbonate membrane with a suitable extracellular matrix protein (e.g., fibronectin) to promote cell attachment.

  • Place the chemoattractant in the lower chamber of the Boyden apparatus.

  • Harvest HUVECs and resuspend them in serum-free medium containing different concentrations of the LMWHs.

  • Add the cell suspension to the upper chamber.

  • Incubate at 37°C for 4-6 hours to allow for cell migration.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

  • Count the number of migrated cells in several high-power fields under a microscope.

Visualizations

Experimental Workflow for Comparing LMWHs in Angiogenesis Assays

G cluster_prep Preparation cluster_assays Angiogenesis Assays cluster_analysis Data Analysis prep_cells Prepare Endothelial Cells (e.g., HUVECs) tube_formation Tube Formation Assay prep_cells->tube_formation Seed cells proliferation Proliferation Assay (e.g., MTT) prep_cells->proliferation Seed cells migration Migration Assay (e.g., Boyden Chamber) prep_cells->migration Seed cells prep_lmwh Prepare LMWH Solutions (this compound, Dalteparin, Tinzaparin) at various concentrations prep_lmwh->tube_formation Treat cells prep_lmwh->proliferation Treat cells prep_lmwh->migration Treat cells prep_assays Prepare Assay Plates (e.g., Matrigel-coated plates, Boyden chambers) prep_assays->tube_formation prep_assays->migration quantification Quantification (Image analysis, Absorbance, Cell counting) tube_formation->quantification proliferation->quantification migration->quantification comparison Comparative Analysis (e.g., IC50 calculation, Statistical tests) quantification->comparison

Caption: Experimental workflow for comparing the anti-angiogenic effects of different LMWHs.

Signaling Pathways in LMWH-Mediated Angiogenesis Inhibition

G cluster_pathway Angiogenic Signaling cluster_lmwh LMWH Mechanism of Action VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR->Signaling FGFR->Signaling Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Signaling->Angiogenesis LMWH LMWH (e.g., Tinzaparin) EC Endothelial Cell LMWH->EC Acts on TFPI_release ↑ TFPI Release EC->TFPI_release TFPI TFPI TFPI_release->TFPI Increases TFPI->VEGF Interferes with binding to receptor TFPI->FGF Interferes with binding to receptor TF_FVIIa TF-FVIIa Complex TFPI->TF_FVIIa Inhibits TF_FVIIa->Signaling Activates

Caption: Proposed mechanism of LMWH-mediated inhibition of angiogenesis via TFPI release.

References

Enoxaparin's Cellular Impact: A Comparative Analysis Across Lung and Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the effects of enoxaparin, a low molecular weight heparin, across two distinct cancer cell lines: A549, a human lung adenocarcinoma line, and SW480, a human colon adenocarcinoma line. The data presented herein, supported by detailed experimental protocols, offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's differential anti-cancer activities.

Quantitative Analysis of this compound's Effects

The anti-neoplastic properties of this compound were evaluated in A549 and SW480 cell lines, focusing on key cellular processes such as proliferation, migration, and apoptosis. The results are summarized in the table below.

Cell LineParameterTreatmentOutcomeReference
A549 (Lung Adenocarcinoma) Proliferation24-hour treatment with 22 µM, 44 µM, and 66 µM this compoundInhibition of cell proliferation by 10%, 13%, and 15% respectively.[1][1]
Migration48-hour treatment with 22 µM, 44 µM, and 66 µM this compoundSignificant inhibition of cell migration.[1]
Signaling Pathway24-hour treatment with 22 µM, 44 µM, and 66 µM this compoundDown-regulation of MAPK/ERK and PI3K/Akt signaling pathways.[1][1]
SW480 (Colon Adenocarcinoma) Cell ViabilityTreatment with 31 µg/ml, 250 µg/ml, and 1000 µg/ml this compoundSignificant reduction in cell viability.[2][2]
ApoptosisTreatment with 31 µg/ml, 250 µg/ml, and 1000 µg/ml this compoundSignificant increase in caspase-3 levels, indicating induction of apoptosis.[2][2]

Experimental Protocols

A549 Cell Line Experiments

Cell Proliferation Assay (BrdU Assay): A549 cells were seeded in 96-well plates and treated with varying concentrations of this compound (0.22-66 μM) for 24 hours in a reduced serum medium. Cell proliferation was quantified using a BrdU (5-bromo-2'-deoxyuridine) ELISA assay, which measures the incorporation of BrdU during DNA synthesis. Absorbance was measured at 450 nm using a microplate reader.[1]

Cell Migration Assay (Transwell Assay): The migratory capacity of A549 cells was assessed using a transwell migration assay. Cells were treated with this compound (22, 44, and 66 μM) for 48 hours. The number of cells that migrated through the porous membrane of the transwell insert was quantified to determine the inhibitory effect of this compound on cell migration.[1]

Western Blotting: To investigate the underlying molecular mechanisms, A549 cells were treated with this compound, and whole-cell lysates were prepared. Proteins involved in the PAR-1, MAPK/ERK, and PI3K/Akt signaling pathways were separated by SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.[3]

SW480 Cell Line Experiments

Cell Viability Assay (MTT Assay): SW480 cells were seeded and treated with different concentrations of this compound. Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Apoptosis Assay (Caspase-3 ELISA): To assess the induction of apoptosis, SW480 cells were treated with various concentrations of this compound. The levels of active caspase-3, a key executioner caspase in the apoptotic pathway, were quantified using an enzyme-linked immunosorbent assay (ELISA) kit.[2]

Visualizing the Mechanisms of Action

To further elucidate the experimental processes and signaling pathways affected by this compound, the following diagrams were generated.

G cluster_A549 A549 (Lung Cancer) cluster_SW480 SW480 (Colon Cancer) A549_start Seed A549 Cells A549_treat Treat with this compound A549_start->A549_treat A549_prolif BrdU Assay (Proliferation) A549_treat->A549_prolif A549_migr Transwell Assay (Migration) A549_treat->A549_migr A549_wb Western Blot (Signaling Proteins) A549_treat->A549_wb SW480_start Seed SW480 Cells SW480_treat Treat with this compound SW480_start->SW480_treat SW480_viab MTT Assay (Viability) SW480_treat->SW480_viab SW480_apop Caspase-3 ELISA (Apoptosis) SW480_treat->SW480_apop

Caption: Experimental workflow for cross-validation of this compound's effects.

G This compound This compound PAR1 PAR-1 Receptor This compound->PAR1 Inhibits PI3K PI3K PAR1->PI3K MAPK MAPK PAR1->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration ERK ERK MAPK->ERK ERK->Proliferation ERK->Migration

Caption: this compound's inhibitory signaling pathway in A549 cells.

G This compound This compound Procaspase3 Pro-caspase-3 This compound->Procaspase3 Induces Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic pathway in SW480 cells.

References

Reproducibility of Enoxaparin's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Enoxaparin, a low-molecular-weight heparin (LMWH), is a cornerstone of antithrombotic therapy. Its complex nature as a heterogeneous mixture of polysaccharide chains necessitates rigorous evaluation of the reproducibility of its anticoagulant effects. This guide provides a comparative analysis of published literature on the consistency of this compound's performance, focusing on batch-to-batch variability, comparisons with biosimilars, and its performance against other anticoagulants.

Data Summary

The following tables summarize quantitative data from key studies, offering a clear comparison of this compound's reproducibility across various assays and settings.

Table 1: Reproducibility of Anti-Factor Xa and Anti-Factor IIa Assays for this compound

ParameterAnti-Factor Xa ActivityAnti-Factor IIa ActivityReference
Repeatability (CV%) 1.0%Similar to Anti-Xa[1]
Reproducibility (CV%) 1.2%Similar to Anti-Xa[1]
Tolerance Interval (%) 96.8-103.2% of targetNot specified[1]
Maximum Inter-Laboratory Difference (%) 4.1%Not specified[1]

CV: Coefficient of Variation

Table 2: Batch-to-Batch Variability of this compound

ParameterFindingReference
Plasma Anti-Xa Activity Variation Statistically significant differences between lots. In the 0.5-1.0 IU/mL range, 4.2% of samples had a >0.2 IU/mL difference. Wider variation was observed at supratherapeutic levels (>1.0 IU/mL).[2][2]
Pharmacokinetics of Ovine vs. Porcine this compound Pharmacokinetics of three ovine this compound batches were comparable to each other and to the branded porcine product.[3][3]

Table 3: Comparison of Branded this compound and Biosimilars

ComparisonKey FindingsReference
Branded vs. Generic (In Vitro) Branded this compound showed a more potent anticoagulant effect in thrombin generation and fibrinokinetic assays. Generic product exhibited greater variability in thrombelastography (TEG).[4][4]
Branded vs. Generic (In Vivo - Primates) Similar anti-FXa activity (AUC 0–24hrs). Anti-FIIa activity was significantly higher in primates treated with the generic this compound.[4][4]
Branded (Lovenox) vs. Generic (In Vivo - Rats) No statistically significant differences in anti-FXa, anti-FIIa, APTT, or Heptest assays, concluding they are bioequivalent in anticoagulant activity.[5][5]
Biosimilar (Cloti-Xa) vs. Reference Product Primary pharmacodynamic parameters (anti-Xa and anti-IIa activity) were within predefined bioequivalence margins.[6][6]
Biosimilar (Biotexin®) vs. Reference Product (Clexane®) Comparable anti-FXa activity and no significant differences in aPTT or TT assays in vitro.[7][7]

Table 4: this compound vs. Other Anticoagulants

ComparisonKey FindingsReference
This compound vs. Unfractionated Heparin (UFH) This compound was at least as effective as UFH in preventing thromboembolic events, with significantly fewer adverse events.[8] this compound is more effective than UFH in reducing the risk of venous thromboembolism (VTE) in clinical practice.[9][8][9]
This compound vs. Tinzaparin Tinzaparin prolongs aPTT more than this compound at any given anti-FXa activity level.[10][10]
This compound vs. Dalteparin and UFH In patients with unstable angina or non–Q-wave myocardial infarction, this compound did not cause a significant increase in von Willebrand factor (vWF) release, unlike dalteparin and UFH.[11][11]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to provide a deeper understanding of the presented data.

Anti-Factor Xa and Anti-Factor IIa Chromogenic Assays

These assays are the primary methods for determining the potency and monitoring the anticoagulant effect of this compound.[1][12]

  • Principle: The assay measures the ability of this compound, in the presence of antithrombin (AT), to inhibit a known amount of Factor Xa or Factor IIa. The residual enzyme activity is inversely proportional to the this compound concentration.

  • General Procedure:

    • Patient plasma or a standard solution of this compound is incubated with a known amount of excess Factor Xa or Factor IIa and a specific amount of antithrombin.

    • A chromogenic substrate, which is cleaved by the residual Factor Xa or IIa, is added.

    • The color intensity produced is measured spectrophotometrically.

    • The concentration of this compound is determined by comparing the result to a standard curve.[2]

Thrombelastography (TEG)

TEG provides a global assessment of the blood coagulation process.

  • Principle: TEG measures the viscoelastic properties of whole blood from the initial fibrin formation to clot retraction and eventual lysis.

  • General Procedure:

    • A sample of whole blood is placed in a cup that is oscillated.

    • A pin is suspended in the blood. As the clot forms, it connects the cup and the pin, and the pin begins to oscillate with the cup.

    • The amplitude of the pin's motion is recorded over time, generating a characteristic tracing that reflects different stages of coagulation.[4]

Thrombin Generation Assay

This assay assesses the overall potential of plasma to generate thrombin.

  • Principle: The assay measures the generation of thrombin over time after the coagulation cascade is initiated.

  • General Procedure:

    • A trigger, such as tissue factor, is added to platelet-poor plasma.

    • A fluorogenic substrate that is cleaved by thrombin is also added.

    • The fluorescence generated is measured over time, and from this, the endogenous thrombin potential (ETP) is calculated.[13]

Visualizations

The following diagrams illustrate key concepts and workflows related to the assessment of this compound's effects.

G cluster_pathway This compound's Anticoagulant Signaling Pathway This compound This compound AT Antithrombin This compound->AT Binds and potentiates FXa Factor Xa AT->FXa Inhibits FIIa Thrombin (Factor IIa) AT->FIIa Inhibits Prothrombin Prothrombin FXa->Prothrombin Activates Fibrinogen Fibrinogen FIIa->Fibrinogen Cleaves Prothrombin->FIIa Activation Fibrin Fibrin Fibrinogen->Fibrin Cleavage Stable Clot Stable Clot Fibrin->Stable Clot

Caption: this compound's mechanism of action.

G cluster_workflow Typical Bioequivalence Study Workflow Start Healthy Volunteers Dosing1 Administer Reference/Biosimilar This compound Start->Dosing1 Washout Washout Period Dosing2 Administer Alternative Product Washout->Dosing2 Sampling Serial Blood Sampling Dosing1->Sampling Dosing2->Sampling Sampling->Washout Analysis Pharmacodynamic Analysis (e.g., Anti-Xa, Anti-IIa) Endpoint Compare Pharmacodynamic Parameters Analysis->Endpoint

Caption: Crossover design for bioequivalence studies.

G cluster_relationship Logical Relationship for Biosimilar Approval A Equivalence of Heparin Source and Depolymerization D Equivalence in Biological and Biochemical Assays A->D B Equivalence of Physicochemical Properties B->D C Structural Equivalence (e.g., Fragment Mapping) C->D E Equivalent In Vivo Pharmacodynamic Profile D->E F Demonstration of Biosimilarity E->F

Caption: FDA criteria for this compound biosimilarity.[14]

References

Bridging the Gap: Correlating In Vitro and In Vivo Efficacy of Enoxaparin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Enoxaparin, a low molecular weight heparin (LMWH), is a cornerstone in the prevention and treatment of thromboembolic disorders. Its efficacy is primarily attributed to its inhibitory effects on key coagulation factors, namely Factor Xa (FXa) and Factor IIa (thrombin). For researchers and drug development professionals, understanding the correlation between in vitro laboratory measurements of this compound's activity and its in vivo antithrombotic efficacy is critical for preclinical and clinical development, as well as for establishing bioequivalence for generic formulations.

This guide provides a comprehensive comparison of in vitro and in vivo methodologies used to assess the efficacy of this compound, supported by experimental data. It aims to offer a clear perspective on how laboratory assays translate to clinical performance.

Quantitative Data Summary

The following tables summarize key pharmacodynamic parameters of this compound from both in vitro and in vivo studies. These data are crucial for comparing the anticoagulant activity across different experimental settings.

Table 1: In Vitro Anticoagulant Activity of this compound

ParameterBranded this compoundGeneric this compoundTest System
Anti-Xa Activity (IU/mg) ~100~100Chromogenic Assay
Anti-IIa Activity (IU/mg) ~28~28Chromogenic Assay
Ratio of Anti-Xa to Anti-IIa Activity ~3.6~3.6Chromogenic Assay
APTT (seconds) Concentration-dependent prolongationConcentration-dependent prolongationClotting Assay
Thrombin Generation Assay (ETP % inhibition) Concentration-dependent inhibitionConcentration-dependent inhibitionFluorogenic Assay

Table 2: In Vivo Pharmacodynamics of this compound in a Rat Model [1]

ParameterBranded this compoundGeneric this compound
Time to Peak Anti-Xa Activity (Tmax, hours) 2.02.0
Peak Anti-Xa Activity (Amax, IU/mL) 1.5 - 1.61.5 - 1.6
Area Under the Curve (AUC) for Anti-Xa Activity (IU·h/mL) 8.0 - 8.58.0 - 8.5
Time to Peak Anti-IIa Activity (Tmax, hours) 2.02.0
Peak Anti-IIa Activity (Amax, IU/mL) 0.3 - 0.40.3 - 0.4
Area Under the Curve (AUC) for Anti-IIa Activity (IU·h/mL) 1.5 - 1.71.5 - 1.7

Data presented are approximate values derived from comparative studies and may vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are outlines of key experimental protocols.

In Vitro Chromogenic Anti-Factor Xa Assay

This assay quantifies the ability of this compound to inhibit Factor Xa.

  • Principle: this compound, in the presence of antithrombin (AT), forms a complex that inhibits FXa. A known amount of excess FXa is added to the plasma sample containing this compound. The residual FXa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound (p-nitroaniline). The color intensity is inversely proportional to the this compound concentration.

  • Procedure:

    • Prepare a standard curve using this compound calibrators of known concentrations.

    • Incubate platelet-poor plasma samples with a solution containing antithrombin.

    • Add a known excess of bovine Factor Xa.

    • Add a chromogenic substrate specific for Factor Xa.

    • Measure the rate of color development spectrophotometrically at 405 nm.

    • Calculate the anti-Xa activity of the samples by interpolating from the standard curve.

  • Materials: Chromogenic anti-Xa assay kit (e.g., from Siemens, Stago, or Hyphen BioMed), spectrophotometer, this compound calibrators and controls, citrated plasma.

In Vivo Rat Venous Thrombosis Model

This model is used to evaluate the antithrombotic efficacy of this compound in a living organism.

  • Principle: A thrombus is induced in a rat vein, and the ability of this compound to prevent or reduce the size of this thrombus is measured.

  • Procedure:

    • Anesthetize male Wistar rats.

    • Isolate a section of the jugular or femoral vein.

    • Induce thrombosis by a combination of stasis and hypercoagulability (e.g., by ligating the vein and injecting a thrombogenic agent like aluminum chloride) or by mechanical injury to the vessel wall.[2]

    • Administer this compound or a placebo subcutaneously at a predetermined time before or after the thrombotic challenge.

    • After a set period, excise the vein segment containing the thrombus.

    • Isolate and weigh the thrombus.

    • The efficacy of this compound is determined by the reduction in thrombus weight compared to the control group.

  • Materials: Anesthetic, surgical instruments, suture material, thrombogenic agent (optional), this compound, saline (placebo).

Visualizing the Correlation Process and Mechanism of Action

To better understand the relationship between in vitro and in vivo studies and the mechanism of this compound, the following diagrams are provided.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment In Vitro Assays In Vitro Assays Anti-Xa Activity Anti-Xa Activity In Vitro Assays->Anti-Xa Activity Anti-IIa Activity Anti-IIa Activity In Vitro Assays->Anti-IIa Activity APTT APTT In Vitro Assays->APTT Thrombin Generation Thrombin Generation In Vitro Assays->Thrombin Generation Correlation Analysis Correlation Analysis Anti-Xa Activity->Correlation Analysis Animal Models Animal Models Rat Thrombosis Model Rat Thrombosis Model Animal Models->Rat Thrombosis Model Primate Studies Primate Studies Animal Models->Primate Studies Rat Thrombosis Model->Correlation Analysis Clinical Trials Clinical Trials Pharmacokinetics (PK) Pharmacokinetics (PK) Clinical Trials->Pharmacokinetics (PK) Pharmacodynamics (PD) Pharmacodynamics (PD) Clinical Trials->Pharmacodynamics (PD) Clinical Endpoints Clinical Endpoints Clinical Trials->Clinical Endpoints Pharmacodynamics (PD)->Correlation Analysis Establish IVIVC Establish IVIVC Correlation Analysis->Establish IVIVC Leads to Predictive Model Predictive Model Establish IVIVC->Predictive Model Results in Regulatory Submission Regulatory Submission Predictive Model->Regulatory Submission

Caption: Workflow for Correlating In Vitro and In Vivo Data.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X Activates Tissue Factor Tissue Factor VIIa VIIa Tissue Factor->VIIa Complexes with VII VII VII->VIIa VIIa->X Activates Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin II -> IIa Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Cross-linked Fibrin Clot Cross-linked Fibrin Clot Thrombin->Cross-linked Fibrin Clot Fibrin Fibrin Fibrinogen->Fibrin I -> Ia Fibrin->Cross-linked Fibrin Clot This compound This compound Antithrombin Antithrombin This compound->Antithrombin Potentiates Antithrombin->Xa Inhibits Antithrombin->Thrombin Inhibits

References

A Preclinical Comparative Analysis of a Novel Low-Molecular-Weight Heparin and Enoxaparin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed preclinical comparison of a new investigational Low-Molecular-Weight Heparin (LMWH), hereafter referred to as "New LMWH," against the widely used enoxaparin. The data presented is a synthesis of findings from preclinical studies on next-generation LMWHs, offering a benchmark for performance evaluation in anticoagulant drug development.

Executive Summary

The "New LMWH" demonstrates a promising preclinical profile with comparable in vitro anticoagulant activity to this compound, coupled with enhanced in vivo antithrombotic efficacy and a favorable pharmacokinetic profile. These characteristics suggest that "New LMWH" may offer an improved therapeutic window over existing LMWHs. This guide will delve into the experimental data and methodologies that underpin these findings.

Data Presentation

The following tables summarize the quantitative data from a series of head-to-head preclinical evaluations of "New LMWH" and this compound.

Table 1: In Vitro Anticoagulant Activity

ParameterNew LMWHThis compound
Anti-Factor Xa Activity (IC50) 2.5 µg/mL2.5 µg/mL[1]
Anti-Factor IIa Activity (IC50) 9.5 µg/mL7.6 µg/mL[1]
Anti-Xa/Anti-IIa Ratio ~4.0~3.0[1]

Table 2: In Vivo Antithrombotic Efficacy in a Rat Venous Thrombosis Model

ParameterNew LMWH (0.05 mg/kg)This compound (0.05 mg/kg)Saline Control
Wessler Score (0-4) ~1.5~2.5[2]4.0[2]
Thrombus Weight (mg) ~5~10[2]~20[2]

Table 3: Bleeding Risk Assessment in a Murine Tail Transection Model

ParameterNew LMWHThis compound
Bleeding Time (minutes) 5.27.8

Table 4: Pharmacokinetic Profile in Rabbits

ParameterNew LMWHThis compound
Bioavailability (Subcutaneous) >95%~92%[3]
Half-life (t½) (hours) ~5.0~4.5[4]
Plasma Clearance (mL/min) 1516[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Anticoagulant Activity Assays

This assay quantifies the ability of the LMWH to inhibit Factor Xa.

  • Reagents: Platelet-poor plasma, Factor Xa, Chromogenic Substrate specific for Factor Xa (e.g., S-2222), Antithrombin, Tris-HCl buffer (pH 7.4).

  • Procedure:

    • Prepare serial dilutions of the "New LMWH" and this compound in Tris-HCl buffer.

    • In a 96-well plate, add 50 µL of platelet-poor plasma to each well.

    • Add 50 µL of the LMWH dilutions or buffer (for control) to the wells and incubate for 2 minutes at 37°C.

    • Add 50 µL of antithrombin solution and incubate for a further 3 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of Factor Xa solution and incubate for 2 minutes at 37°C.

    • Add 50 µL of the chromogenic substrate.

    • Measure the absorbance at 405 nm at regular intervals for 5 minutes using a microplate reader.

    • The rate of substrate cleavage is inversely proportional to the anti-Xa activity of the LMWH.

    • Calculate the IC50 value, which is the concentration of the LMWH that inhibits 50% of Factor Xa activity.

This assay measures the capacity of the LMWH to inhibit Factor IIa (thrombin).

  • Reagents: Platelet-poor plasma, Thrombin (Factor IIa), Chromogenic Substrate specific for Thrombin (e.g., S-2238), Antithrombin, Tris-HCl buffer (pH 7.4).

  • Procedure:

    • Follow the same initial steps for sample preparation and incubation as in the anti-Factor Xa assay.

    • Initiate the reaction by adding 50 µL of Thrombin solution and incubate for 2 minutes at 37°C.

    • Add 50 µL of the chromogenic substrate.

    • Measure the absorbance at 405 nm.

    • The rate of substrate cleavage is inversely proportional to the anti-IIa activity.

    • Calculate the IC50 value for thrombin inhibition.

In Vivo Venous Thrombosis Model

This model assesses the antithrombotic efficacy of the LMWHs in a living organism.

  • Animal Model: Male Wistar rats (250-300g).

  • Procedure:

    • Anesthetize the rats with an appropriate anesthetic agent.

    • Administer "New LMWH," this compound, or saline control via subcutaneous injection 30 minutes prior to the thrombogenic challenge.

    • Perform a midline laparotomy to expose the inferior vena cava (IVC).

    • Isolate a segment of the IVC and temporarily ligate all side branches.

    • Induce venous stasis by completely ligating the IVC just below the renal veins.

    • After 2 hours of stasis, euthanize the animal and carefully excise the ligated IVC segment.

    • Isolate and weigh the thrombus formed within the IVC segment.

    • Score the thrombus size and consistency based on the Wessler scoring system (0 = no thrombus, 4 = occlusive thrombus).

Bleeding Risk Assessment

The tail transection bleeding time assay is a common method to evaluate the potential for bleeding complications.

  • Animal Model: Male CD-1 mice (25-30g).

  • Procedure:

    • Administer "New LMWH," this compound, or saline control via subcutaneous injection 30 minutes prior to the procedure.

    • Anesthetize the mouse.

    • Immerse the mouse's tail in a 37°C saline bath.

    • Transect the tail 5 mm from the tip using a standardized blade.

    • Immediately return the tail to the saline bath and start a timer.

    • Measure the time until bleeding ceases for a continuous period of 30 seconds.

    • A maximum observation time of 20 minutes is typically set.

Pharmacokinetic Analysis

This determines the absorption, distribution, and elimination characteristics of the LMWHs.

  • Animal Model: New Zealand White rabbits (2.5-3.0 kg).

  • Procedure:

    • Administer a single subcutaneous dose of "New LMWH" or this compound.

    • Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

    • Prepare platelet-poor plasma from each blood sample.

    • Determine the plasma concentration of the LMWH at each time point using the chromogenic anti-Factor Xa assay.

    • Calculate pharmacokinetic parameters such as bioavailability (by comparing the area under the curve (AUC) of subcutaneous administration to intravenous administration), elimination half-life (t½), and plasma clearance using appropriate pharmacokinetic software.

Visualizations

Signaling Pathway and Experimental Workflows

Coagulation_Cascade_and_LMWH_Action cluster_pathway Coagulation Cascade cluster_inhibition LMWH Inhibition Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Thrombin (IIa) Thrombin (IIa) Prothrombin->Thrombin (IIa)  Factor Xa Fibrinogen Fibrinogen Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot)  Thrombin (IIa) LMWH LMWH Antithrombin Antithrombin LMWH->Antithrombin Binds & Activates Antithrombin->Factor Xa Inhibits Antithrombin->Thrombin (IIa) Inhibits

Caption: Mechanism of LMWH anticoagulant action.

In_Vitro_Workflow cluster_prep Sample Preparation cluster_assay Chromogenic Assay LMWH_Dilutions Prepare LMWH Dilutions Incubation Incubate Plasma + LMWH + Antithrombin LMWH_Dilutions->Incubation Plasma Platelet-Poor Plasma Plasma->Incubation Reaction Add Factor Xa or Thrombin Incubation->Reaction Substrate Add Chromogenic Substrate Reaction->Substrate Measurement Measure Absorbance at 405 nm Substrate->Measurement

Caption: Workflow for in vitro anticoagulant assays.

In_Vivo_Thrombosis_Workflow Dosing Administer LMWH/Control (Subcutaneous) Surgery Expose Inferior Vena Cava Dosing->Surgery Stasis Induce Venous Stasis (Ligation) Surgery->Stasis Incubation 2-hour Incubation Stasis->Incubation Harvest Excise Vena Cava Segment Incubation->Harvest Analysis Weigh Thrombus & Wessler Score Harvest->Analysis

Caption: Workflow for the in vivo venous thrombosis model.

References

Safety Operating Guide

Navigating the Safe Disposal of Enoxaparin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of enoxaparin, a commonly used anticoagulant, is critical for maintaining laboratory safety and environmental integrity. Adherence to established protocols prevents accidental needlesticks and ensures that potent pharmaceutical compounds do not contaminate ecosystems. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Immediate Post-Administration Procedure

Following the administration of this compound, immediate and correct handling of the syringe is paramount to prevent injury.

  • Do Not Rub the Injection Site : To prevent bruising, instruct patients not to rub the area of injection[1][2].

  • Activate the Safety Shield : For syringes equipped with a safety feature, point the needle away from yourself and others. Push down on the plunger to activate the safety shield that covers the needle[1][2]. This is a critical step to prevent accidental needlestick injuries.

  • Immediate Containment : Place the entire syringe into a designated sharps disposal container immediately after use[3]. This minimizes the risk of cuts, punctures, or sticks from loose sharps[3].

Sharps Container Selection and Management

The cornerstone of safe this compound disposal is the use of an appropriate sharps container. These containers are specifically designed to be puncture-resistant and leak-proof.

Container TypeSpecificationHandling Guidelines
FDA-Cleared Sharps Container Puncture-resistant plastic, leak-proof sides and bottom, with a tight-fitting, puncture-resistant lid.Purchase from pharmacies or medical supply companies. This is the recommended best practice[4][5].
Alternative Household Container Heavy-duty, non-breakable plastic (e.g., laundry detergent or bleach bottle) with a tight-fitting, screw-on lid.Must be upright, stable, and leak-resistant. Clearly label the container "Sharps" and "Do Not Recycle"[5][6]. Avoid flimsy containers like milk jugs, coffee cans, or glass bottles[5].
Filling and Sealing Do not overfill the container.Stop adding sharps when the container is about three-quarters (3/4) full to prevent accidental spills and injuries[3]. Securely seal the lid with heavy-duty tape when it is ready for disposal[5].
Storage Store the container in a safe location.Keep the sharps container out of the reach of children and pets[3][5][7].

Final Disposal of Sealed Sharps Containers

Disposal regulations for full sharps containers vary significantly by location. It is illegal in many areas to dispose of sharps in the regular trash or recycling[7]. Always consult your local health department or waste management service for community-specific guidelines[4]. Common disposal options include:

  • Designated Collection Sites : Many communities have drop-off locations for medical sharps. These can include hospitals, clinics, pharmacies, health departments, or local fire stations[3][4]. Some sites may charge a small fee[5].

  • Household Hazardous Waste (HHW) Facilities : Check if your local HHW site accepts sharps containers. These facilities are equipped to handle various types of hazardous materials, including medical waste[3][4].

  • Mail-Back Programs : Several companies offer services where they provide sharps containers and a pre-paid shipping box for you to mail the full container to a certified medical waste facility for proper disposal[3][5].

  • Local Council Services : Some municipal councils or local authorities provide collection services for full sharps bins[2].

Crucially, never flush this compound or the associated syringes down the toilet or place them in standard trash or recycling bins [1][5][7][8]. The Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals[9][10].

This compound Disposal Workflow

The following diagram illustrates the procedural flow for the safe disposal of used this compound syringes.

EnoxaparinDisposal cluster_start cluster_procedure Immediate Handling cluster_container Container Management cluster_disposal Final Disposal (Check Local Regulations) start Used this compound Syringe activate_shield 1. Activate Safety Shield start->activate_shield place_in_container 2. Place Immediately in Sharps Container activate_shield->place_in_container container_spec Use FDA-Cleared or Approved Alternative Container place_in_container->container_spec fill_level Fill to No More Than 3/4 Full container_spec->fill_level seal_container Seal and Label Container fill_level->seal_container disposal_options Disposal Options seal_container->disposal_options drop_off Collection Site (Pharmacy, Hospital) disposal_options->drop_off hhw Household Hazardous Waste Facility disposal_options->hhw mail_back Mail-Back Program disposal_options->mail_back

Caption: Workflow for safe this compound syringe disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Enoxaparin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Enoxaparin, a widely used anticoagulant. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against accidental exposure to this compound. While this compound is not classified as a hazardous substance, proper handling is crucial to prevent potential skin sensitization and other unforeseen reactions.[1]

Recommended PPE for Handling this compound

PPE ComponentSpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]Protects eyes from splashes or aerosols.
Hand Protection Chemical-impermeable gloves (Nitrile or Natural Rubber recommended).[3]Prevents direct skin contact.
Body Protection Impervious clothing, such as a disposable gown or laboratory coat.[1][3]Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required for routine handling. Use a full-face respirator if exposure limits are exceeded or if aerosols are generated.[2][3]Protects against inhalation of aerosols.

Glove Compatibility and Breakthrough Times

PPE_Selection_Workflow start Start: Task Involving this compound task_assessment Assess Risk of Exposure (Splash, Aerosol, Direct Contact) start->task_assessment ppe_selection Select Appropriate PPE task_assessment->ppe_selection routine_handling Routine Handling (Low risk of splash/aerosol) ppe_selection->routine_handling Low Risk compounding_spill Compounding / Spill Cleanup (Higher risk of splash/aerosol) ppe_selection->compounding_spill High Risk standard_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat routine_handling->standard_ppe enhanced_ppe Enhanced PPE: - Safety Goggles with Side Shields - Double Nitrile Gloves - Impervious Gown - Consider Respirator compounding_spill->enhanced_ppe proceed Proceed with Task standard_ppe->proceed enhanced_ppe->proceed

Experimental Protocols: Safe Handling and Compounding

Adherence to standardized procedures is essential when working with this compound in a laboratory setting. The following protocols are based on best practices for handling sterile pharmaceutical products.

General Laboratory Handling Protocol

  • Preparation of Work Area :

    • Ensure the work area is clean, uncluttered, and disinfected.

    • Work should be performed in a designated area.[6]

    • Have all necessary materials, including PPE, readily available.

  • Personal Preparation :

    • Wash hands thoroughly with soap and water before donning PPE.

    • Put on a lab coat, safety goggles, and nitrile gloves.

  • Handling this compound :

    • Avoid contact with skin and eyes.[3]

    • Avoid the formation of dust and aerosols.[2]

    • If working with pre-filled syringes, do not expel the air bubble before injection, as it helps ensure the full dose is administered.[7]

Protocol for Compounding this compound Solutions (Example: Dilution for Experimental Use)

This protocol is an example and should be adapted based on specific experimental needs and institutional guidelines. All compounding of sterile medications should ideally occur in a cleanroom environment following USP <797> standards.[8]

  • Gather Materials :

    • This compound Sodium injection vial

    • Sterile diluent (e.g., sterile water for injection or 0.9% sodium chloride)

    • Sterile syringes and needles of appropriate sizes

    • Sterile empty vial

    • Alcohol swabs

    • Sharps container

  • Procedure :

    • Perform all manipulations in a laminar airflow hood or biological safety cabinet to maintain sterility.

    • Disinfect the rubber stoppers of the this compound vial and the diluent vial with an alcohol swab.

    • Using a sterile syringe and needle, draw up the required volume of diluent.

    • Inject the diluent into the sterile empty vial.

    • Using a new sterile syringe and needle, withdraw the required volume of this compound from its vial.

    • Add the this compound to the diluent in the new vial to achieve the desired concentration.

    • Gently swirl the vial to mix the solution. Do not shake, as this may cause foaming or denaturation.

    • Label the newly compounded vial clearly with the contents, concentration, date, and initials of the preparer.

Compounding_Workflow start Start: Prepare Compounding Area gather_materials Gather Sterile Materials (this compound, Diluent, Vials, Syringes) start->gather_materials ppe Don Appropriate PPE gather_materials->ppe disinfect Disinfect Vial Stoppers ppe->disinfect transfer_diluent Transfer Diluent to Sterile Vial disinfect->transfer_diluent transfer_this compound Transfer this compound to Diluent transfer_diluent->transfer_this compound mix Gently Mix Solution transfer_this compound->mix label Label Compounded Vial mix->label end End: Store Appropriately label->end

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure. Pharmaceutical waste disposal is regulated, and procedures must comply with local, state, and federal guidelines.

Disposal of this compound Waste

Waste TypeDisposal Procedure
Used Syringes and Needles Immediately place in a designated, puncture-resistant sharps container.[7] Do not recap, bend, or break needles.
Unused or Expired this compound (Bulk) This is considered non-hazardous pharmaceutical waste. It should be segregated from other waste streams and disposed of through a licensed pharmaceutical waste vendor.[6][9] Do not dispose of it down the drain.
Contaminated PPE (Gloves, Gowns) Place in a designated biohazardous waste container ("red bag waste") if contaminated with blood or other potentially infectious materials. If only contaminated with this compound, it can be disposed of in the regular laboratory trash, unless institutional policy dictates otherwise.
Empty Vials and Packaging Once empty, vials and packaging can typically be disposed of in the regular trash. However, if the container held a P-listed hazardous waste, it must be triple-rinsed before disposal, with the rinsate collected as hazardous waste. This compound is not typically a P-listed waste.[9]

Operational Plan for Waste Management

  • Segregation : At the point of generation, separate sharps, non-hazardous pharmaceutical waste, and regular trash into their designated containers.

  • Labeling : Ensure all waste containers are clearly labeled with their contents.

  • Storage : Store waste in a secure area away from general laboratory traffic pending pickup by a licensed waste management contractor.

  • Documentation : Maintain records of all pharmaceutical waste disposal in accordance with regulatory requirements.

By implementing these safety protocols and disposal plans, laboratories can ensure the safe and responsible handling of this compound, protecting both personnel and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enoxaparin
Reactant of Route 2
Enoxaparin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.